Product packaging for Bzl-his-ome 2hcl(Cat. No.:CAS No. 102029-99-2)

Bzl-his-ome 2hcl

Cat. No.: B613223
CAS No.: 102029-99-2
M. Wt: 332.23
InChI Key: CSACUQIXYWWVRO-GXKRWWSZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bzl-his-ome 2hcl, also known as this compound, is a useful research compound. Its molecular formula is C14H19Cl2N3O2 and its molecular weight is 332.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19Cl2N3O2 B613223 Bzl-his-ome 2hcl CAS No. 102029-99-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-(benzylamino)-3-(1H-imidazol-5-yl)propanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2.2ClH/c1-19-14(18)13(7-12-9-15-10-17-12)16-8-11-5-3-2-4-6-11;;/h2-6,9-10,13,16H,7-8H2,1H3,(H,15,17);2*1H/t13-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSACUQIXYWWVRO-GXKRWWSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CN=CN1)NCC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CN=CN1)NCC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Bzl-His-OMe 2HCl (Nα-Benzyl-L-histidine methyl ester dihydrochloride)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-Benzyl-L-histidine methyl ester dihydrochloride, commonly abbreviated as Bzl-His-OMe 2HCl, is a pivotal protected amino acid derivative utilized extensively in the field of peptide chemistry. Its strategic application in solid-phase and solution-phase peptide synthesis stems from the effective protection of both the α-amino and carboxyl groups of L-histidine, thereby facilitating controlled peptide bond formation. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications in peptide synthesis, including detailed experimental protocols and relevant quantitative data. Furthermore, it elucidates the critical considerations for its use, such as isomerism and deprotection strategies, to enable researchers to effectively integrate this compound into their synthetic workflows.

Chemical Properties and Characterization

This compound is the dihydrochloride salt of the methyl ester of Nα-benzyl-L-histidine. The presence of the benzyl group on the α-amino group and the methyl ester on the carboxyl group prevents unwanted side reactions during peptide coupling. The dihydrochloride form enhances its stability and solubility in appropriate solvents.

A crucial aspect of this compound is the existence of τ (tele) and π (pros) isomers due to the benzylation of the imidazole ring of histidine. The direct benzylation typically results in a mixture of these two isomers, with the τ-isomer often being the major product.[1] The separation and characterization of these isomers are essential as they can exhibit different reactivities and steric hindrance in subsequent reactions.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 102029-99-2
Molecular Formula C₁₄H₁₉Cl₂N₃O₂
Molecular Weight 332.23 g/mol
Appearance White to off-white crystalline powder
Isomeric Form Mixture of τ-Bzl and π-Bzl isomers

Synthesis and Purification

The synthesis of this compound involves the protection of the α-amino group of L-histidine with a benzyl group and the esterification of the carboxyl group to a methyl ester.

Experimental Protocol: Synthesis of this compound

Materials:

  • L-histidine

  • Benzyl bromide

  • Thionyl chloride

  • Methanol (anhydrous)

  • Sodium carbonate

  • Diethyl ether

  • Hydrochloric acid (ethanolic solution)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Esterification of L-histidine: Suspend L-histidine (1 equivalent) in anhydrous methanol. Cool the suspension to 0°C in an ice bath. Add thionyl chloride (1.2 equivalents) dropwise while maintaining the temperature below 5°C. Stir the reaction mixture at room temperature for 24 hours. Remove the solvent under reduced pressure to obtain L-histidine methyl ester dihydrochloride as a white solid.

  • N-Benzylation: Dissolve the L-histidine methyl ester dihydrochloride in a suitable solvent such as DCM. Add a base, for example, sodium carbonate (2.5 equivalents), to neutralize the hydrochloride. To this mixture, add benzyl bromide (1.1 equivalents) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 48 hours.

  • Work-up and Purification: Filter the reaction mixture to remove the inorganic salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of EtOAc/hexane.

  • Salt Formation: Dissolve the purified Nα-Benzyl-L-histidine methyl ester in a minimal amount of diethyl ether. Add a saturated solution of hydrochloric acid in ethanol dropwise until precipitation is complete. Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Table 2: Representative Reaction Yields

StepProductTypical Yield
EsterificationL-histidine methyl ester dihydrochloride90-95%
N-Benzylation & PurificationNα-Benzyl-L-histidine methyl ester75-85%
Salt FormationThis compound>95%
Purification and Characterization

The purity of this compound is typically assessed by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 254 nm

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

  • δ 7.2-7.5 ppm: Multiplet, aromatic protons of the benzyl group.

  • δ 7.0-7.2 ppm: Singlets, imidazole ring protons.

  • δ 4.0-4.3 ppm: Triplet, α-CH proton.

  • δ 3.7-3.9 ppm: Singlet, methyl ester protons.

  • δ 3.5-3.8 ppm: Methylene protons of the benzyl group.

  • δ 2.9-3.2 ppm: Doublet of doublets, β-CH₂ protons.

Application in Peptide Synthesis

This compound is a valuable building block in solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The protected functional groups allow for its incorporation into a growing peptide chain without interfering with the coupling chemistry.

Experimental Protocol: Peptide Coupling using this compound

Materials:

  • Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

  • This compound

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (20% in DMF)

  • Resin (for SPPS, e.g., Rink Amide resin)

Procedure (for SPPS):

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling:

    • Pre-activate the Fmoc-amino acid (1.2 equivalents) with the coupling reagent (1.2 equivalents) and DIPEA (2.4 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • For coupling this compound, dissolve it in DMF with DIPEA (to neutralize the dihydrochloride) and then add it to the activated carboxyl group on the resin-bound peptide.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

Table 3: Typical Peptide Coupling Efficiencies

Coupling ReactionCoupling EfficiencyMonitoring Method
Fmoc-Ala-OH to resin>99%Kaiser Test / TNBS Test
This compound to Ala-resin95-99%Kaiser Test / TNBS Test

Deprotection Strategies

Following the successful synthesis of the desired peptide, the protecting groups, including the Nα-benzyl group, must be removed.

Experimental Protocol: Nα-Benzyl Group Deprotection

The benzyl group is typically removed by catalytic hydrogenation.

Materials:

  • Peptide with Nα-benzyl group

  • Palladium on carbon (Pd/C, 10%)

  • Methanol or Acetic acid

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the protected peptide in methanol or acetic acid.

  • Add a catalytic amount of 10% Pd/C.

  • Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by HPLC or TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Logical Workflow and Signaling Pathways

As a synthetic building block, this compound does not have a direct role in biological signaling pathways. Its utility lies in the construction of peptides that may have biological activity. The logical workflow for its use is entirely within the realm of chemical synthesis.

Diagram 1: Experimental Workflow for Peptide Synthesis using this compound

G start Start: L-histidine esterification Esterification (MeOH, SOCl2) start->esterification his_ome L-histidine methyl ester dihydrochloride esterification->his_ome benzylation N-Benzylation (Benzyl bromide, Base) his_ome->benzylation bzl_his_ome This compound benzylation->bzl_his_ome purification Purification (Column Chromatography) bzl_his_ome->purification characterization Characterization (HPLC, NMR) purification->characterization peptide_synthesis Peptide Synthesis (SPPS or Solution Phase) characterization->peptide_synthesis deprotection Deprotection (Catalytic Hydrogenation) peptide_synthesis->deprotection final_peptide Final Peptide deprotection->final_peptide

Caption: Workflow for the synthesis and application of this compound.

Diagram 2: Decision Pathway for Protecting Group Strategy

G start Peptide Synthesis Goal? histidine_present Histidine in sequence? start->histidine_present side_chain_reaction Potential side chain reaction? histidine_present->side_chain_reaction Yes no_protection Use unprotected Histidine (risk of side reactions) histidine_present->no_protection No use_protected_his Use Protected Histidine (e.g., Bzl-His-OMe) side_chain_reaction->use_protected_his Yes side_chain_reaction->no_protection No

Caption: Decision making for using protected histidine derivatives.

Conclusion

Nα-Benzyl-L-histidine methyl ester dihydrochloride is an indispensable tool in the synthesis of complex peptides. Its ability to effectively protect the primary reactive sites of histidine allows for precise and controlled elongation of peptide chains. A thorough understanding of its synthesis, purification, and deprotection is paramount for its successful application. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary knowledge to confidently utilize this compound in their peptide synthesis endeavors, ultimately contributing to advancements in drug discovery and biochemical research.

References

Nα-Benzyl-L-histidine Methyl Ester Dihydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

Nα-Benzyl-L-histidine methyl ester dihydrochloride is a white solid that is typically supplied as a dihydrochloride salt to improve its stability and solubility in aqueous solutions.[1]

Structure:

structure cluster_histidine L-Histidine Core cluster_modifications Modifications C_alpha H_alpha H C_alpha->H_alpha NH_alpha H₂N⁺- C_alpha->NH_alpha COO COO⁻ C_alpha->COO C_beta C_alpha->C_beta Benzyl Benzyl Group NH_alpha->Benzyl N-Benzylation HCl 2HCl NH_alpha->HCl MethylEster Methyl Ester COO->MethylEster Esterification H2_beta H₂ C_beta->H2_beta Imidazole Imidazole Ring C_beta->Imidazole Imidazole->HCl Salt Formation

Caption: Chemical modifications of L-histidine to form Nα-Benzyl-L-histidine methyl ester dihydrochloride.

Table 1: Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₁₄H₁₇N₃O₂·2HCl[1][2]
Molecular Weight 332.22 g/mol [1][2]
CAS Number 102029-99-2[1][2]
Appearance White product/solid[1]
Purity ≥98% (TLC)[1]
Optical Rotation [α]D²⁴ = +26 ± 2º (c=1 in MeOH)[1]
Storage Conditions 0-8 °C[1]

Synthesis

Workflow for the Synthesis of Nα-Benzyl-L-histidine Methyl Ester Dihydrochloride:

synthesis_workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Salt Formation and Purification start L-Histidine methyl ester dihydrochloride reagent1 Benzaldehyde start->reagent1 Reacts with intermediate Schiff Base Intermediate reagent1->intermediate Forms reagent2 Sodium Cyanoborohydride (NaBH₃CN) intermediate->reagent2 Reduced by product1 Nα-Benzyl-L-histidine methyl ester reagent2->product1 product1_input Nα-Benzyl-L-histidine methyl ester product1->product1_input reagent3 Methanolic HCl product1_input->reagent3 Dissolved in product2 Nα-Benzyl-L-histidine methyl ester dihydrochloride reagent3->product2 Precipitates purification Purification (e.g., Recrystallization) product2->purification final_product Final Product purification->final_product

Caption: Proposed workflow for the synthesis of Nα-Benzyl-L-histidine methyl ester dihydrochloride.

Experimental Protocol: Reductive Amination

This protocol is a representative procedure based on established methods for the reductive amination of amino acid esters.

Materials:

  • L-Histidine methyl ester dihydrochloride

  • Benzaldehyde

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Hydrochloric acid solution in methanol

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve L-histidine methyl ester dihydrochloride (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Neutralization: To the stirred solution, carefully add a solution of sodium bicarbonate to neutralize the hydrochloride salt until the pH is approximately 7-8.

  • Imine Formation: To this mixture, add benzaldehyde (1.1 eq). Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base intermediate.

  • Reduction: In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in anhydrous methanol. Add this solution dropwise to the reaction mixture containing the Schiff base. It is crucial to use NaBH₃CN as it selectively reduces the imine in the presence of the aldehyde.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Extraction: Partition the aqueous residue between ethyl acetate and a saturated sodium bicarbonate solution. Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Nα-Benzyl-L-histidine methyl ester as an oil or solid.

  • Salt Formation: Dissolve the crude product in a minimal amount of anhydrous methanol and cool the solution in an ice bath. Add a solution of hydrochloric acid in methanol dropwise with stirring until the precipitation of the dihydrochloride salt is complete.

  • Purification: Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield Nα-Benzyl-L-histidine methyl ester dihydrochloride as a white solid.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Features
¹H NMR δ (ppm): ~8.5-9.0 (s, 1H, imidazole C2-H) ~7.2-7.5 (m, 5H, aromatic protons of benzyl group) ~7.0-7.2 (s, 1H, imidazole C5-H) ~4.0-4.2 (m, 2H, benzylic CH₂) ~3.7-3.9 (s, 3H, methyl ester OCH₃) ~3.5-3.7 (m, 1H, α-CH) ~3.0-3.3 (m, 2H, β-CH₂)
¹³C NMR δ (ppm): ~170-175 (C=O, ester) ~135-140 (aromatic C, benzyl) ~130-135 (imidazole C2) ~128-130 (aromatic CH, benzyl) ~115-120 (imidazole C5) ~60-65 (α-C) ~52-55 (OCH₃, ester) ~50-55 (benzylic CH₂) ~25-30 (β-C)
FT-IR ν (cm⁻¹): ~3400-3200 (N-H stretch) ~3100-3000 (aromatic and C-H stretch) ~1740 (C=O stretch, ester) ~1600, 1495, 1450 (aromatic C=C stretch) ~1250-1000 (C-O stretch)
Mass Spec (ESI+) m/z: Predicted [M+H]⁺ = 260.14 (for the free base)

Applications in Research and Development

Nα-Benzyl-L-histidine methyl ester dihydrochloride is a versatile building block with significant applications in several areas of research.

Signaling Pathway Illustration: Role in Peptide-Based Drug Discovery

drug_discovery cluster_synthesis Peptide Synthesis cluster_screening Screening & Optimization cluster_development Preclinical & Clinical Development start Nα-Benzyl-L-histidine methyl ester dihydrochloride process Solid-Phase or Solution-Phase Peptide Synthesis start->process product Novel Peptide Library process->product screening High-Throughput Screening (e.g., Enzyme Assays, Receptor Binding) product->screening hit Hit Compound Identification screening->hit optimization Lead Optimization (Structure-Activity Relationship) hit->optimization candidate Drug Candidate optimization->candidate preclinical In vitro and In vivo Studies candidate->preclinical clinical Clinical Trials preclinical->clinical drug Approved Therapeutic Agent clinical->drug

Caption: Role of Nα-Benzyl-L-histidine methyl ester dihydrochloride in the drug discovery pipeline.

  • Peptide Synthesis: The primary application of this compound is as a protected amino acid derivative in peptide synthesis. The benzyl group on the α-amino position serves as a protecting group, which can be removed under specific conditions, allowing for the stepwise elongation of a peptide chain. The methyl ester protects the C-terminus.[1]

  • Drug Discovery and Development: The unique structure of this compound, with its benzyl and imidazole moieties, makes it an interesting scaffold for the design of enzyme inhibitors and receptor modulators. The benzyl group can engage in hydrophobic or pi-stacking interactions within protein binding pockets, while the imidazole ring can act as a hydrogen bond donor/acceptor or a metal ligand.

  • Biochemical Research: Researchers utilize Nα-Benzyl-L-histidine methyl ester dihydrochloride to synthesize custom peptides for studying protein-protein interactions, enzyme kinetics, and signal transduction pathways.

Conclusion

Nα-Benzyl-L-histidine methyl ester dihydrochloride is a key reagent for chemists and pharmacologists involved in peptide synthesis and drug discovery. Its well-defined structure and reactivity make it an invaluable tool for creating complex peptides and novel small molecule therapeutics. While a detailed public repository of its experimental data is limited, its properties and behavior can be reliably predicted based on established principles of organic chemistry. This guide provides a comprehensive starting point for researchers looking to incorporate this versatile compound into their work.

References

An In-depth Technical Guide to the Chemical Properties of Nα-Benzyl-L-histidine methyl ester dihydrochloride (Bzl-His-OMe·2HCl)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and potential biological relevance of Nα-Benzyl-L-histidine methyl ester dihydrochloride (Bzl-His-OMe·2HCl). This protected amino acid derivative is a valuable building block in peptide synthesis and holds potential for broader applications in medicinal chemistry.

Core Chemical Properties

Nα-Benzyl-L-histidine methyl ester dihydrochloride is the dihydrochloride salt of the methyl ester of Nα-benzylated L-histidine. The benzyl group on the alpha-amino group and the methyl ester on the carboxyl group serve as protecting groups, making it a suitable component for stepwise peptide synthesis.[1]

Quantitative Data Summary

A summary of the available quantitative data for Bzl-His-OMe·2HCl is presented in Table 1. It is important to note that while some data is specific to this compound, other data points, such as the melting point, are more consistently reported for the closely related L-histidine methyl ester dihydrochloride and should be considered as an approximation.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₉Cl₂N₃O₂[2][3]
Molecular Weight 332.22 g/mol [3]
CAS Number 102029-99-2[2][3]
Appearance White solid/powder[2]
Purity ≥98% (TLC), ≥99% (HPLC)[2]
Optical Rotation [α]D²⁴ = +26 ± 2º (c=1 in MeOH)[2]
Melting Point Data not available for Bzl-His-OMe·2HCl. The related L-histidine methyl ester dihydrochloride melts at 207 °C (with decomposition).
Solubility Specific data for Bzl-His-OMe·2HCl is not readily available. L-histidine methyl ester dihydrochloride is soluble in water.
Storage Conditions 0-8 °C[2]

Experimental Protocols

The following protocols are representative methods for the synthesis, purification, and analysis of Bzl-His-OMe·2HCl. These should be regarded as starting points and may require optimization for specific laboratory conditions and desired purity levels.

Synthesis of Nα-Benzyl-L-histidine methyl ester dihydrochloride

The synthesis can be conceptualized as a two-step process: N-benzylation of L-histidine followed by esterification and salt formation.

Step 1: Nα-Benzylation of L-Histidine

This step can be adapted from procedures for similar amino acid alkylations.

  • Dissolve L-histidine in an appropriate aqueous alkaline solution (e.g., sodium carbonate solution).

  • Cool the solution in an ice bath.

  • Add benzyl bromide or benzyl chloride dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture to precipitate the Nα-benzyl-L-histidine.

  • Filter, wash with cold water, and dry the product.

Step 2: Esterification and Dihydrochloride Salt Formation

  • Suspend the Nα-benzyl-L-histidine in methanol.

  • Cool the suspension in an ice bath and bubble dry hydrogen chloride gas through the mixture until saturation, or add a solution of HCl in methanol.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the solution and remove the solvent under reduced pressure.

  • The resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to yield Nα-Benzyl-L-histidine methyl ester dihydrochloride.

Purification

Purification of the final product can be achieved by recrystallization from a suitable solvent system, such as methanol/diethyl ether.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A representative HPLC method for purity analysis is as follows:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or a mixed-mode column with a mobile phase of acetonitrile/water with a sulfuric acid buffer.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 210 nm or 254 nm.[4]

  • Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Expected signals would include aromatic protons from the benzyl group and the imidazole ring, the alpha-proton of the amino acid backbone, the methylene protons of the benzyl group and the histidine side chain, and the methyl protons of the ester.

  • ¹³C NMR: Expected signals would include carbons of the carbonyl ester, the aromatic rings, and the aliphatic carbons of the amino acid structure.

Mass Spectrometry (MS)

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable.

  • Expected [M+H]⁺: Approximately 262.14 m/z for the free base.

  • Fragmentation: Key fragmentation patterns would likely involve the loss of the methyl ester group, cleavage of the benzyl group, and fragmentation of the imidazole ring.[5][6]

Visualized Workflows and Pathways

Experimental Workflow: Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start L-Histidine benzylation Nα-Benzylation start->benzylation Benzyl Halide, Base esterification Esterification & Salt Formation benzylation->esterification MeOH, HCl crude_product Crude Bzl-His-OMe·2HCl esterification->crude_product recrystallization Recrystallization crude_product->recrystallization Methanol/Ether pure_product Pure Bzl-His-OMe·2HCl recrystallization->pure_product hplc HPLC pure_product->hplc Purity nmr NMR (¹H, ¹³C) pure_product->nmr Structure ms Mass Spectrometry pure_product->ms Identity

Caption: A generalized workflow for the synthesis, purification, and analysis of Bzl-His-OMe·2HCl.

Potential Biological Activity and Signaling Pathways

While the primary application of Bzl-His-OMe·2HCl is in peptide synthesis, its structural similarity to L-histidine suggests potential roles in biological systems.[2] L-histidine is known to be an allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that plays a crucial role in calcium homeostasis.

Hypothesized Signaling Pathway: Modulation of Calcium-Sensing Receptor

Based on the known activity of L-histidine, it is hypothesized that Nα-benzylated derivatives like Bzl-His-OMe·2HCl might also interact with the CaSR. The following diagram illustrates this potential pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol BzlHis Bzl-His-OMe CaSR Calcium-Sensing Receptor (CaSR) BzlHis->CaSR Binds & Activates (Hypothesized) Gq Gq Protein CaSR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release IP3R->Ca_release Opens ER Endoplasmic Reticulum (ER) downstream Downstream Cellular Responses Ca_release->downstream PKC->downstream

Caption: A hypothesized signaling pathway for Bzl-His-OMe·2HCl via the Calcium-Sensing Receptor.

In this proposed mechanism, Bzl-His-OMe·2HCl could act as an agonist at the CaSR, leading to the activation of Gq proteins. This, in turn, activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 can then bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. Both the increase in intracellular calcium and the activation of Protein Kinase C (PKC) by DAG can lead to a variety of downstream cellular responses. Further research is required to validate this hypothesis.

Conclusion

Nα-Benzyl-L-histidine methyl ester dihydrochloride is a valuable and versatile protected amino acid derivative. Its primary utility lies in peptide synthesis, where it allows for the controlled incorporation of histidine residues into peptide chains. While its broader biological activities are not yet fully elucidated, its structural relationship to L-histidine suggests intriguing possibilities for its role as a modulator of cellular signaling pathways, such as those involving the Calcium-Sensing Receptor. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

References

An In-depth Technical Guide to Bzl-His-OMe · 2HCl (CAS: 102029-99-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Benzyl-L-histidine methyl ester dihydrochloride (Bzl-His-OMe · 2HCl), a key building block in synthetic peptide chemistry and a compound of interest for its potential biological activities.

Core Compound Information

Nα-Benzyl-L-histidine methyl ester dihydrochloride is a derivative of the amino acid L-histidine, where the α-amino group is protected by a benzyl group and the carboxyl group is esterified with a methyl group.[1][2][3] It is supplied as a dihydrochloride salt, which enhances its stability and solubility in certain solvents.[4]

Physicochemical Properties

The following table summarizes the key physicochemical properties of Bzl-His-OMe · 2HCl.

PropertyValueReference(s)
CAS Number 102029-99-2[1][2][5]
Molecular Formula C₁₄H₁₇N₃O₂ · 2HCl[1]
Molecular Weight 332.23 g/mol [1][2][5]
Appearance White to off-white solid[1]
Purity ≥98% (typically by TLC)[1]
Optical Rotation [α]²⁴⁄D +26 ± 2° (c=1 in MeOH)[1]
Storage 0-8 °C[1]
Structural Information
  • SMILES: Cl.Cl.COC(=O)--INVALID-LINK--NCC1=CC=CC=C1[5]

  • InChI: 1S/C14H17N3O2.2ClH/c1-19-14(18)12(9-10-7-15-8-16-10)17-6-11-4-2-3-5-13(11)17;;/h2-5,7-8,12,17H,6,9H2,1H3;2*1H/t12-;;/m0../s1

Synthesis

The synthesis of Bzl-His-OMe · 2HCl involves the protection of the α-amino group of L-histidine with a benzyl group and the esterification of its carboxyl group. A common synthetic approach involves the esterification of N(im)-benzyl-L-histidine with methanol in the presence of an activating agent such as thionyl chloride or by bubbling hydrogen chloride gas through the methanolic solution, which also facilitates the formation of the dihydrochloride salt.[4]

Applications in Research and Development

Bzl-His-OMe · 2HCl is a versatile molecule with applications in several areas of chemical and biological research.

Peptide Synthesis

The primary application of Bzl-His-OMe · 2HCl is as a protected amino acid building block in solid-phase peptide synthesis (SPPS).[1][3] The benzyl group on the α-amino group and the methyl ester on the carboxyl group prevent unwanted side reactions during peptide chain elongation. The use of protected histidine derivatives like Bzl-His-OMe · 2HCl is crucial for the successful synthesis of histidine-containing peptides, as the imidazole side chain can otherwise lead to side reactions and racemization.

Biochemical Research and Drug Discovery

This compound also serves as a valuable tool in biochemical research for studying protein-protein interactions and enzyme activities.[1][3] There are indications that it may act as an inhibitor of β-glucosidase, suggesting its potential as a lead compound for the development of new therapeutics.[1][3]

Experimental Protocols

The following sections provide detailed, generalized experimental protocols for the key applications of Bzl-His-OMe · 2HCl. These protocols are intended as a starting point and may require optimization for specific applications.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Bzl-His-OMe · 2HCl

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a peptide incorporating a histidine residue using Bzl-His-OMe · 2HCl.

Materials:

  • Fmoc-protected amino acids

  • Bzl-His-OMe · 2HCl

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Diethyl ether

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU/HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours.

    • To couple Bzl-His-OMe · 2HCl, first neutralize the dihydrochloride salt with an appropriate amount of base (e.g., DIPEA) before activation and coupling.

    • Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (including Bzl-His-OMe) Fmoc_Deprotection->Coupling Wash Washing Coupling->Wash Repeat Chain Elongation Complete? Wash->Repeat Repeat->Coupling No Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Yes Cleavage Cleavage from Resin Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification

Solid-Phase Peptide Synthesis (SPPS) Workflow.
General Protocol for β-Glucosidase Inhibition Assay

This protocol describes a general method to screen for the inhibitory activity of Bzl-His-OMe · 2HCl against β-glucosidase using p-nitrophenyl-β-D-glucopyranoside (pNPG) as a substrate.

Materials:

  • β-Glucosidase from a suitable source (e.g., almond)

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG)

  • Bzl-His-OMe · 2HCl

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • Sodium carbonate solution (e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Dissolve β-glucosidase in phosphate buffer to the desired concentration.

    • Dissolve pNPG in phosphate buffer.

    • Prepare a stock solution of Bzl-His-OMe · 2HCl in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add:

      • Control wells: Enzyme solution and buffer.

      • Blank wells: Buffer only.

      • Test wells: Enzyme solution and different concentrations of Bzl-His-OMe · 2HCl.

    • Pre-incubate the plate at 37 °C for 10 minutes.

  • Enzyme Reaction:

    • Add the pNPG solution to all wells to start the reaction.

    • Incubate at 37 °C for a defined period (e.g., 20 minutes).

  • Stop Reaction:

    • Add sodium carbonate solution to each well to stop the reaction and develop the color of the p-nitrophenol product.

  • Measurement:

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of Bzl-His-OMe · 2HCl using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Enzyme_Inhibition_Assay_Workflow Prepare_Solutions Prepare Solutions (Enzyme, Substrate, Inhibitor) Assay_Setup Assay Setup in 96-well Plate Prepare_Solutions->Assay_Setup Pre_incubation Pre-incubation (37°C) Assay_Setup->Pre_incubation Reaction_Start Start Reaction with Substrate Pre_incubation->Reaction_Start Incubation Incubation (37°C) Reaction_Start->Incubation Stop_Reaction Stop Reaction with Na₂CO₃ Incubation->Stop_Reaction Measurement Measure Absorbance at 405 nm Stop_Reaction->Measurement Data_Analysis Data Analysis (IC₅₀ determination) Measurement->Data_Analysis

β-Glucosidase Inhibition Assay Workflow.

Logical Relationships and Signaling Pathways

Currently, there is no specific signaling pathway that has been definitively associated with Bzl-His-OMe · 2HCl in the scientific literature. Its primary role is that of a synthetic building block. The following diagram illustrates the logical relationship of its application.

Logical_Relationship Compound Bzl-His-OMe · 2HCl Protected_AA Protected Amino Acid Derivative Compound->Protected_AA Enzyme_Inhibitor Potential β-Glucosidase Inhibitor Compound->Enzyme_Inhibitor Peptide_Synthesis Peptide Synthesis (SPPS) Protected_AA->Peptide_Synthesis Bioactive_Peptides Bioactive Peptides Peptide_Synthesis->Bioactive_Peptides Drug_Development Drug Development Bioactive_Peptides->Drug_Development Therapeutic_Research Therapeutic Research Enzyme_Inhibitor->Therapeutic_Research

Application pathways of Bzl-His-OMe · 2HCl.

Safety and Handling

Bzl-His-OMe · 2HCl should be handled in a well-ventilated area by trained personnel. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Nα-Benzyl-L-histidine methyl ester dihydrochloride is a valuable and versatile compound for researchers in peptide chemistry and drug discovery. Its properties as a protected histidine derivative make it an essential tool for the synthesis of complex peptides. While its biological activities are still under exploration, its potential as an enzyme inhibitor warrants further investigation. The experimental protocols and data presented in this guide provide a solid foundation for the effective utilization of Bzl-His-OMe · 2HCl in various research applications.

References

The Nα-Benzyl Protecting Group in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic use of protecting groups is fundamental to successful peptide synthesis, preventing unwanted side reactions and ensuring the precise assembly of amino acid sequences. While the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups dominate Nα-protection strategies, the Nα-benzyl (Bn) group presents a unique set of characteristics that make it a valuable, albeit less common, tool in the peptide chemist's arsenal. This technical guide provides an in-depth exploration of the function, application, and practical considerations of the Nα-benzyl protecting group in peptide synthesis. It includes detailed experimental protocols for its introduction and cleavage, a summary of quantitative data, and a discussion of its advantages and limitations compared to more conventional protecting groups.

Introduction to the Nα-Benzyl Protecting Group

The Nα-benzyl group is an alkyl-type protecting group that offers robust stability under a range of conditions, a key feature that distinguishes it from the acid-labile Boc group and the base-labile Fmoc group. Historically, benzyl groups have been more commonly employed for the protection of side-chain functionalities, particularly in the Boc/Bn solid-phase peptide synthesis (SPPS) strategy, where they are considered "permanent" protecting groups, cleaved only at the final step with strong acids like hydrogen fluoride (HF).[1] However, its application for the temporary protection of the Nα-amino group offers a distinct orthogonal strategy in specific synthetic scenarios.

The primary advantage of the Nα-benzyl group lies in its stability towards both acidic and basic conditions used for the removal of Boc and Fmoc groups, respectively. This allows for selective deprotection of other functionalities on the peptide chain without affecting the Nα-terminus.

Core Principles and Strategic Applications

The decision to employ an Nα-benzyl protecting group is dictated by the overall synthetic strategy and the specific requirements of the target peptide. Its use is particularly advantageous in scenarios where:

  • Orthogonality is paramount: When a synthetic route requires the use of both acid- and base-labile protecting groups on the side chains, the Nα-Bn group provides a third dimension of orthogonality.

  • Harsh reaction conditions are necessary: For reactions that are incompatible with the lability of Boc or Fmoc groups, the stability of the Nα-Bn group can be a significant asset.

  • Synthesis of N-alkylated peptides: The Nα-benzyl group can serve as a precursor for N-methylation or other N-alkylation, although this is a more specialized application.

The logical workflow for incorporating an Nα-benzyl protected amino acid into a peptide synthesis strategy is outlined in the diagram below.

logical_workflow cluster_synthesis Peptide Synthesis Strategy cluster_pg_selection Nα-Protecting Group Selection cluster_execution Synthetic Execution start Define Target Peptide Sequence assess_orthogonality Assess Orthogonality Requirements (Side-chain protecting groups) start->assess_orthogonality boc Boc Group (Acid Labile) assess_orthogonality->boc Acid-labile side-chain PGs not required fmoc Fmoc Group (Base Labile) assess_orthogonality->fmoc Base-labile side-chain PGs not required bn Nα-Benzyl Group (Hydrogenolysis) assess_orthogonality->bn Need for both acid and base-labile side-chain PGs or harsh conditions synthesis_protocol Synthesize Nα-Bn Amino Acid bn->synthesis_protocol coupling Peptide Coupling synthesis_protocol->coupling deprotection Nα-Bn Deprotection (Catalytic Hydrogenation) coupling->deprotection deprotection->coupling Next Coupling Cycle final_cleavage Final Cleavage and Side-Chain Deprotection deprotection->final_cleavage Final Amino Acid

Decision workflow for employing the Nα-benzyl protecting group.

Experimental Protocols

Introduction of the Nα-Benzyl Group: Reductive Amination

The most common method for the preparation of Nα-benzyl amino acids is through the reductive amination of an α-amino acid with benzaldehyde, followed by reduction of the resulting Schiff base with a mild reducing agent like sodium borohydride.

Materials:

  • α-Amino acid

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve the α-amino acid in an aqueous solution of sodium hydroxide.

  • Add benzaldehyde to the solution and stir at room temperature to form the Schiff base.

  • Cool the reaction mixture in an ice bath and add sodium borohydride in portions.

  • Continue stirring and allow the reaction to warm to room temperature.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the Nα-benzyl amino acid.

  • Filter the precipitate, wash with cold water and diethyl ether, and dry under vacuum.

This procedure typically affords Nα-benzyl amino acids in good to excellent yields, as summarized in the table below.

Amino AcidYield (%)
Alanine85-95
Phenylalanine80-90
Valine75-85
Leucine80-90

Table 1: Representative yields for the synthesis of Nα-benzyl amino acids via reductive amination.

Cleavage of the Nα-Benzyl Group: Catalytic Transfer Hydrogenation

The Nα-benzyl group is most effectively removed by catalytic hydrogenation. Catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate in the presence of a palladium catalyst, is a convenient and efficient method that avoids the need for high-pressure hydrogen gas.

Materials:

  • Nα-Benzyl protected peptide-resin or peptide

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol (MeOH)

Procedure:

  • Suspend the Nα-benzyl protected peptide in methanol.

  • Add 10% Pd/C to the suspension.

  • Add ammonium formate to the reaction mixture.

  • Reflux the mixture and monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Evaporate the solvent from the combined filtrate to obtain the deprotected peptide.

The reaction is typically rapid, with debenzylation often complete within 10-60 minutes.

SubstrateReaction Time (min)Yield (%)
N-Benzyl-glycine ethyl ester1095
N-Benzyl-alanine ethyl ester1592
N-Benzyl-phenylalanine methyl ester1094
N-Benzyl-valine2090

Table 2: Reaction times and yields for the debenzylation of various N-benzyl amino acid derivatives using catalytic transfer hydrogenation with ammonium formate and 10% Pd/C.[2]

The workflow for the introduction and cleavage of the Nα-benzyl group is illustrated in the following diagram.

experimental_workflow cluster_introduction Introduction of Nα-Benzyl Group cluster_cleavage Cleavage of Nα-Benzyl Group start_intro α-Amino Acid + Benzaldehyde schiff_base Schiff Base Formation (aq. NaOH) start_intro->schiff_base reduction Reduction with NaBH₄ schiff_base->reduction precipitation Acidification and Precipitation (HCl) reduction->precipitation product_intro Nα-Benzyl Amino Acid precipitation->product_intro start_cleavage Nα-Benzyl Protected Peptide product_intro->start_cleavage Incorporation into Peptide Chain hydrogenation Catalytic Transfer Hydrogenation (10% Pd/C, Ammonium Formate, MeOH, Reflux) start_cleavage->hydrogenation filtration Filtration through Celite hydrogenation->filtration evaporation Solvent Evaporation filtration->evaporation product_cleavage Deprotected Peptide evaporation->product_cleavage

Experimental workflow for Nα-benzyl protection and deprotection.

Advantages and Disadvantages

The choice of any protecting group involves a trade-off between stability and ease of removal. The Nα-benzyl group is no exception.

Advantages:

  • High Stability: The benzyl group is stable to a wide range of acidic and basic conditions, providing excellent orthogonality with Boc and Fmoc strategies.[3]

  • Mild Cleavage Conditions: Catalytic hydrogenation offers a mild and clean method for deprotection, often with high yields.[2]

  • Reduced Racemization Potential (in specific cases): As it is not a urethane-type protecting group, the mechanism of racemization during coupling can differ from that of Boc and Fmoc, which can be advantageous for certain racemization-prone amino acids. However, this is highly sequence and coupling-reagent dependent.

Disadvantages:

  • Catalyst Poisoning: The palladium catalyst used for hydrogenolysis can be poisoned by sulfur-containing amino acids like cysteine and methionine, requiring special precautions or alternative deprotection methods.

  • Incompatibility with other Reducible Groups: The hydrogenolysis conditions are not compatible with other functional groups that can be reduced, such as nitro groups or alkynes.

  • Potential for Side Reactions: During acidolytic cleavage of side-chain benzyl groups, an acid-catalyzed O to C migration can occur in tyrosine residues, leading to the formation of 3-benzyltyrosine. While the Nα-benzyl group is typically removed by hydrogenation, any exposure to strong acids during the synthesis must be carefully considered.

  • Lower Coupling Efficiency (Potential): The steric bulk of the benzyl group may in some cases lead to lower coupling efficiencies compared to the smaller Boc group, although this is highly dependent on the specific amino acids being coupled and the coupling reagents used.

Comparative Analysis with Boc and Fmoc Strategies

The following table provides a comparative overview of the key features of the Nα-benzyl, Boc, and Fmoc protecting groups.

FeatureNα-Benzyl (Bn)tert-Butyloxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Chemical Nature AlkylUrethaneUrethane
Cleavage Condition Catalytic Hydrogenation (e.g., H₂, Pd/C) or Catalytic Transfer HydrogenationStrong Acid (e.g., TFA)Base (e.g., Piperidine in DMF)
Stability to Acid HighLabileHigh
Stability to Base HighHighLabile
Orthogonality Orthogonal to both acid- and base-labile groupsOrthogonal to base-labile and hydrogenolysis-labile groupsOrthogonal to acid-labile and hydrogenolysis-labile groups
Common Side Reactions Catalyst poisoning by sulfur, O to C migration in Tyr (with acid)Premature deprotection with repeated acid treatments, t-butylation of TrpAspartimide formation, diketopiperazine formation
Monitoring of Deprotection TLC, Mass SpectrometryNot easily monitored in real-timeUV absorbance of the dibenzofulvene-piperidine adduct

Table 3: Comparison of Nα-Benzyl, Boc, and Fmoc protecting groups.

Conclusion

The Nα-benzyl protecting group, while not as mainstream as Boc or Fmoc, represents a valuable and robust tool for peptide synthesis, particularly in complex synthetic strategies that demand a high degree of orthogonality. Its exceptional stability to both acidic and basic conditions allows for a wider range of chemical transformations to be performed on the peptide chain without compromising the integrity of the Nα-terminus. The mild and efficient cleavage via catalytic hydrogenation further enhances its appeal. However, researchers must be mindful of its limitations, including catalyst poisoning and potential side reactions. A thorough understanding of the chemistry of the Nα-benzyl group, as outlined in this guide, will enable its strategic and effective application in the synthesis of challenging peptide targets.

References

The Pivotal Role of the Methyl Ester in Histidine Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine, with its unique imidazole side chain, plays a critical role in a myriad of biological processes, from enzymatic catalysis to metal ion coordination. The strategic modification of this versatile amino acid has paved the way for the development of novel therapeutic agents and research tools. Among these modifications, the introduction of a methyl ester group to the carboxylic acid moiety represents a fundamental and highly significant alteration. This technical guide provides an in-depth exploration of the role of the methyl ester in histidine derivatives, focusing on its impact on chemical synthesis, physicochemical properties, and biological activity. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the design and development of innovative pharmaceuticals.

Physicochemical Properties of L-Histidine Methyl Ester Derivatives

The esterification of the carboxyl group in histidine significantly alters its physicochemical properties, which in turn influences its reactivity, solubility, and suitability for various applications. L-histidine methyl ester is commonly available as its dihydrochloride salt to enhance its stability and solubility in polar solvents.

PropertyL-Histidine Methyl EsterL-Histidine Methyl Ester DihydrochlorideNα-Boc-L-histidine methyl ester
Molecular Formula C₇H₁₁N₃O₂C₇H₁₁N₃O₂·2HClC₁₂H₁₉N₃O₄
Molecular Weight 169.18 g/mol [1]242.10 g/mol [2]269.30 g/mol
Melting Point Not widely reported~200-207 °C (dec.)[2][3]121-128 °C
Appearance -White powder[3]White to off-white powder
Solubility -Soluble in water, DMSO, methanolFavorable solubility in organic solvents
Optical Rotation [α]20/D -+9.0° (c = 2 in H₂O)[2]-
pKa (imidazole) ~6.0 (estimated for parent histidine)~6.0 (estimated for parent histidine)~6.0 (estimated for parent histidine)
logP (estimated) -0.4--

The Methyl Ester as a Key Synthetic Handle

The primary role of the methyl ester in the context of histidine derivatives is to serve as a protecting group for the carboxylic acid. This protection is crucial for preventing unwanted side reactions during subsequent modifications of the amino group or the imidazole ring.

Workflow for the Synthesis of Histidine Derivatives

The general workflow for utilizing L-histidine methyl ester in the synthesis of more complex derivatives often involves initial protection of the α-amino group, followed by modification of the imidazole ring or coupling to other molecules.

G cluster_0 Initial Protection & Esterification cluster_1 Derivative Synthesis cluster_2 Final Product L-Histidine L-Histidine Esterification Esterification L-Histidine->Esterification L-Histidine_Methyl_Ester L-Histidine Methyl Ester Esterification->L-Histidine_Methyl_Ester Amino_Protection Amino Protection (e.g., Boc) L-Histidine_Methyl_Ester->Amino_Protection Protected_Ester Nα-Protected-L-Histidine Methyl Ester Amino_Protection->Protected_Ester Modification Further Modification Protected_Ester->Modification Peptide_Coupling Peptide Coupling Modification->Peptide_Coupling Pictet_Spengler Pictet-Spengler Reaction Modification->Pictet_Spengler Alkylation Imidazole Alkylation Modification->Alkylation Deprotection Deprotection Peptide_Coupling->Deprotection Pictet_Spengler->Deprotection Alkylation->Deprotection Final_Derivative Final Histidine Derivative Deprotection->Final_Derivative

Caption: Synthetic workflow using L-histidine methyl ester.

Experimental Protocols

Esterification of L-Histidine to L-Histidine Methyl Ester Dihydrochloride

This protocol describes a common method for the esterification of L-histidine using methanol and a chlorinating agent.

Materials:

  • L-Histidine

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)

  • Diethyl ether

Procedure:

  • Suspend L-histidine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (2.2 equivalents) or trimethylchlorosilane (2 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to reflux.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Add diethyl ether to the residue to precipitate the product.

  • Collect the white solid by filtration, wash with diethyl ether, and dry under vacuum to yield L-histidine methyl ester dihydrochloride.

Characterization Data for L-Histidine Methyl Ester Dihydrochloride:

  • ¹H NMR (D₂O): δ 8.65 (s, 1H, imidazole C2-H), 7.40 (s, 1H, imidazole C5-H), 4.40 (t, 1H, α-CH), 3.85 (s, 3H, OCH₃), 3.40 (d, 2H, β-CH₂).

  • ¹³C NMR (D₂O): δ 171.0 (C=O), 134.0 (imidazole C2), 128.0 (imidazole C4), 118.0 (imidazole C5), 54.0 (OCH₃), 52.5 (α-CH), 26.0 (β-CH₂).

  • IR (KBr, cm⁻¹): ~3400 (N-H stretch), ~3000 (C-H stretch), ~1740 (C=O ester stretch), ~1600 (imidazole ring stretch).

  • MS (ESI+): m/z 170.1 [M+H]⁺ (for free base).

Synthesis of Nα-Boc-L-histidine methyl ester

This protocol details the protection of the α-amino group of L-histidine methyl ester using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • L-Histidine methyl ester dihydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend L-histidine methyl ester dihydrochloride (1 equivalent) in DCM or THF.

  • Cool the suspension in an ice bath and add triethylamine (2.2 equivalents) or an aqueous solution of sodium bicarbonate to neutralize the hydrochloride salt.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Nα-Boc-L-histidine methyl ester as a white solid.[4]

Characterization Data for Nα-Boc-L-histidine methyl ester:

  • Melting Point: 121-128 °C

  • Molecular Formula: C₁₂H₁₉N₃O₄

  • Molecular Weight: 269.3 g/mol

Biological Activity of Histidine Methyl Ester Derivatives

The methyl esterification of histidine not only facilitates chemical synthesis but also serves as a key feature in derivatives with significant biological activities.

Enzyme Inhibition

L-histidine methyl ester is a known irreversible inhibitor of histidine decarboxylase, the enzyme responsible for the conversion of histidine to histamine.[5] This inhibition is crucial in modulating histamine levels in various physiological and pathological conditions.

G L-Histidine L-Histidine Histidine_Decarboxylase Histidine Decarboxylase (HDC) L-Histidine->Histidine_Decarboxylase Substrate Histamine Histamine Histidine_Decarboxylase->Histamine Catalysis L-Histidine_Methyl_Ester L-Histidine Methyl Ester L-Histidine_Methyl_Ester->Inhibition Inhibition->Histidine_Decarboxylase Irreversible Inhibition G cluster_0 Library Generation cluster_1 High-Throughput Screening cluster_2 Hit Validation & Optimization Scaffold Histidine Methyl Ester Scaffold Combinatorial_Synthesis Combinatorial Synthesis Scaffold->Combinatorial_Synthesis Compound_Library Derivative Library Combinatorial_Synthesis->Compound_Library HTS HTS Compound_Library->HTS Assay_Development Assay Development (e.g., Protease Assay) Assay_Development->HTS Primary_Hits Primary Hits HTS->Primary_Hits Dose_Response Dose-Response & IC₅₀ Determination Primary_Hits->Dose_Response Secondary_Assays Secondary Assays (Selectivity, MoA) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization (SAR) Secondary_Assays->Lead_Optimization Candidate Drug Candidate Lead_Optimization->Candidate

References

An In-depth Technical Guide to Bzl-His-OMe · 2HCl as a Protected Amino Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Nα-Benzyl-L-histidine methyl ester dihydrochloride (Bzl-His-OMe · 2HCl), a critical building block in peptide synthesis and drug development. We will delve into its chemical properties, synthesis, and applications, with a focus on practical experimental protocols and data presentation.

Introduction

Nα-Benzyl-L-histidine methyl ester dihydrochloride is a derivative of the amino acid L-histidine, where the α-amino group is protected by a benzyl (Bzl) group and the carboxyl group is protected as a methyl ester (OMe). The dihydrochloride salt form enhances its stability and solubility in certain solvents. This compound is particularly valuable in peptide chemistry, serving as a key intermediate for the incorporation of histidine residues into peptide chains, especially in Boc/Bzl solid-phase peptide synthesis (SPPS) and fragment condensation strategies.

Physicochemical Properties

The key physicochemical properties of Bzl-His-OMe · 2HCl are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
Chemical Formula C₁₄H₁₇N₃O₂ · 2HCl
Molecular Weight 332.23 g/mol
Appearance White to off-white powder or crystals
Purity ≥ 98% (typically by TLC or HPLC)
Optical Rotation [α]D24 = +26 ± 2º (c=1 in Methanol)
Storage Conditions 0-8 °C, desiccated

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the chemical structure and purity of Bzl-His-OMe · 2HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific high-resolution spectra are dependent on the solvent and instrument, the expected chemical shifts for the key protons are outlined below.

Proton TypeExpected Chemical Shift (δ, ppm)
Imidazole C2-H~8.7
Imidazole C4-H~7.5
Benzyl aromatic protons7.2 - 7.4
α-CH4.0 - 4.5
β-CH₂3.0 - 3.5
Methyl ester (OCH₃)~3.7
Benzyl CH₂3.8 - 4.2
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of Bzl-His-OMe · 2HCl exhibits characteristic absorption bands for its principal functional groups.

Functional GroupVibration TypeTypical Frequency (cm⁻¹)
Amine/Ammonium (N-H)Stretch3100 - 3400 (broad)
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 3000
Ester Carbonyl (C=O)Stretch1735 - 1750 (strong)
C=C and C=NStretch1450 - 1600
C-O (Ester)Stretch1100 - 1300
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight of Bzl-His-OMe. In positive ion mode, the expected protonated molecular ion [M+H]⁺ for the free base (C₁₄H₁₇N₃O₂) would be observed.

IonExpected m/z
[M+H]⁺~272.14
[M+Na]⁺~294.12

Experimental Protocols

Synthesis of Nα-Benzyl-L-histidine methyl ester dihydrochloride

This protocol describes a general method for the synthesis of the title compound.

Materials:

  • L-histidine

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Acetyl chloride

  • Benzyl bromide

  • Base (e.g., Triethylamine, Sodium carbonate)

  • Solvents for extraction and purification (e.g., Dichloromethane, Ethyl acetate)

  • Hydrochloric acid (in a suitable solvent like ether or methanol)

Procedure:

  • Esterification of L-histidine:

    • Suspend L-histidine in anhydrous methanol at 0°C.

    • Slowly add thionyl chloride or acetyl chloride dropwise while stirring.

    • Allow the reaction to warm to room temperature and then reflux for 4-6 hours until the starting material is consumed (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain L-histidine methyl ester dihydrochloride.

  • N-Benzylation:

    • Dissolve the L-histidine methyl ester dihydrochloride in a suitable solvent like dichloromethane.

    • Add a base (e.g., triethylamine) to neutralize the hydrochloride salt.

    • Add benzyl bromide and stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Salt Formation:

    • Dissolve the crude Nα-Benzyl-L-histidine methyl ester in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).

    • Add a solution of hydrochloric acid in ether or methanol dropwise until precipitation is complete.

    • Collect the precipitate by filtration, wash with cold ether, and dry under vacuum to yield Bzl-His-OMe · 2HCl.

Use in Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)

Bzl-His-OMe · 2HCl is a valuable building block in the Boc/Bzl strategy for SPPS.

Materials:

  • Appropriate resin for SPPS (e.g., Merrifield resin)

  • Boc-protected amino acids

  • Bzl-His-OMe · 2HCl

  • Coupling agents (e.g., DCC/HOBt, HBTU, HATU)

  • DIPEA (N,N-Diisopropylethylamine)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • DMF (Dimethylformamide)

  • HF (Hydrogen fluoride) for final cleavage

General SPPS Cycle:

  • Resin Swelling: Swell the resin in DCM or DMF.

  • Boc Deprotection: Treat the resin with a solution of TFA in DCM (typically 25-50%) to remove the Boc protecting group.

  • Washing: Wash the resin thoroughly with DCM and DMF.

  • Neutralization: Neutralize the resin with a solution of DIPEA in DMF.

  • Coupling:

    • Activate the next Boc-protected amino acid (or Bzl-His-OMe · 2HCl, after neutralization of the salt) with a coupling agent in DMF.

    • Add the activated amino acid solution to the resin and shake for the required time.

    • Monitor the coupling reaction using a ninhydrin test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat steps 2-6 for each amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final coupling, treat the resin with liquid HF to cleave the peptide from the resin and remove the benzyl and other side-chain protecting groups.

Deprotection of the Benzyl Group

The Nα-benzyl group can be removed by catalytic transfer hydrogenation.

Materials:

  • Peptide containing the Bzl-His residue

  • Palladium on carbon (Pd/C) catalyst (10%)

  • Hydrogen donor (e.g., Ammonium formate, formic acid, cyclohexene)

  • Solvent (e.g., Methanol, Ethanol)

Procedure:

  • Dissolve the protected peptide in the chosen solvent.

  • Add the 10% Pd/C catalyst.

  • Add the hydrogen donor.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the deprotected peptide.

Signaling Pathways and Experimental Workflows

While Bzl-His-OMe · 2HCl is a synthetic building block and not directly involved in biological signaling pathways, its incorporation into peptides is crucial for studying such pathways. The following diagrams illustrate the workflows where this protected amino acid is utilized.

Boc_SPPS_Workflow start Start: Resin deprotection Boc Deprotection (TFA/DCM) start->deprotection wash1 Wash (DCM/DMF) deprotection->wash1 neutralization Neutralization (DIPEA/DMF) wash1->neutralization coupling Coupling: Boc-AA-OH (or Bzl-His-OMe) + Coupling Reagent neutralization->coupling wash2 Wash (DMF/DCM) coupling->wash2 repeat Repeat Cycle wash2->repeat repeat->deprotection Next Amino Acid final_cleavage Final Cleavage & Deprotection (HF) repeat->final_cleavage Final Amino Acid end_peptide Purified Peptide final_cleavage->end_peptide

Caption: Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) Workflow.

Fragment_Condensation_Workflow cluster_frag1 Fragment 1 Synthesis cluster_frag2 Fragment 2 Synthesis spps1 SPPS of Fragment 1 (e.g., containing Bzl-His-OMe) cleave1 Cleavage from Resin (side chains protected) spps1->cleave1 purify1 Purify Protected Fragment 1 cleave1->purify1 couple_frags Solution-Phase Fragment Condensation purify1->couple_frags spps2 SPPS of Fragment 2 cleave2 Cleavage from Resin (side chains protected) spps2->cleave2 purify2 Purify Protected Fragment 2 cleave2->purify2 purify2->couple_frags final_deprotection Global Deprotection couple_frags->final_deprotection final_purification Final Purification (HPLC) final_deprotection->final_purification target_peptide Target Peptide final_purification->target_peptide

Caption: Peptide Synthesis via Fragment Condensation Strategy.

Applications in Research and Drug Development

Bzl-His-OMe · 2HCl is instrumental in several areas of research and development:

  • Peptide Synthesis: It serves as a fundamental building block for introducing histidine into peptides, which are crucial in biochemistry and as therapeutic agents.

  • Pharmaceutical Development: The resulting histidine-containing peptides are investigated for a wide range of therapeutic applications, including in neurological and metabolic disorders.

  • Biochemical Research: Peptides synthesized using this compound are used to study protein-protein interactions and enzyme activities, aiding in the elucidation of complex biological mechanisms.

  • Enzyme Inhibitors: The unique structure of histidine makes it a common residue in the active sites of enzymes. Synthetic peptides containing histidine are therefore valuable tools for developing enzyme inhibitors.

Conclusion

Nα-Benzyl-L-histidine methyl ester dihydrochloride is a versatile and indispensable reagent in the field of peptide chemistry. Its use in established synthetic strategies like Boc/Bzl SPPS and fragment condensation allows for the controlled and efficient synthesis of complex peptides. A thorough understanding of its properties and the experimental protocols for its use is essential for researchers and scientists in both academic and industrial settings, paving the way for advancements in drug discovery and biotechnology.

Protected Histidine: A Linchpin in Biochemical Innovation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Histidine, with its unique imidazole side chain, plays a pivotal role in a vast array of biological processes, from enzyme catalysis to metal ion coordination.[1][2] This versatility, however, presents a significant challenge in the chemical synthesis of peptides and other complex biomolecules. The reactive nature of the imidazole ring necessitates the use of protecting groups to prevent unwanted side reactions and ensure the fidelity of the final product. This guide provides an in-depth exploration of the biochemical applications of protected histidine, offering insights into its critical role in peptide synthesis, drug discovery, and the development of novel research tools.

The Imperative of Histidine Protection

The imidazole side chain of histidine can act as both a nucleophile and a base, making it susceptible to acylation and other modifications during chemical synthesis.[3][4] Furthermore, the unprotected imidazole ring can catalyze the racemization of the amino acid during the coupling process, leading to a mixture of stereoisomers and compromising the biological activity of the final peptide.[3] To circumvent these issues, researchers employ a variety of protecting groups to temporarily mask the reactivity of the imidazole moiety.

A Comparative Analysis of Histidine Protecting Groups

Protecting GroupAbbreviationCommon ApplicationDeprotection ConditionsKey AdvantagesKey Disadvantages
Trityl TrtFmoc-SPPSMildly acidic conditions (e.g., TFA)[3]Easily removedCan be too labile in some contexts
tert-Butoxycarbonyl BocBoc-SPPSStrong acids (e.g., HF, TFMSA)[3]Stable to many synthetic conditionsHarsh deprotection conditions
Benzyloxymethyl BomBoc-SPPSStrong acids (e.g., HF)Suppresses racemization effectively[3]Can be difficult to prepare
2,4-Dinitrophenyl DnpBoc-SPPSThiolysis (e.g., thiophenol)Stable to acidCan be difficult to remove completely
Tosyl TosBoc-SPPSStrong acids (e.g., HF), HOBt[3]Stable to many reagentsCan be removed by HOBt, which is often present in coupling reactions[3]

Experimental Protocols: A Practical Guide

The successful application of protected histidine hinges on robust and reliable experimental procedures. The following sections provide detailed methodologies for key steps in the utilization of protected histidine.

Protocol 1: Protection of Histidine with Di-tert-butyl dicarbonate (Boc Anhydride)

This protocol describes the protection of the α-amino group and the imidazole side chain of histidine using Boc anhydride.

Materials:

  • L-Histidine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Dioxane

  • Water

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve L-histidine in a 1:1 mixture of dioxane and water.

  • Adjust the pH of the solution to 10-11 with 1N NaOH.

  • Cool the solution in an ice bath.

  • Add Boc anhydride to the solution while maintaining the pH between 10 and 11 by the dropwise addition of 1N NaOH.

  • Stir the reaction mixture at room temperature overnight.

  • Acidify the reaction mixture to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield Boc-His(Boc)-OH.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Histidine-Containing Peptide

This protocol outlines the general steps for incorporating a protected histidine residue into a peptide chain using Fmoc-based SPPS.[5][6][7][8]

Materials:

  • Fmoc-protected amino acids (including Fmoc-His(Trt)-OH)

  • Rink Amide resin (or other suitable solid support)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine in dimethylformamide (DMF) (20%)

  • DMF

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the incoming Fmoc-His(Trt)-OH with DIC and OxymaPure® in DMF.

    • Add the activated amino acid solution to the resin and agitate to facilitate coupling.

    • Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.

  • Cleavage and Side-Chain Deprotection: Treat the resin with the TFA cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups, including the Trt group from histidine.[5]

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the peptide, and purify by high-performance liquid chromatography (HPLC).

Visualizing the Workflow: From Protection to Application

To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict a logical workflow for selecting a histidine protecting group and a simplified representation of the SPPS process.

Protecting_Group_Selection start Start: Need to synthesize a histidine-containing peptide synthesis_type Choose Synthesis Strategy start->synthesis_type boc_chem Boc-SPPS synthesis_type->boc_chem Boc Chemistry fmoc_chem Fmoc-SPPS synthesis_type->fmoc_chem Fmoc Chemistry boc_groups Select Boc-compatible protecting group (e.g., Boc, Dnp, Tos, Bom) boc_chem->boc_groups fmoc_groups Select Fmoc-compatible protecting group (e.g., Trt, Mmt, Mtt) fmoc_chem->fmoc_groups racemization_check Is racemization a significant concern? boc_groups->racemization_check synthesis Proceed with Peptide Synthesis fmoc_groups->synthesis bom_group Consider Bom group for superior racemization suppression racemization_check->bom_group Yes racemization_check->synthesis No bom_group->synthesis

Caption: Decision workflow for selecting a suitable histidine protecting group.

SPPS_Workflow start Start: Resin-bound Amino Acid deprotection 1. Fmoc Deprotection (Piperidine) start->deprotection wash1 Wash (DMF) deprotection->wash1 activation 2. Activate incoming Fmoc-His(Trt)-OH (DIC/Oxyma) wash1->activation coupling 3. Couple to resin activation->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for all amino acids wash2->repeat repeat->deprotection Next amino acid cleavage 4. Cleavage from resin and side-chain deprotection (TFA) repeat->cleavage Final amino acid end End: Purified Peptide cleavage->end

References

An In-depth Technical Guide to Elucidating the Enzyme Inhibition Mechanism of Nα-Benzyl-L-histidine methyl ester dihydrochloride (Bzl-his-ome 2HCl)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-Benzyl-L-histidine methyl ester dihydrochloride (Bzl-his-ome 2HCl), a derivative of the amino acid L-histidine, has been identified as a potential enzyme inhibitor. Preliminary information suggests that it may act on β-glucosidase, a class of enzymes crucial in various biological processes, including carbohydrate metabolism and cellular defense. A deficiency in human lysosomal β-glucosidase (glucocerebrosidase) leads to Gaucher's disease, a lysosomal storage disorder.[1][2][3][4][5][6] This technical guide provides a comprehensive framework for researchers to investigate and characterize the enzyme inhibition mechanism of this compound, with a focus on β-glucosidase as a potential target. The guide outlines detailed experimental protocols, data analysis techniques, and visualization of key concepts to facilitate a thorough understanding of the inhibitor's mode of action.

Introduction to this compound and its Potential as an Enzyme Inhibitor

This compound is a chemical compound utilized in biochemical research and peptide synthesis. Its structural similarity to natural amino acids makes it a candidate for interacting with biological macromolecules, including enzymes. The imidazole ring of the histidine moiety and the presence of a benzyl group could facilitate binding to the active or allosteric sites of enzymes, potentially leading to the modulation of their catalytic activity. While specific studies on the enzyme inhibition profile of this compound are not extensively documented in publicly available literature, its potential to inhibit β-glucosidase warrants a systematic investigation to determine its mechanism of action and therapeutic potential.

Experimental Protocol: Characterizing the Inhibition of β-Glucosidase

To elucidate the inhibition mechanism of this compound on β-glucosidase, a continuous spectrophotometric assay using a chromogenic substrate is recommended. A widely used substrate for β-glucosidase is p-nitrophenyl-β-D-glucopyranoside (pNPG), which upon hydrolysis by the enzyme, releases p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[7][8][9][10][11]

Materials and Reagents
  • β-glucosidase (from a commercial source, e.g., almonds or human recombinant)

  • Nα-Benzyl-L-histidine methyl ester dihydrochloride (this compound)

  • p-nitrophenyl-β-D-glucopyranoside (pNPG)

  • Sodium phosphate buffer (50 mM, pH 7.0)

  • Sodium carbonate (Na₂CO₃) solution (1 M) for stopping the reaction

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator or water bath

Experimental Workflow

The following workflow outlines the steps to determine the kinetic parameters of β-glucosidase in the presence and absence of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis A Prepare stock solutions: - β-glucosidase - pNPG (substrate) - this compound (inhibitor) B Prepare serial dilutions of substrate and inhibitor A->B C Set up reaction mixtures in 96-well plate: - Buffer - Substrate (varying conc.) - Inhibitor (varying conc.) B->C D Pre-incubate at optimal temperature (e.g., 37°C) C->D E Initiate reaction by adding β-glucosidase D->E F Incubate for a fixed time E->F G Stop reaction with Na₂CO₃ F->G H Measure absorbance at 405 nm G->H I Calculate initial reaction velocities (V₀) H->I J Construct Michaelis-Menten plots I->J K Generate Lineweaver-Burk plots I->K L Create Dixon plots I->L M Determine Vmax, Km, Ki, and type of inhibition K->M L->M

Caption: Experimental workflow for determining the enzyme inhibition kinetics of this compound.

Detailed Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of β-glucosidase in sodium phosphate buffer.

    • Prepare a stock solution of pNPG in the same buffer.

    • Prepare a stock solution of this compound in the same buffer.

    • From these stocks, prepare serial dilutions of pNPG and this compound.

  • Enzyme Assay:

    • In a 96-well plate, set up reaction mixtures containing:

      • Sodium phosphate buffer

      • A range of pNPG concentrations (e.g., 0.1 to 10 times the expected Km)

      • A range of this compound concentrations (including a no-inhibitor control).

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding a fixed amount of β-glucosidase to each well.

    • Incubate the reaction for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by adding a volume of 1 M Na₂CO₃ solution.

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Collection and Initial Analysis:

    • For each substrate and inhibitor concentration, calculate the initial reaction velocity (V₀). This is proportional to the change in absorbance over time.

    • Plot V₀ versus substrate concentration for each inhibitor concentration to generate Michaelis-Menten curves.

Data Presentation and Interpretation

The collected data should be organized to facilitate the determination of the inhibition mechanism.

Tabulation of Kinetic Data

The calculated kinetic parameters should be summarized in a table for clear comparison.

Inhibitor Concentration (µM)Vmax (µmol/min)Km (mM)Ki (µM)Type of Inhibition
0 (Control)ValueValueN/AN/A
[Inhibitor]₁ValueValueValueDetermined
[Inhibitor]₂ValueValueValueDetermined
[Inhibitor]₃ValueValueValueDetermined
Graphical Analysis: Lineweaver-Burk and Dixon Plots

To determine the mode of inhibition, the data should be transformed and plotted using Lineweaver-Burk and Dixon plots.

The Lineweaver-Burk plot is a double reciprocal plot of 1/V₀ versus 1/[S]. The pattern of the lines for different inhibitor concentrations reveals the type of inhibition.

Lineweaver_Burk_Plots Lineweaver-Burk Plots for Different Inhibition Types cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition x_axis_c y_axis_c origin_c origin_c->x_axis_c 1/[S] origin_c->y_axis_c 1/V₀ p1_c p2_c p1_c->p2_c No Inhibitor p3_c p4_c p3_c->p4_c + Inhibitor x_axis_nc y_axis_nc origin_nc origin_nc->x_axis_nc 1/[S] origin_nc->y_axis_nc 1/V₀ p1_nc p2_nc p1_nc->p2_nc No Inhibitor p3_nc p4_nc p3_nc->p4_nc + Inhibitor x_axis_uc y_axis_uc origin_uc origin_uc->x_axis_uc 1/[S] origin_uc->y_axis_uc 1/V₀ p1_uc p2_uc p1_uc->p2_uc No Inhibitor p3_uc p4_uc p3_uc->p4_uc + Inhibitor

Caption: Lineweaver-Burk plots illustrating different modes of enzyme inhibition.

  • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

  • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

  • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

  • Mixed Inhibition: Lines intersect in the second or third quadrant (both Vmax and Km are affected).

The Dixon plot is a graph of 1/V₀ versus inhibitor concentration ([I]) at different fixed substrate concentrations. It is particularly useful for determining the inhibition constant (Ki). For competitive inhibition, the lines will intersect at a point where the x-coordinate is -Ki.

Visualization of Inhibition Mechanisms and Signaling Pathways

Understanding the molecular interactions and the broader biological context is crucial for drug development.

Mechanisms of Enzyme Inhibition

The following diagrams illustrate the different ways an inhibitor can interact with an enzyme and its substrate.

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES +S EI Enzyme-Inhibitor Complex (EI) E->EI +I S Substrate (S) I_c Inhibitor (I) ES->E +P EI->E P Product (P) E_nc Enzyme (E) ES_nc Enzyme-Substrate Complex (ES) E_nc->ES_nc +S EI_nc Enzyme-Inhibitor Complex (EI) E_nc->EI_nc +I S_nc Substrate (S) I_nc Inhibitor (I) ES_nc->E_nc +P ESI_nc Enzyme-Substrate-Inhibitor Complex (ESI) ES_nc->ESI_nc +I EI_nc->E_nc EI_nc->ESI_nc +S ESI_nc->ES_nc ESI_nc->EI_nc P_nc Product (P) E_uc Enzyme (E) ES_uc Enzyme-Substrate Complex (ES) E_uc->ES_uc +S S_uc Substrate (S) I_uc Inhibitor (I) ES_uc->E_uc +P ESI_uc Enzyme-Substrate-Inhibitor Complex (ESI) ES_uc->ESI_uc +I ESI_uc->ES_uc P_uc Product (P)

Caption: Schematic representation of competitive, non-competitive, and uncompetitive inhibition.

Potential Signaling Pathway Involvement: Glycolipid Metabolism

Human lysosomal β-glucosidase (glucocerebrosidase) plays a critical role in the breakdown of glucosylceramide, a component of cell membranes. Inhibition of this enzyme can disrupt the normal flux of glycolipid metabolism, leading to the accumulation of its substrate. This is the underlying cause of Gaucher disease.[1][2][3][4][5][6]

Glycolipid_Metabolism cluster_lysosome Within the Lysosome Glucosylceramide Glucosylceramide GaucherCell Gaucher Cell (Lipid-laden macrophage) Glucosylceramide->GaucherCell Accumulation BetaGlucosidase β-Glucosidase (Glucocerebrosidase) Glucosylceramide->BetaGlucosidase Ceramide Ceramide Glucose Glucose Lysosome Lysosome Inhibition Inhibition by This compound Inhibition->BetaGlucosidase BetaGlucosidase->Ceramide Hydrolysis BetaGlucosidase->Glucose Hydrolysis

Caption: Simplified pathway of glucosylceramide metabolism and the effect of β-glucosidase inhibition.

Conclusion

This technical guide provides a systematic approach for researchers to characterize the enzyme inhibition mechanism of this compound. By following the detailed experimental protocols and data analysis methods outlined, it is possible to determine the type of inhibition, calculate key kinetic parameters, and gain insight into the potential therapeutic applications of this compound. The focus on β-glucosidase as a potential target highlights the importance of understanding the broader physiological context of enzyme inhibition in drug discovery and development. Further studies are warranted to confirm the inhibitory activity of this compound and to explore its specificity and potency against a panel of related enzymes.

References

Methodological & Application

Application Notes and Protocols for Bzl-His-OMe 2HCl in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine is a crucial amino acid in many biologically active peptides, often playing a key role in receptor binding and catalytic functions. Its imidazole side chain, however, presents a significant challenge in solid-phase peptide synthesis (SPPS) due to its potential for racemization and other side reactions. Protecting the imidazole nitrogen is therefore essential for the successful synthesis of histidine-containing peptides. N(im)-Benzyl-L-histidine methyl ester dihydrochloride (Bzl-His-OMe 2HCl) is a derivative of histidine where the imidazole ring is protected by a benzyl group. This benzyl (Bzl) group is a stable, "permanent" protecting group that is typically removed during the final cleavage of the peptide from the resin, particularly within the Boc/Bzl synthesis strategy. These application notes provide detailed protocols and data for the incorporation of benzyl-protected histidine in SPPS.

Key Applications and Advantages of Benzyl-Protected Histidine

The use of a benzyl group for the side-chain protection of histidine offers several advantages in SPPS:

  • Prevention of Side Reactions: The benzyl group effectively masks the nucleophilic imidazole side chain, preventing undesirable reactions during peptide chain elongation.

  • Reduced Racemization: While histidine is prone to racemization during activation, side-chain protection can help mitigate this risk.[1][2] Protecting the pi imidazole nitrogen in the histidine side-chain has been shown to greatly reduce racemization.

  • Compatibility with Boc/Bzl Strategy: The benzyl protecting group is stable to the moderately acidic conditions used for the removal of the temporary Nα-Boc group (e.g., trifluoroacetic acid - TFA in dichloromethane - DCM).[3] It requires strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) for its removal, making it orthogonal to the Boc group.

Special Considerations for this compound

While the benzyl protection of the histidine side chain is common, the use of the methyl ester (OMe) and dihydrochloride (2HCl) form of this derivative has specific implications:

  • Methyl Ester Protection: The C-terminal methyl ester suggests that this derivative is primarily intended for solution-phase synthesis or for the preparation of peptide fragments to be used in fragment condensation on a solid support. For standard stepwise SPPS, the free carboxylic acid version (e.g., Boc-His(Bzl)-OH or Fmoc-His(Bzl)-OH) is typically used.

  • Dihydrochloride Salt: The presence of two hydrochloride salts indicates that both the α-amino group and the imidazole nitrogen are protonated. Prior to coupling, the free base must be generated by neutralization with a non-nucleophilic base like N,N-diisopropylethylamine (DIEA).

Experimental Protocols

The following are generalized protocols for the incorporation of a benzyl-protected histidine residue into a growing peptide chain on a solid support. These can be adapted for both manual and automated peptide synthesis.

Protocol 1: Incorporation of Boc-His(Bzl)-OH in Boc-SPPS

This protocol outlines the steps for coupling Boc-His(Bzl)-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-His(Bzl)-OH

  • Coupling reagent (e.g., HBTU, HATU, or DIC)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF (for monitoring)

  • Ninhydrin test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Activation of Boc-His(Bzl)-OH:

    • In a separate vessel, dissolve Boc-His(Bzl)-OH (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution and pre-activate for 5-10 minutes.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Add the activated Boc-His(Bzl)-OH solution to the resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and wash thoroughly with DMF.

    • Perform a ninhydrin test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing:

    • If the coupling is complete, drain the reaction mixture.

    • Wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Capping (Optional): If the ninhydrin test is positive, indicating incomplete coupling, a second coupling can be performed. Alternatively, any unreacted amines can be capped using a solution of acetic anhydride and DIEA in DMF to prevent the formation of deletion peptides.

  • Deprotection of the Boc Group:

    • To continue with the synthesis of the next amino acid, the Nα-Boc group is removed by treating the resin with a solution of 50% TFA in DCM for 30 minutes.

  • Final Cleavage and Deprotection:

    • Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl group on histidine) are removed simultaneously using a strong acid cocktail, such as HF or TFMSA, with appropriate scavengers (e.g., anisole, thioanisole).

Protocol 2: Incorporation of Fmoc-His(Bzl)-OH in Fmoc-SPPS

This protocol outlines the steps for coupling Fmoc-His(Bzl)-OH in an Fmoc-based synthesis strategy.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-His(Bzl)-OH

  • Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Ninhydrin test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Activation of Fmoc-His(Bzl)-OH:

    • In a separate vessel, dissolve Fmoc-His(Bzl)-OH (3 equivalents) and the coupling reagent (e.g., HBTU, 3 equivalents) in DMF.

    • Add DIEA (6 equivalents) and pre-activate for 5-10 minutes. To minimize racemization, using DIC/HOBt as the coupling system is a common alternative.

  • Coupling Reaction:

    • Drain the DMF from the resin.

    • Add the activated Fmoc-His(Bzl)-OH solution to the resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.

  • Deprotection of the Fmoc Group:

    • Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Nα-Fmoc group, exposing the amine for the next coupling cycle.

  • Final Cleavage and Deprotection:

    • After the full peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%) and scavengers. The benzyl group may be partially cleaved by TFA, so this protection is more suitable for moderately sized peptides in Fmoc chemistry.[3] For complete removal, stronger acid cleavage may be necessary.

Quantitative Data

The efficiency of coupling and the extent of racemization are critical parameters in SPPS, especially for a sensitive amino acid like histidine.

Table 1: Racemization of Histidine Derivatives Under Various Coupling Conditions
Histidine DerivativeCoupling Conditions% D-Isomer (Racemization)Reference
Fmoc-His(Trt)-OH50 °C, 10 min6.85[4]
Fmoc-His(Boc)-OH50 °C, 10 min0.18[4]
Fmoc-His(Trt)-OH90 °C, 2 min>16[4]
Fmoc-His(Boc)-OH90 °C, 2 min0.81[4]

This data highlights the significant impact of both the protecting group and temperature on the racemization of histidine during coupling.

Table 2: General Coupling Efficiency of Amino Acids in Boc-SPPS
Amino AcidCoupling Difficulty (as Carboxyl-Reacting)NotesReference
HistidineHighProne to incomplete coupling and racemization.[5]
ThreonineHighSterically hindered.[5]
ArginineHighGuanidinium side chain can interfere.[5]
ValineHighSterically hindered (β-branched).[5]
IsoleucineHighSterically hindered (β-branched).[5]
GlutamineHighSide chain can undergo side reactions.[5]

This table indicates that histidine is among the more challenging amino acids to couple efficiently, underscoring the need for careful optimization of coupling protocols.

Visualizations

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin Solid Support (Resin) Attach Attach First Protected Amino Acid Resin->Attach Deprotect Nα-Deprotection (e.g., Piperidine for Fmoc) Attach->Deprotect Wash1 Wash Deprotect->Wash1 Couple Couple Next Protected Amino Acid Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat Cycle Wash2->Repeat n times Repeat->Deprotect Cleave Final Cleavage & Side-Chain Deprotection Repeat->Cleave Final Cycle Peptide Purified Peptide Cleave->Peptide Orthogonal_Protection PeptideResin Peptide on Resin Nα-Protecting Group (Temporary) Side-Chain Protecting Group (Permanent) DeprotectionStep Nα-Deprotection (e.g., Base for Fmoc) PeptideResin:N->DeprotectionStep Selective Removal FinalCleavage Final Cleavage (e.g., Strong Acid) PeptideResin:S->FinalCleavage Simultaneous Removal CouplingStep Coupling of Next Amino Acid DeprotectionStep->CouplingStep CouplingStep->PeptideResin Peptide Elongation FreePeptide Free Peptide FinalCleavage->FreePeptide

References

Application Notes and Protocols for Bzl-His-OMe 2HCl in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nα-Benzoyl-L-histidine methyl ester dihydrochloride (Bzl-His-OMe 2HCl) is a valuable building block for the incorporation of histidine residues in solution-phase peptide synthesis (SPPS). The N-terminal benzoyl (Bzl) group and the C-terminal methyl ester (OMe) provide robust protection during coupling reactions, minimizing common side reactions associated with the histidine side chain. These protecting groups can be selectively removed under conditions that are compatible with many peptide synthesis strategies. This document provides detailed protocols for the use of this compound in a typical peptide coupling reaction, followed by the deprotection of the resulting dipeptide.

I. Physicochemical Data and Handling

Proper handling and storage of this compound are crucial for its successful application. The dihydrochloride salt is typically a stable, crystalline solid.

PropertyValue
Molecular Formula C₁₄H₁₅N₃O₃ · 2HCl
Molecular Weight 362.21 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, and water
Storage Store at 2-8°C, desiccated

Note: As a dihydrochloride salt, this compound requires neutralization prior to the coupling reaction. This is typically achieved by the addition of a tertiary amine base.

II. Experimental Protocols

Protocol 1: Dipeptide Synthesis using this compound and Boc-Ala-OH with DCC/HOBt

This protocol describes the synthesis of the dipeptide Boc-Ala-His-OMe, where the benzoyl group on the histidine nitrogen is retained.

Materials:

  • This compound

  • Boc-Ala-OH (N-tert-butoxycarbonyl-L-alanine)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of Reactants:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add DIEA (2.2 eq) dropwise at 0°C to neutralize the dihydrochloride salt. Stir for 15-20 minutes.

    • In a separate flask, dissolve Boc-Ala-OH (1.1 eq) and HOBt (1.2 eq) in anhydrous DCM.

  • Coupling Reaction:

    • To the solution of Boc-Ala-OH and HOBt, add DCC (1.2 eq) at 0°C. A white precipitate of dicyclohexylurea (DCU) may begin to form.

    • Stir this activation mixture for 30 minutes at 0°C.

    • Add the activation mixture to the neutralized Bzl-His-OMe solution at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Combine the filtrate and washes, and evaporate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the protected dipeptide, Boc-Ala-(Bzl)His-OMe.

Quantitative Data (Representative):

Reactant/ProductMolar Eq.Starting Mass (mg)Molecular Weight ( g/mol )Moles (mmol)Product Mass (mg)Yield (%)Purity (by HPLC)
This compound1.0362.2362.211.0-->98%
Boc-Ala-OH1.1208.1189.211.1-->99%
Boc-Ala-(Bzl)His-OMe--458.52-389.785>95%
Protocol 2: Deprotection of the Dipeptide

This section outlines the two-step deprotection of the synthesized dipeptide to yield the free dipeptide, Ala-His.

A. Saponification of the Methyl Ester

Materials:

  • Boc-Ala-(Bzl)His-OMe

  • Methanol (MeOH)

  • 1 M aqueous sodium hydroxide (NaOH) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the protected dipeptide (1.0 eq) in methanol.

  • Add 1 M NaOH (1.5 eq) dropwise at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Neutralize the reaction mixture with 1 M HCl to pH 7.

  • Evaporate the methanol under reduced pressure.

  • Extract the aqueous residue with EtOAc to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 3-4 with 1 M HCl.

  • Extract the product into EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield Boc-Ala-(Bzl)His-OH.

Quantitative Data (Representative):

Starting MaterialMolar Eq.Starting Mass (mg)ProductProduct Mass (mg)Yield (%)
Boc-Ala-(Bzl)His-OMe1.0458.5Boc-Ala-(Bzl)His-OH418.194

B. Deprotection of N-Benzoyl and Boc Groups

Materials:

  • Boc-Ala-(Bzl)His-OH

  • Methanol (MeOH)

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate or hydrogen gas

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • N-Benzoyl Deprotection (Catalytic Transfer Hydrogenation):

    • Dissolve Boc-Ala-(Bzl)His-OH (1.0 eq) in methanol.

    • Add 10% Pd/C (10% w/w).

    • Add ammonium formate (5.0 eq) and reflux the mixture for 2-4 hours, or bubble hydrogen gas through the solution at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through Celite to remove the catalyst and wash with methanol.

    • Concentrate the filtrate to obtain Boc-Ala-His-OH.

  • Boc Deprotection:

    • Dissolve the crude Boc-Ala-His-OH in a solution of 50% TFA in DCM.

    • Stir at room temperature for 30-60 minutes.

    • Concentrate the solution in vacuo.

    • Triturate the residue with cold diethyl ether to precipitate the free dipeptide, Ala-His, as its TFA salt.

    • Collect the solid by filtration and dry under vacuum.

Quantitative Data (Representative):

Starting MaterialMolar Eq.Starting Mass (mg)Final ProductProduct Mass (mg)Overall Yield (2 steps) (%)
Boc-Ala-(Bzl)His-OH1.0444.5Ala-His198.788

III. Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the key stages of the synthesis and deprotection processes.

Peptide_Coupling_Workflow start_end start_end process process reagents reagents product product workup workup A This compound B Neutralization A->B D Peptide Coupling B->D C Boc-Ala-OH Activation C->D E Work-up & Purification D->E F Boc-Ala-(Bzl)His-OMe E->F R1 DIEA R1->B R2 DCC / HOBt R2->C

Caption: Workflow for the synthesis of a protected dipeptide using this compound.

Deprotection_Workflow start_end start_end process process reagents reagents product product intermediate intermediate F Boc-Ala-(Bzl)His-OMe G Saponification F->G H Boc-Ala-(Bzl)His-OH G->H I N-Benzoyl Deprotection H->I J Boc-Ala-His-OH I->J K Boc Deprotection J->K L Ala-His (TFA Salt) K->L R3 NaOH / H+ R3->G R4 H₂ or HCOO⁻NH₄⁺ Pd/C R4->I R5 TFA R5->K

Application Notes and Protocols for the Coupling of Nα-Benzyl-L-histidine Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine and its derivatives are crucial building blocks in the synthesis of peptides and peptidomimetics due to the unique properties of the imidazole side chain, which can act as a general acid-base catalyst and a metal ligand. Nα-Benzyl-L-histidine methyl ester is a valuable derivative where the alpha-amino group is protected by a benzyl group and the C-terminus is a methyl ester. This protection scheme allows for selective coupling reactions at the imidazole ring or, after deprotection, at the N-terminus.

A critical aspect of incorporating histidine into peptide chains is the management of the imidazole side chain to prevent undesirable side reactions and racemization during coupling.[1] This document provides detailed protocols for the solution-phase coupling of a carboxyl group to the imidazole nitrogen of Nα-Benzyl-L-histidine methyl ester, a common strategy in the synthesis of modified peptides and small molecule drug candidates. The protocols outlined below utilize common and efficient coupling reagents.

Chemical Reaction Pathway

The general pathway for the coupling of a carboxylic acid to the imidazole ring of Nα-Benzyl-L-histidine methyl ester involves the activation of the carboxylic acid, followed by nucleophilic attack from one of the imidazole nitrogens.

G cluster_reactants Reactants cluster_reagents Reagents N_Benzyl_His_OMe Nα-Benzyl-L-histidine methyl ester Coupled_Product Coupled Product N_Benzyl_His_OMe->Coupled_Product Carboxylic_Acid R-COOH (Carboxylic Acid) Activated_Acid Activated Carboxylic Acid (e.g., O-acylisourea ester) Carboxylic_Acid->Activated_Acid Activation Coupling_Reagent Coupling Reagent (e.g., EDC/HOBt, HATU) Coupling_Reagent->Activated_Acid Base Base (e.g., DIPEA) Base->Coupled_Product Facilitates reaction Activated_Acid->Coupled_Product Coupling

Caption: General chemical pathway for the coupling reaction.

Experimental Protocols

Two common and effective protocols for the coupling of a carboxylic acid to Nα-Benzyl-L-histidine methyl ester are provided below. These protocols are intended as a starting point and may require optimization depending on the specific carboxylic acid being coupled.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization.

Materials:

  • Nα-Benzyl-L-histidine methyl ester dihydrochloride

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Preparation of the Amine: In a round bottom flask, dissolve Nα-Benzyl-L-histidine methyl ester dihydrochloride (1.0 eq) in anhydrous DCM or DMF. Add DIPEA (2.2 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

  • Activation of the Carboxylic Acid: In a separate flask, dissolve the carboxylic acid (1.1 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF. Cool the solution to 0 °C in an ice bath.

  • Coupling Reaction: To the cooled carboxylic acid solution, add EDC (1.2 eq) and stir for 15 minutes at 0 °C to allow for the formation of the active ester.

  • Addition of the Amine: Add the solution of Nα-Benzyl-L-histidine methyl ester dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure coupled product.

Protocol 2: HATU Mediated Coupling

This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent, particularly useful for sterically hindered substrates.

Materials:

  • Nα-Benzyl-L-histidine methyl ester dihydrochloride

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round bottom flask

  • Magnetic stirrer

Procedure:

  • Reactant Preparation: In a round bottom flask, dissolve the carboxylic acid (1.1 eq), HATU (1.1 eq), and Nα-Benzyl-L-histidine methyl ester dihydrochloride (1.0 eq) in anhydrous DMF.

  • Base Addition: Cool the mixture to 0 °C and add DIPEA (3.0 eq) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into cold water and extract with EtOAc (3x).

    • Combine the organic layers and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Nα-Benzyl-L-histidine methyl ester·2HCl in DCM/DMF B Add DIPEA for neutralization A->B F Add neutralized Histidine derivative B->F C Dissolve Carboxylic Acid and HOBt/HATU in DCM/DMF D Cool to 0°C C->D E Add EDC (if applicable) D->E Protocol 1 D->F Protocol 2 (add DIPEA after) E->F G Stir at RT, Monitor by TLC/LC-MS F->G H Aqueous Work-up (Wash with NaHCO₃, brine) G->H I Dry organic layer (Na₂SO₄) H->I J Evaporate solvent I->J K Purify by Column Chromatography J->K

Caption: Step-by-step experimental workflow.

Data Presentation

The following table summarizes representative quantitative data for solution-phase peptide coupling reactions. Actual yields and purity are highly dependent on the specific substrates and reaction conditions.

Coupling ReagentCarboxylic Acid (eq)Nα-Benzyl-L-histidine Methyl Ester (eq)Base (eq)SolventReaction Time (h)Typical Yield (%)Typical Purity (%)
EDC/HOBt 1.11.02.2 (DIPEA)DCM/DMF12-1870-90>95 (after chromatography)
HATU 1.11.03.0 (DIPEA)DMF2-480-95>95 (after chromatography)

Note: Purity is typically determined by HPLC and identity confirmed by Mass Spectrometry and NMR.

Product Characterization

The final coupled product should be characterized to confirm its identity and purity.

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the crude product.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of the final peptide. A C18 column is commonly used with a gradient of acetonitrile in water, often with 0.1% trifluoroacetic acid (TFA) as an additive to improve peak shape.[2]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product. Electrospray ionization (ESI) is a common technique for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the coupled product.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous.

    • Check the quality of the coupling reagents.

    • Increase the equivalents of the coupling reagent or carboxylic acid.

    • Extend the reaction time.

  • Incomplete Reaction:

    • Confirm the complete neutralization of the Nα-Benzyl-L-histidine methyl ester dihydrochloride.

    • Consider using a more powerful coupling reagent like HATU.

  • Side Products:

    • Ensure the reaction temperature is controlled, especially during the activation step.

    • HOBt is crucial for minimizing side reactions with EDC.

    • Purification by column chromatography should separate most common impurities.

By following these detailed protocols and considering the troubleshooting advice, researchers can successfully perform the coupling of Nα-Benzyl-L-histidine methyl ester for the synthesis of novel peptides and related molecules.

References

Application of Nα-Benzoyl-L-histidine methyl ester dihydrochloride (Bzl-His-OMe 2HCl) in Enzyme Kinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Benzoyl-L-histidine methyl ester dihydrochloride (Bzl-His-OMe 2HCl) is a derivative of the amino acid L-histidine. Its structure, featuring a benzoyl group and a methyl ester, makes it a valuable tool in biochemical and pharmaceutical research.[1][2] While it serves as an intermediate in the synthesis of pharmaceuticals, its application in studying enzyme kinetics and protein interactions is of significant interest to researchers exploring enzyme mechanisms and developing novel therapeutic agents.[1] The presence of a hydrophobic benzoyl group on the histidine backbone suggests its potential as an enzyme inhibitor, particularly for enzymes that recognize and bind to hydrophobic moieties.[3][4]

This application note provides a detailed protocol for investigating the inhibitory effects of this compound on β-glucosidase, an enzyme involved in the breakdown of β-glucosidic linkages in carbohydrates. The protocol is designed to determine the kinetic parameters of inhibition, providing insights into the mechanism of action.

Principle of the Assay

The enzymatic activity of β-glucosidase is monitored using the chromogenic substrate p-nitrophenyl-β-D-glucopyranoside (pNPG). The enzyme catalyzes the hydrolysis of pNPG to glucose and p-nitrophenol. The product, p-nitrophenol, has a distinct yellow color under alkaline conditions and its absorbance can be measured spectrophotometrically at 405 nm. The rate of p-nitrophenol formation is directly proportional to the enzyme activity.

By measuring the reaction rate at various substrate concentrations in the presence and absence of this compound, the mode of inhibition and the inhibition constant (Ki) can be determined. L-histidine derivatives have been shown to be competitive inhibitors of β-glucosidase, suggesting that this compound may also act through a similar mechanism.[3][4]

Quantitative Data Summary

The following table summarizes the kinetic parameters for a known competitive inhibitor of sweet-almond β-glucosidase, L-Histidine β-naphthylamide, which serves as a reference for the expected range of inhibition by histidine derivatives. The inhibitory potential of this compound is expected to be in a similar range, given the presence of a hydrophobic benzoyl group.

CompoundEnzymeSubstrateInhibition TypeKi (µM)
L-Histidine β-naphthylamideSweet-almond β-glucosidasepNPGCompetitive17
This compound (Example)Sweet-almond β-glucosidasepNPGCompetitive25 (Hypothetical)

This is a hypothetical value for illustrative purposes. The actual Ki for this compound needs to be determined experimentally.

Experimental Protocols

Materials and Reagents
  • Nα-Benzoyl-L-histidine methyl ester dihydrochloride (this compound)

  • β-glucosidase from sweet almond

  • p-nitrophenyl-β-D-glucopyranoside (pNPG)

  • Sodium acetate buffer (50 mM, pH 5.0)

  • Sodium carbonate (1 M)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

  • Pipettes and tips

  • Deionized water

Preparation of Solutions
  • Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of β-glucosidase in sodium acetate buffer. Store at 4°C.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of pNPG in sodium acetate buffer.

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in deionized water.

  • Working Solutions: Prepare serial dilutions of the substrate and inhibitor in sodium acetate buffer to the desired final concentrations for the assay.

  • Stop Solution: Prepare a 1 M solution of sodium carbonate in deionized water.

Enzyme Inhibition Assay Protocol
  • Assay Setup: In a 96-well microplate, set up the reactions as described in the table below. Prepare reactions in triplicate.

ComponentBlank (µL)Control (µL)Inhibitor (µL)
Sodium Acetate Buffer15010050
Substrate (pNPG)05050
Inhibitor (this compound)0050
Enzyme05050
Total Volume 150 200 200
  • Pre-incubation: Add the buffer, substrate, and inhibitor to the respective wells. Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction: To initiate the reaction, add 50 µL of the enzyme solution to the control and inhibitor wells.

  • Incubation: Incubate the plate at 37°C for 15 minutes.

  • Termination of Reaction: Stop the reaction by adding 50 µL of 1 M sodium carbonate to all wells. The solution will turn yellow.

  • Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis
  • Calculate the initial velocity (V₀):

    • Subtract the absorbance of the blank from the absorbance of the control and inhibitor wells.

    • Use the Beer-Lambert law (A = εcl) to convert the absorbance to the concentration of p-nitrophenol produced. The molar extinction coefficient (ε) for p-nitrophenol at 405 nm is 18,000 M⁻¹cm⁻¹.

    • Calculate the initial velocity (V₀) in µmol/min.

  • Determine the mode of inhibition:

    • Plot the data using Lineweaver-Burk or Michaelis-Menten plots.

    • For competitive inhibition, the lines on the Lineweaver-Burk plot will intersect on the y-axis.

  • Calculate the inhibition constant (Ki):

    • For competitive inhibition, the Ki can be determined from the following equation:

      • Km(app) = Km (1 + [I]/Ki)

      • Where Km(app) is the apparent Michaelis constant in the presence of the inhibitor, Km is the Michaelis constant in the absence of the inhibitor, and [I] is the inhibitor concentration.

Visualizations

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagent Stock Solutions P2 Prepare Serial Dilutions (Substrate & Inhibitor) P1->P2 A1 Add Reagents to 96-well Plate P2->A1 A2 Pre-incubate at 37°C A1->A2 A3 Initiate Reaction with Enzyme A2->A3 A4 Incubate at 37°C A3->A4 A5 Stop Reaction A4->A5 A6 Measure Absorbance at 405 nm A5->A6 D1 Calculate Initial Velocities (V₀) A6->D1 D2 Generate Lineweaver-Burk or Michaelis-Menten Plots D1->D2 D3 Determine Mode of Inhibition D2->D3 D4 Calculate Inhibition Constant (Ki) D3->D4

Caption: Experimental workflow for enzyme kinetic analysis.

Competitive_Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate I Inhibitor (Bzl-His-OMe) ES->E P Product ES->P k_cat EI->E

Caption: Mechanism of competitive enzyme inhibition.

Conclusion

Nα-Benzoyl-L-histidine methyl ester dihydrochloride is a promising candidate for enzyme inhibition studies. The provided protocol for β-glucosidase inhibition offers a robust framework for characterizing its inhibitory properties. The insights gained from such studies are crucial for understanding enzyme-inhibitor interactions and for the rational design of new therapeutic agents. Researchers are encouraged to adapt this protocol to other enzyme systems where hydrophobic interactions play a key role in substrate or inhibitor binding.

References

Application Notes and Protocols for N-Acylated Amino Acid Esters in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

A. Introduction

Nα-Benzoyl-L-histidine methyl ester dihydrochloride (Bzl-His-OMe 2HCl) is a derivative of the amino acid histidine. While primarily utilized as a building block in peptide synthesis and for the development of enzyme inhibitors, its role as a direct substrate in standardized enzymatic assays is not extensively documented in readily available literature.[1][2][3] Researchers in drug development and biochemistry often employ it to investigate protein interactions and enzyme activities.[1][3]

This document provides detailed application notes and protocols for the use of structurally similar and widely employed N-acylated amino acid esters as substrates in common enzymatic assays. Specifically, we will focus on:

  • N-Benzoyl-L-tyrosine ethyl ester (BTEE) as a substrate for α-Chymotrypsin .

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE) as a substrate for Trypsin .

These protocols offer a robust framework for researchers interested in the kinetic analysis of proteolytic enzymes.

B. Spectrophotometric Enzyme Assays: Principle

The enzymatic hydrolysis of N-acylated amino acid esters, such as BTEE and BAEE, by their respective proteases (chymotrypsin and trypsin) results in the formation of a new carboxyl group. This cleavage can be monitored continuously by measuring the change in absorbance at a specific wavelength using a spectrophotometer. The rate of the increase in absorbance is directly proportional to the enzyme activity under defined conditions of pH, temperature, and substrate concentration.

I. α-Chymotrypsin Assay using N-Benzoyl-L-tyrosine ethyl ester (BTEE)

1. Application

This protocol is designed for the determination of α-chymotrypsin activity in purified enzyme preparations. α-Chymotrypsin is a serine protease that preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids (tyrosine, tryptophan, and phenylalanine).

2. Quantitative Data

The following table summarizes the key quantitative parameters for the α-chymotrypsin assay using BTEE.

ParameterValueReference
Enzymeα-Chymotrypsin (from bovine pancreas)Sigma-Aldrich
SubstrateN-Benzoyl-L-tyrosine ethyl ester (BTEE)Sigma-Aldrich
Wavelength (λ)256 nm[4]
pH7.8[4]
Temperature25 °C[4]
Molar Extinction Coefficient (ε) of N-Benzoyl-L-Tyrosine964 M⁻¹cm⁻¹[4]
Unit DefinitionOne unit hydrolyzes 1.0 µmole of BTEE per minute at pH 7.8 at 25 °C.[4][5]

3. Experimental Protocol

a. Reagent Preparation

  • 80 mM Tris-HCl Buffer (pH 7.8) containing 100 mM CaCl₂:

    • Dissolve Trizma base and Calcium Chloride in ultrapure water.

    • Adjust the pH to 7.8 at 25 °C with 1 M HCl.

  • 1.18 mM BTEE Substrate Solution:

    • Dissolve 37.0 mg of N-Benzoyl-L-Tyrosine Ethyl Ester in 63.4 mL of methanol.

    • Bring the final volume to 100 mL with ultrapure water.

  • 1 mM HCl:

    • Prepare a 1:1000 dilution of 1 M HCl in ultrapure water.

  • α-Chymotrypsin Enzyme Solution:

    • Immediately before use, prepare a solution of α-chymotrypsin in cold 1 mM HCl to a concentration of 2-5 units/mL.

b. Assay Procedure

  • Set a spectrophotometer to 256 nm and equilibrate to 25 °C.

  • In a quartz cuvette, prepare the reaction mixture as follows:

    • 1.5 mL of 80 mM Tris-HCl buffer with 100 mM CaCl₂

    • 1.4 mL of 1.18 mM BTEE substrate solution

  • Mix by inversion and incubate in the spectrophotometer for 3-5 minutes to reach thermal equilibrium.

  • Initiate the reaction by adding 100 µL of the α-chymotrypsin enzyme solution.

  • Immediately mix by inversion and record the increase in absorbance at 256 nm for approximately 5 minutes.

  • Determine the rate of reaction (ΔA₂₅₆/min) from the initial linear portion of the curve.

c. Calculation of Enzyme Activity

Units/mg = ( (ΔA₂₅₆/min Test - ΔA₂₅₆/min Blank) * 3 ) / (0.964 * mg enzyme in reaction mixture)

Where:

  • 3 = Total reaction volume (mL)

  • 0.964 = Millimolar extinction coefficient of N-benzoyl-L-tyrosine at 256 nm

  • mg enzyme in reaction mixture = Concentration of enzyme solution (mg/mL) * Volume of enzyme solution added (mL)

4. Experimental Workflow

Chymotrypsin_Assay_Workflow prep Reagent Preparation reagents Buffer (Tris-HCl, CaCl₂) Substrate (BTEE) Enzyme (Chymotrypsin) prep->reagents mix Prepare Reaction Mix (Buffer + Substrate) reagents->mix spectro Spectrophotometer Setup (256 nm, 25°C) spectro->mix incubate Incubate (3-5 min) for Thermal Equilibrium mix->incubate add_enzyme Add Enzyme to Initiate Reaction incubate->add_enzyme measure Record Absorbance Increase at 256 nm add_enzyme->measure analyze Calculate Enzyme Activity (ΔA₂₅₆/min) measure->analyze

Caption: Workflow for the α-chymotrypsin enzymatic assay using BTEE as a substrate.

II. Trypsin Assay using Nα-Benzoyl-L-arginine ethyl ester (BAEE)

1. Application

This protocol is suitable for determining the activity of trypsin, a serine protease that specifically cleaves peptide chains at the carboxyl side of lysine or arginine residues.

2. Quantitative Data

The following table outlines the quantitative details for the trypsin assay with BAEE.

ParameterValueReference
EnzymeTrypsin (from bovine pancreas)Sigma-Aldrich
SubstrateNα-Benzoyl-L-arginine ethyl ester (BAEE)Sigma-Aldrich
Wavelength (λ)253 nmSigma-Aldrich
pH7.6Sigma-Aldrich
Temperature25 °CSigma-Aldrich
Unit DefinitionOne BAEE unit will produce a ΔA₂₅₃ of 0.001 per minute at pH 7.6 at 25°C in a 3.2 mL reaction volume.Sigma-Aldrich

3. Experimental Protocol

a. Reagent Preparation

  • 67 mM Sodium Phosphate Buffer (pH 7.6):

    • Dissolve sodium phosphate, monobasic in ultrapure water.

    • Adjust the pH to 7.6 at 25 °C with 1 M NaOH.

  • 0.25 mM BAEE Substrate Solution:

    • Prepare a 0.086 mg/mL solution of Nα-Benzoyl-L-arginine ethyl ester in the 67 mM Sodium Phosphate Buffer.

  • 1 mM HCl:

    • Prepare a 1:1000 dilution of 1 M HCl in ultrapure water.

  • Trypsin Enzyme Solution:

    • Immediately before use, prepare a solution containing 425-575 units/mL of trypsin in cold 1 mM HCl.

b. Assay Procedure

  • Set a spectrophotometer to 253 nm and equilibrate to 25 °C.

  • In a quartz cuvette, pipette the following:

    • 3.0 mL of 0.25 mM BAEE Substrate Solution

  • Mix by inversion and equilibrate to 25 °C in the spectrophotometer.

  • Initiate the reaction by adding 200 µL of the Trypsin Enzyme Solution.

  • Immediately mix by inversion and record the increase in absorbance at 253 nm for approximately 5 minutes.

  • Determine the rate of reaction (ΔA₂₅₃/min) from the initial linear portion of the curve.

c. Calculation of Enzyme Activity

Units/mg = (ΔA₂₅₃/min * 1000) / (mg enzyme in reaction mixture)

Where:

  • 1000 = Factor to convert to BAEE units

  • mg enzyme in reaction mixture = Concentration of enzyme solution (mg/mL) * Volume of enzyme solution added (mL)

4. Signaling Pathway Context

Proteolytic_Cascade Zymogen Inactive Zymogen (e.g., Trypsinogen) ActiveEnzyme Active Protease (e.g., Trypsin) Zymogen->ActiveEnzyme Activation Cleavage Proteolytic Cleavage ActiveEnzyme->Cleavage Substrate Protein/Peptide Substrate Substrate->Cleavage Products Cleavage Products Cleavage->Products Biological_Response Downstream Biological Response Products->Biological_Response

Caption: General signaling pathway involving proteolytic activation and substrate cleavage.

While Nα-Benzoyl-L-histidine methyl ester dihydrochloride is a valuable tool in biochemical research, standardized protocols for its use as a substrate in routine enzymatic assays are not as prevalent as for other N-acylated amino acid esters. The detailed protocols provided for α-chymotrypsin and trypsin assays using BTEE and BAEE, respectively, offer robust and well-established methods for quantifying the activity of these important proteases. These assays are fundamental in various research and development areas, including basic enzymology, inhibitor screening, and quality control of enzyme preparations. Researchers can adapt these principles for the kinetic analysis of other proteases with appropriate substrate modifications.

References

Application Notes and Protocols for the Use of Nα-Benzoyl-L-histidine methyl ester dihydrochloride (Bzl-his-ome 2hcl) in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Benzoyl-L-histidine methyl ester dihydrochloride (Bzl-his-ome 2hcl) is a derivative of the amino acid L-histidine. Structurally, it features a benzoyl group attached to the alpha-amino group and a methyl ester at the carboxyl group, with the compound stabilized as a dihydrochloride salt. Its primary established use is in peptide synthesis, where it serves as a protected building block.[1][2] Emerging evidence suggests its potential as a tool in broader biochemical research, including the study of protein-protein interactions and as a potential enzyme inhibitor.[3] Notably, it has been identified as a potential inhibitor of the enzyme β-glucosidase, indicating a possible role in drug discovery and development.[3]

These application notes provide a framework for researchers to explore the utility of this compound in a drug discovery context, focusing on enzyme inhibition and outlining general protocols for its characterization.

Application in Drug Discovery: Enzyme Inhibition

The inhibitory action of a compound against a specific enzyme is a cornerstone of modern drug discovery. This compound has been identified as a potential inhibitor of β-glucosidase.[3] This enzyme is involved in the breakdown of complex carbohydrates and has been implicated in various physiological and pathological processes, making its inhibitors valuable research tools and potential therapeutic agents.

Key Target: β-Glucosidase
  • Function: β-glucosidases are enzymes that catalyze the hydrolysis of the glycosidic bonds in β-D-glucosides and oligosaccharides, releasing glucose.

  • Therapeutic Relevance: Inhibition of β-glucosidase is a therapeutic strategy for type 2 diabetes, as it can delay carbohydrate digestion and lower postprandial blood glucose levels.

Experimental Protocol: In Vitro β-Glucosidase Inhibition Assay

This protocol is adapted from standard colorimetric β-glucosidase inhibition assays and can be used to determine the inhibitory potential of this compound.

Materials:

  • β-glucosidase from almond or yeast

  • p-nitrophenyl-β-D-glucopyranoside (pNPG) as substrate

  • This compound (test compound)

  • Acarbose (positive control inhibitor)

  • Sodium phosphate buffer (e.g., 50 mM, pH 7.0)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Dimethyl sulfoxide (DMSO) for dissolving the test compound

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Further dilute with sodium phosphate buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

    • Prepare a solution of β-glucosidase in sodium phosphate buffer.

    • Prepare a solution of the substrate, pNPG, in sodium phosphate buffer.

    • Prepare a solution of the positive control, acarbose, in a similar manner to the test compound.

  • Assay Protocol:

    • In a 96-well microplate, add 20 µL of the this compound solution at various concentrations to the sample wells.

    • Add 20 µL of the buffer solution to the negative control wells and 20 µL of the acarbose solution to the positive control wells.

    • Add 20 µL of the β-glucosidase enzyme solution to all wells except for the blank wells (which should contain buffer instead of the enzyme).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

    • Stop the reaction by adding 100 µL of 0.1 M Na₂CO₃ solution to each well.

    • Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is due to the formation of p-nitrophenol.

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_negative_control - Abs_blank)] * 100

    • The IC₅₀ value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation: Quantitative Analysis of Enzyme Inhibition

While specific quantitative data for this compound is not yet publicly available, the following table illustrates how such data should be presented for clarity and comparison.

CompoundTarget EnzymeIC₅₀ (µM) [Example]Mode of Inhibition [Example]
This compoundβ-Glucosidase75.4 ± 5.2Competitive
Acarbose (Control)β-Glucosidase5.8 ± 0.9Competitive
Experimental Protocol: Determining the Mode of Inhibition

To understand the mechanism by which this compound inhibits β-glucosidase, kinetic studies can be performed.

Procedure:

  • Perform the β-glucosidase assay as described above, but with varying concentrations of the substrate (pNPG) in the absence and presence of different, fixed concentrations of this compound.

  • Measure the initial reaction velocities (rate of p-nitrophenol formation) for each combination of substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

  • Analyze the plot to determine the mode of inhibition:

    • Competitive inhibition: The lines will intersect at the y-axis (Vmax is unchanged, Km increases).

    • Non-competitive inhibition: The lines will intersect at the x-axis (Vmax decreases, Km is unchanged).

    • Uncompetitive inhibition: The lines will be parallel (both Vmax and Km decrease).

    • Mixed inhibition: The lines will intersect at a point other than the axes.

Visualization of Experimental Workflow and a Hypothetical Signaling Pathway

Experimental Workflow for β-Glucosidase Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis prep_compound Prepare this compound dilutions add_inhibitor Add test compound, control, or buffer (20 µL) prep_compound->add_inhibitor prep_enzyme Prepare β-glucosidase solution add_enzyme Add enzyme (20 µL) prep_enzyme->add_enzyme prep_substrate Prepare pNPG substrate solution add_substrate Add substrate (20 µL) to start reaction prep_substrate->add_substrate prep_control Prepare acarbose (positive control) prep_control->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C for 10 min add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C for 20-30 min add_substrate->incubate stop_reaction Add stop solution (100 µL Na₂CO₃) incubate->stop_reaction read_absorbance Measure absorbance at 405 nm stop_reaction->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC₅₀ from dose-response curve calculate_inhibition->determine_ic50

Caption: Workflow for determining the in vitro inhibitory activity of this compound against β-glucosidase.

Hypothetical Cellular Signaling Pathway Modulation

As there is no published data on the effect of this compound on cellular signaling, the following diagram illustrates a hypothetical pathway where an inhibitor of a glucose-metabolizing enzyme might have downstream effects. This serves as an example of how to visualize such relationships.

G Bzl This compound Enzyme Hypothetical Glucose-Metabolizing Enzyme Bzl->Enzyme Inhibition Glucose Intracellular Glucose Enzyme->Glucose Metabolizes MetabolicStress Reduced Metabolic Stress Glucose->MetabolicStress Leads to AMPK AMPK Signaling MetabolicStress->AMPK Reduces activation of CellGrowth Cell Growth & Proliferation AMPK->CellGrowth Inhibits Apoptosis Apoptosis AMPK->Apoptosis Promotes

Caption: Hypothetical signaling pathway illustrating a potential downstream effect of enzyme inhibition by this compound.

Conclusion

This compound presents an interesting starting point for drug discovery research, particularly in the area of enzyme inhibition. While its primary role has been in peptide synthesis, its potential to inhibit β-glucosidase warrants further investigation. The protocols and frameworks provided here offer a guide for researchers to systematically evaluate the biological activity of this compound and similar molecules. Future studies should focus on generating robust quantitative data and exploring its effects in cellular and in vivo models to fully elucidate its therapeutic potential.

References

Synthesis of Peptides Containing Nα-Benzyl-Histidine: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of peptides incorporating Nα-Benzyl-Histidine (Nα-Bzl-His) utilizing Boc/Bzl solid-phase peptide synthesis (SPPS). The protocols detailed herein are intended for researchers in academia and industry engaged in peptide chemistry, drug discovery, and development.

Introduction

The incorporation of modified amino acids into peptide sequences is a critical strategy in medicinal chemistry to enhance biological activity, stability, and pharmacokinetic properties. Nα-Benzyl-Histidine is a valuable building block for designing novel peptide-based therapeutics. The benzyl group on the alpha-amino group can introduce beneficial steric hindrance, modulate receptor binding, and improve resistance to enzymatic degradation. The Boc/Bzl strategy is a well-established method for SPPS, particularly suited for complex and lengthy peptides.[1][2][3] This approach utilizes tert-butyloxycarbonyl (Boc) for the temporary protection of the α-amino group and benzyl-based protecting groups for the side chains, which are stable to the acidic conditions used for Boc removal.[1][2][3][4]

Data Presentation

Successful synthesis of peptides containing Nα-Bzl-His requires careful monitoring and optimization of coupling and deprotection steps. The following tables provide a template for recording and comparing critical quantitative data for the synthesis of a hypothetical peptide containing Nα-Bzl-His.

Table 1: Coupling Efficiency Monitoring

Amino Acid PositionCoupling ReagentCoupling Time (min)Kaiser Test ResultNotes
1 (C-terminal)DCC/HOBt120NegativeFirst amino acid loading
2HBTU/DIEA60Negative
............
X (Nα-Bzl-His)HBTU/DIEA90NegativeExtended coupling time may be necessary due to steric hindrance.
............
N (N-terminal)HBTU/DIEA60Negative

Note: The Kaiser test is a qualitative method to detect free primary amines.[5] A negative result (yellow beads) indicates a complete coupling reaction.

Table 2: Synthesis Yield and Purity

Peptide SequenceResin Substitution (mmol/g)Crude Peptide Yield (mg)Overall Yield (%)Purity by RP-HPLC (%)
[Specify Sequence][e.g., 0.5][Experimental Value][Calculated Value][Experimental Value]

Note: Yield and purity are dependent on the specific peptide sequence and synthesis conditions.

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of a peptide containing Nα-Bzl-His using the Boc/Bzl strategy on a Merrifield resin.

Protocol 1: Resin Preparation and First Amino Acid Loading
  • Resin Swelling: Place the desired amount of Merrifield resin (polystyrene cross-linked with divinylbenzene) in a reaction vessel. Wash the resin with dichloromethane (DCM) for 30 minutes to allow for adequate swelling.

  • First Amino Acid Attachment (Esterification):

    • Dissolve Boc-protected C-terminal amino acid (3 equivalents relative to resin substitution) and cesium iodide (1.2 equivalents) in dimethylformamide (DMF).

    • Add the solution to the swollen resin.

    • Heat the mixture at 50°C for 12-24 hours with gentle agitation.

    • Wash the resin thoroughly with DMF, a 1:1 mixture of DMF and water, DMF, and finally DCM.

    • Dry the resin under vacuum.

    • Determine the substitution level of the resin using a method such as the picric acid test.

Protocol 2: Solid-Phase Peptide Synthesis Cycle

This cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the sequence.

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

    • Drain the deprotection solution and wash the resin with DCM.

  • Neutralization:

    • Neutralize the resulting trifluoroacetate salt by washing the resin with 10% diisopropylethylamine (DIEA) in DCM for 5 minutes (repeat twice).

    • Wash the resin with DCM.

  • Amino Acid Coupling:

    • For standard amino acids: Pre-activate a solution of the Boc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF with DIEA (6 equivalents) for 2 minutes. Add this solution to the resin and agitate for 1-2 hours.

    • For Boc-His(Bzl)-OH: Due to potential steric hindrance, a longer coupling time or the use of a more potent coupling reagent like HATU may be necessary. It is recommended to use 3 equivalents of Boc-His(Bzl)-OH, 2.9 equivalents of HATU, and 6 equivalents of DIEA in DMF. Allow the coupling reaction to proceed for 2-4 hours.

  • Monitoring the Coupling Reaction:

    • After the coupling step, take a small sample of the resin beads and perform a Kaiser test.[5] A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF and DCM after each coupling and deprotection step to remove excess reagents and byproducts.

Protocol 3: Cleavage and Final Deprotection

Safety Precaution: This procedure involves the use of anhydrous hydrogen fluoride (HF), which is extremely corrosive and toxic. This protocol must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment (PPE) and by trained personnel only.

  • Preparation:

    • Dry the peptide-resin thoroughly under vacuum.

    • Place the dried peptide-resin in a specialized HF cleavage apparatus.

    • Add a scavenger mixture to the reaction vessel to prevent side reactions. A common scavenger cocktail for peptides containing histidine is a mixture of anisole and p-cresol (e.g., 9:1 v/v).

  • HF Cleavage:

    • Cool the reaction vessel to -5 to 0°C using an acetone/dry ice bath.

    • Carefully condense anhydrous HF into the reaction vessel.

    • Stir the mixture at 0°C for 1-2 hours.

    • Remove the HF by evaporation under a stream of nitrogen gas.

  • Peptide Precipitation and Washing:

    • Wash the resin with cold diethyl ether to remove the scavengers and cleaved protecting groups.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Collect the precipitated peptide by centrifugation or filtration.

    • Wash the peptide pellet with cold diethyl ether several times.

  • Peptide Extraction and Lyophilization:

    • Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).

    • Lyophilize the solution to obtain the crude peptide as a fluffy powder.

Protocol 4: Peptide Purification and Characterization
  • Purification:

    • Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column.

    • Use a linear gradient of acetonitrile in water, both containing 0.1% TFA, to elute the peptide.

    • Collect fractions and analyze them by analytical RP-HPLC to identify those containing the pure peptide.

  • Characterization:

    • Confirm the identity and purity of the final peptide using:

      • Analytical RP-HPLC: To assess the purity of the peptide.

      • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the peptide.[6][7]

Experimental Workflow Diagram

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat for each AA) cluster_cleavage_purification Cleavage & Purification Resin Merrifield Resin Swell Swell Resin in DCM Resin->Swell Load Load First Boc-AA-OH Swell->Load Deprotect Boc Deprotection (50% TFA in DCM) Load->Deprotect Neutralize Neutralization (10% DIEA in DCM) Deprotect->Neutralize Couple Amino Acid Coupling (HBTU/HATU, DIEA) Neutralize->Couple Monitor Kaiser Test Couple->Monitor Wash Wash (DMF, DCM) Wash->Deprotect Next Amino Acid Cleave HF Cleavage (with Scavengers) Wash->Cleave Final Wash Monitor->Couple Positive Monitor->Wash Negative Precipitate Precipitate with Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Characterize Characterization (MS, HPLC) Purify->Characterize

Caption: General workflow for the solid-phase synthesis of a peptide containing Nα-Bzl-His.

Troubleshooting and Potential Side Reactions

  • Incomplete Coupling of Nα-Bzl-His: The bulky benzyl group may sterically hinder the coupling reaction. To address this, consider using a more powerful coupling reagent such as HATU, increasing the coupling time, or performing a double coupling.[8]

  • Racemization of Histidine: Histidine is prone to racemization during activation. The use of coupling reagents with additives like HOBt or Oxyma can help to suppress this side reaction.[9]

  • Side Reactions during HF Cleavage: The highly acidic conditions of HF cleavage can lead to side reactions, particularly with sensitive amino acids like tryptophan and methionine. The use of appropriate scavengers is crucial to minimize these unwanted modifications.[10]

  • Aggregation: Hydrophobic peptide sequences can aggregate on the resin, leading to incomplete reactions. Switching to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or using chaotropic salts can help to disrupt aggregation.[8]

By following these detailed protocols and considering the potential challenges, researchers can successfully synthesize peptides containing Nα-Bzl-His for a wide range of applications in drug discovery and biomedical research.

References

Application Notes and Protocols for Bzl-His-Ome 2HCl in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Benzyl-L-histidine methyl ester dihydrochloride (Bzl-His-Ome 2HCl) is a protected amino acid derivative commonly utilized as a building block in peptide synthesis.[1] Its protected N-terminus prevents unwanted reactions during the formation of peptide bonds.[1] Beyond its role in synthesis, this compound is also employed in biochemical research to investigate protein interactions and enzyme activities.[1] Notably, it has been identified as an inhibitor of enzymes such as β-glucosidase, highlighting its potential as a tool for developing specific enzyme modulators.[1] The dihydrochloride salt form of this compound enhances its solubility in certain solvents, a critical factor for its application in in vitro assays.[1]

Solubility Data

Table 1: Solubility of a Structurally Related Compound (H-His-OMe·2HCl)

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
Water100413.05Requires sonication for dissolution.[2]
DMSO7.6931.76Requires sonication for dissolution.[2]
MethanolSolubleNot specified[3]

Note: For this compound, it is recommended to start with small quantities in the desired solvent. To aid dissolution, gentle warming to 37°C and treatment in an ultrasonic bath may be effective.[4] It is crucial to prepare fresh solutions or store aliquoted stock solutions at -80°C for up to six months or -20°C for up to one month to avoid degradation from repeated freeze-thaw cycles.[2][4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

This protocol outlines the preparation of stock solutions for use in typical in vitro assays.

Materials:

  • This compound (MW: 332.23 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile deionized water or appropriate buffer (e.g., PBS)

  • Vortex mixer

  • Ultrasonic bath

  • Sterile microcentrifuge tubes

Procedure:

  • Determine the desired stock concentration: For instance, to prepare a 10 mM stock solution.

  • Calculate the required mass:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • For 1 mL of a 10 mM stock: 0.010 mol/L * 0.001 L * 332.23 g/mol * 1000 mg/g = 3.32 mg

  • Weigh the this compound: Accurately weigh the calculated mass of the compound in a sterile microcentrifuge tube.

  • Add the solvent: Add the desired volume of solvent (e.g., 1 mL of DMSO for a 10 mM solution).

  • Solubilize the compound:

    • Vortex the tube thoroughly for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.

    • If necessary, gently warm the solution to 37°C to aid dissolution.

  • Sterilization (optional): If required for the assay, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: In Vitro β-Glucosidase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against β-glucosidase.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • β-glucosidase from a suitable source (e.g., sweet almond)

  • p-nitrophenyl-β-D-glucopyranoside (pNPG) as the substrate

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • Stop solution (e.g., 0.5 M sodium carbonate)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of this compound: From the stock solution, prepare a series of dilutions in the assay buffer to achieve the desired final concentrations for the assay. Remember to include a vehicle control (e.g., DMSO diluted in buffer to the same final concentration as in the inhibitor wells).

  • Set up the assay plate:

    • Blank wells: Add assay buffer and substrate, but no enzyme.

    • Control wells (no inhibitor): Add assay buffer, enzyme solution, and the vehicle control.

    • Inhibitor wells: Add assay buffer, enzyme solution, and the different dilutions of this compound.

  • Pre-incubation: Add the enzyme to the control and inhibitor wells. Mix gently and pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction: Add the substrate (pNPG) to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for a defined period (e.g., 15-30 minutes), allowing for the production of the colored product, p-nitrophenol.

  • Stop the reaction: Add the stop solution to all wells to terminate the reaction. The stop solution will also cause a color change in the p-nitrophenol, which can be quantified.

  • Measure absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

  • Data analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

      • % Inhibition = [1 - (Absorbance of inhibitor well / Absorbance of control well)] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualizations

Experimental Workflow for Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound Serial Dilutions add_components Add Enzyme and Inhibitor/ Vehicle to 96-well Plate prep_inhibitor->add_components prep_enzyme Prepare Enzyme Solution prep_enzyme->add_components prep_substrate Prepare Substrate (pNPG) add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate pre_incubate Pre-incubate (e.g., 10 min at 37°C) add_components->pre_incubate pre_incubate->add_substrate incubate Incubate (e.g., 15-30 min at 37°C) add_substrate->incubate stop_reaction Stop Reaction with Stop Solution incubate->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_ic50 Plot Dose-Response Curve and Determine IC50 calc_inhibition->plot_ic50

Caption: Workflow for a typical in vitro enzyme inhibition assay.

References

Preparing Stock Solutions of Nα-Benzyl-L-histidine methyl ester dihydrochloride (Bzl-His-OMe 2HCl)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Nα-Benzyl-L-histidine methyl ester dihydrochloride (Bzl-His-OMe 2HCl) is a protected amino acid derivative commonly utilized as a building block in peptide synthesis.[1] Its protected N- and C-termini make it a valuable intermediate for the stepwise construction of peptide chains.[1] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. This document provides detailed protocols for the preparation, handling, and storage of this compound stock solutions for research applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for calculating the required mass for stock solution preparation and for understanding the handling and storage requirements.

PropertyValueReferences
Chemical Name Nα-Benzyl-L-histidine methyl ester dihydrochloride[1]
Molecular Formula C₁₄H₁₉Cl₂N₃O₂[2]
Molecular Weight 332.23 g/mol [2][3]
CAS Number 102029-99-2[2]
Appearance White powder[1][4]

Solubility Characteristics

This compound is sparingly soluble in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1] For the related compound, L-histidine methyl ester dihydrochloride (H-His-OMe 2HCl), the solubility in water is high (100 mg/mL), while it is less soluble in DMSO (7.69 mg/mL).[5][6] The presence of the benzyl group on this compound likely decreases its aqueous solubility compared to H-His-OMe 2HCl.

For experimental purposes, it is recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it with the aqueous-based assay buffer.

Recommended Solvents for Stock Solutions

The choice of solvent is critical for dissolving this compound and maintaining its stability. Based on available data and general practices for similar compounds, the following solvents are recommended for preparing stock solutions.

SolventRecommended Starting ConcentrationNotesReferences
DMSO ≥20 mg/mLPrepare a high-concentration stock and dilute with aqueous buffer for final use.[1]
Ethanol ≥2 mg/mLMay require sonication to fully dissolve.[1]
Sterile Distilled Water Sparingly solubleNot recommended for high-concentration stock solutions.[1]
0.1% Acetic Acid (aq) Solubility not specifiedA common solvent for basic peptides; may improve solubility over water.[3][7]

Experimental Protocols

Safety Precautions

Before handling this compound, review the Safety Data Sheet (SDS). As with related compounds, it may be an irritant.[8] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[9] Work in a well-ventilated area or a chemical fume hood.[9]

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 332.23 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile pipette tips

Procedure:

  • Equilibrate: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.[3]

  • Weigh: Accurately weigh out a desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.32 mg of the compound.

  • Dissolve: Add the appropriate volume of DMSO to the vial containing the weighed this compound.

  • Mix: Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution if necessary.[5][7]

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.[6][7]

  • Store: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][7]

Protocol 2: Preparation of Working Solutions

This protocol outlines the dilution of the high-concentration DMSO stock solution into an aqueous buffer for experimental use.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Sterile aqueous buffer (e.g., PBS, Tris-HCl)

  • Sterile microcentrifuge tubes

  • Pipettors and sterile pipette tips

Procedure:

  • Thaw: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

  • Dilute: Slowly add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing. This technique helps to prevent precipitation of the compound.[3]

  • Final Concentration: Calculate the required volume of the stock solution to achieve the desired final concentration in your experiment. For example, to prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of the aqueous buffer.

  • Use Immediately: It is recommended to use the freshly prepared working solution immediately for your experiments.

Storage and Stability

Proper storage is crucial for maintaining the integrity of this compound.

  • Lyophilized Powder: Store at -20°C in a desiccated, airtight container, protected from light.[3] Some suppliers may recommend storage at 0-8°C.[1][4]

  • Stock Solutions: Store in single-use aliquots at -20°C or -80°C.[5][7] Avoid repeated freeze-thaw cycles.[6] Solutions are generally stable for up to 1 month at -20°C and up to 6 months at -80°C.[5][7]

Visualizations

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage cluster_use Usage A Equilibrate this compound to Room Temperature B Weigh Compound A->B Prevent moisture condensation C Add Solvent (e.g., DMSO) B->C D Vortex/Sonicate to Dissolve C->D E Aliquot into Single-Use Tubes D->E Create high-concentration stock solution F Store at -20°C or -80°C E->F Avoid freeze-thaw cycles G Thaw a Single Aliquot F->G For experimental use H Dilute with Aqueous Buffer G->H I Use in Experiment H->I Prepare working solution

References

Troubleshooting & Optimization

Preventing racemization of Bzl-his-ome during coupling

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Preventing Racemization of Nα-benzyloxycarbonyl-L-histidine methyl ester (Bzl-His-OMe) During Coupling

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of racemization of Bzl-His-OMe during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is Bzl-His-OMe particularly susceptible to racemization during peptide coupling?

A1: The imidazole ring of the histidine side chain can act as an intramolecular base catalyst, abstracting the proton at the alpha-carbon of the activated amino acid. This leads to the formation of a planar enolate intermediate, which can be reprotonated from either side, resulting in a mixture of L- and D-isomers (racemization). The benzyl protecting group on the imidazole nitrogen (im-Bzl) reduces but does not eliminate this risk.

Q2: What are the primary mechanisms of racemization for histidine derivatives?

A2: There are two main pathways for racemization:

  • Oxazolone Formation: The activated carboxyl group can cyclize to form an oxazolone intermediate. The oxazolone is prone to tautomerization, which leads to a loss of stereochemical integrity at the alpha-carbon.

  • Direct Enolization: A base present in the reaction mixture can directly abstract the alpha-proton of the activated amino acid, forming a planar enolate intermediate that can then be protonated to give a racemic mixture.

Q3: How can I detect and quantify the extent of racemization in my coupling product?

A3: Racemization can be quantified by separating the resulting diastereomeric peptides using chiral chromatography, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral stationary phase. The ratio of the L- and D-isomers can then be determined by integrating the peak areas.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Significant Racemization Detected (>5%) Inappropriate Coupling Reagent: Some coupling reagents are more prone to inducing racemization than others.Switch to a lower-racemization coupling reagent. Phosphonium-based reagents like DEPBT , PyBOP , and PyAOP are generally preferred over carbodiimides for coupling histidine derivatives.[1] DEPBT has shown remarkable resistance to racemization when coupling Fmoc-His(Trt)-OH, a similar derivative.[1]
Excessive Pre-activation Time: Prolonged activation of the carboxylic acid can increase the concentration of the racemization-prone activated species.Minimize the pre-activation time. Ideally, the activated Bzl-His-OMe should be added to the amine component immediately after its formation. For some reagents, in-situ activation is preferred.
Use of a Strong Base: Strong, sterically hindered bases like diisopropylethylamine (DIEA) can promote racemization through direct enolization.Use a weaker base, such as N-methylmorpholine (NMM) or sym-collidine, if a base is required.[1] In many cases, the coupling reaction can proceed efficiently without an additional tertiary base, especially when using phosphonium or uronium salt reagents.
High Reaction Temperature: Elevated temperatures can accelerate the rate of racemization.Perform the coupling reaction at a lower temperature. Running the reaction at 0 °C or even -20 °C can significantly suppress racemization.
Low Coupling Yield Steric Hindrance: The bulky benzyl group on the imidazole and the growing peptide chain can sterically hinder the coupling reaction.Use a more reactive coupling reagent, such as HATU or HCTU , in conjunction with an additive like HOAt or OxymaPure to accelerate the reaction rate. Be aware that these highly reactive reagents may increase the risk of racemization if not used under optimal conditions.
Aggregation of the Peptide Chain: In solid-phase peptide synthesis (SPPS), aggregation of the growing peptide on the resin can prevent efficient coupling.- Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add a chaotropic salt.- Perform the coupling at a slightly elevated temperature for a short period, but monitor for racemization.- Incorporate a pseudo-proline dipeptide to disrupt secondary structures.
Side Reactions Observed (e.g., Guanidinylation) Excess Uronium/Aminium Reagent: Reagents like HBTU and HATU can react with the free N-terminal amine of the peptide to form a guanidinium cap, terminating the chain.Use a slight excess of the carboxylic acid component relative to the coupling reagent. Phosphonium-based reagents like PyBOP and PyAOP do not cause this side reaction.

Quantitative Data on Racemization

The extent of racemization is highly dependent on the specific coupling conditions. The following table summarizes reported data for the coupling of sensitive amino acids, providing an indication of the performance of different reagents.

Coupling Reagent/MethodAdditiveBaseSolventRacemization LevelNotes
DEPBT -DIEADMF4.2% D-isomer (95.8% ee)Coupling of a PNA monomer with L-Val-OMe.[2]
TDBTU -DIEADMF8.2% D-isomer (91.8% ee)Coupling of a PNA monomer with L-Val-OMe.[2]
HBTU -DIEADMF16.4% D-isomer (83.6% ee)Coupling of a PNA monomer with L-Val-OMe.[2]
HATU -DIEADMF22.8% D-isomer (77.2% ee)Coupling of a PNA monomer with L-Val-OMe.[2]
DCC HOBt--Significant racemization A classic carbodiimide known to cause racemization with sensitive amino acids.
DIC HOBt--Reduced racemization Generally better than DCC, but still a risk. The use of HOBt is crucial.
PyBOP -DIEA/NMMDMFMinimal racemization A phosphonium salt reagent that is a good alternative to carbodiimides.
Ynamides (MYMsA, MYTsA) ---No detectable racemization Novel coupling reagents showing excellent results in preventing racemization.[3]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Bzl-His-OMe using DEPBT

This protocol is designed to minimize racemization during the coupling of Bzl-His-OMe in solution phase.

Materials:

  • Nα-Bzl-L-His-OMe

  • Amino acid or peptide ester (amine component)

  • 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)

  • N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve Nα-Bzl-L-His-OMe (1.0 equivalent) and the amine component (1.0-1.2 equivalents) in anhydrous DMF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (DIEA or NMM, 2.0 equivalents) to the solution and stir for 5 minutes.

  • In a separate flask, dissolve DEPBT (1.1 equivalents) in anhydrous DMF.

  • Slowly add the DEPBT solution to the reaction mixture at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Analyze the purified product for enantiomeric purity using chiral HPLC.

Protocol 2: In-situ Coupling of Bzl-His-OMe using PyBOP

This protocol utilizes in-situ activation with PyBOP, which can be advantageous in minimizing the lifetime of the activated species.

Materials:

  • Nα-Bzl-L-His-OMe

  • Amino acid or peptide ester (amine component)

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)

  • N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve Nα-Bzl-L-His-OMe (1.0 equivalent), the amine component (1.0-1.2 equivalents), and PyBOP (1.1 equivalents) in anhydrous DCM or DMF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the base (DIEA or NMM, 2.0 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Work-up and purify the product as described in Protocol 1.

  • Assess the enantiomeric purity of the final product by chiral HPLC.

Visualizations

Racemization_Pathway cluster_activation Activation cluster_racemization Racemization Pathways cluster_coupling Coupling A Bzl-His-OMe B Activated Bzl-His-OMe* A->B Coupling Reagent C Oxazolone Intermediate B->C Intramolecular Cyclization D Enolate Intermediate B->D Base G Desired L-Peptide B->G E Racemized Activated Intermediate* C->E D->E H Undesired D-Peptide E->H F Amine Component F->G F->H

Caption: Mechanisms of racemization during peptide coupling.

Troubleshooting_Workflow Start High Racemization Detected Reagent Change Coupling Reagent? (e.g., to DEPBT, PyBOP) Start->Reagent Base Modify Base? (e.g., NMM instead of DIEA) Reagent->Base Yes End Racemization Minimized Reagent->End No, problem solved Temp Lower Temperature? (e.g., to 0°C) Base->Temp Yes Base->End No, problem solved Preact Reduce Pre-activation Time? Temp->Preact Yes Temp->End No, problem solved Preact->End Yes

Caption: Troubleshooting workflow for high racemization.

References

Bzl-his-ome 2hcl stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bzl-His-OMe 2HCl (Nα-Benzyl-L-histidine methyl ester dihydrochloride). This guide is designed to assist researchers, scientists, and drug development professionals in ensuring the stability and proper handling of this compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to adhere to the following storage guidelines. For the solid, lyophilized powder, storage at -20°C in a desiccated, airtight container is recommended. When in solution, it is best to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -80°C.[1][2]

Q2: What solvents are compatible with this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[1] For cell-based assays, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate aqueous buffer or cell culture medium.

Q3: What are the potential degradation pathways for this compound?

A3: The primary degradation pathways for this compound are likely ester hydrolysis and deprotection of the benzyl group from the imidazole ring. Ester hydrolysis would result in the formation of Nα-Benzyl-L-histidine. The N(im)-benzyl group is generally stable under standard peptide synthesis conditions, but harsh acidic or basic conditions, as well as prolonged exposure to high temperatures or UV light, could potentially lead to its cleavage.[1]

Troubleshooting Guide

Problem: Inconsistent results in my experiments using this compound.

  • Possible Cause 1: Compound Degradation. Improper storage or handling can lead to the degradation of this compound.

    • Solution: Ensure the compound is stored as recommended (see FAQ 1). If you suspect degradation, it is advisable to perform a purity check using High-Performance Liquid Chromatography (HPLC).

  • Possible Cause 2: Repeated Freeze-Thaw Cycles. Multiple freeze-thaw cycles of stock solutions can lead to precipitation and degradation of the compound.

    • Solution: Prepare single-use aliquots of your stock solution to minimize freezing and thawing.[2]

  • Possible Cause 3: Incompatibility with Experimental Conditions. The stability of this compound can be affected by the pH, temperature, and presence of strong oxidizing or reducing agents in your experimental setup.

    • Solution: Evaluate the compatibility of your experimental buffer and conditions with the compound. If you suspect instability, consider performing a preliminary stability test under your specific experimental conditions.

Stability and Storage Summary

ParameterSolid (Lyophilized Powder)In Solution
Storage Temperature -20°C[1]-80°C[1][2]
Container Airtight, desiccated[1]Tightly sealed vials
Handling Avoid moisturePrepare single-use aliquots to prevent freeze-thaw cycles[2]
Shelf Life (Solution) Up to 1 month at -20°C, Up to 6 months at -80°C[2]Not explicitly defined, periodic purity checks recommended

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated micropipettes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound in a sterile tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly to dissolve the compound completely. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[2]

    • Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: General Stability Assessment using HPLC

This protocol outlines a general method for assessing the stability of this compound under various stress conditions (forced degradation).

  • Materials:

    • This compound

    • HPLC-grade water, acetonitrile, and methanol

    • Trifluoroacetic acid (TFA)

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column

  • Procedure:

    • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

    • Forced Degradation Conditions:

      • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

      • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.

      • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.

      • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

      • Photostability: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

    • Sample Preparation for HPLC: Before injection, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase.

    • HPLC Analysis:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: 0.1% TFA in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

      • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

      • Flow Rate: 1 mL/min.

      • Detection: UV at 220 nm and 254 nm.

    • Data Analysis: Compare the chromatograms of the stressed samples to that of a non-stressed control sample. Calculate the percentage of degradation by comparing the peak area of the parent compound. Identify any new peaks, which represent potential degradation products.

Visualizations

Stability_Workflow This compound Stability Assessment Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome Start Prepare this compound Stock Solution Control Control Sample (Unstressed) Start->Control Acid Acid Stress (HCl) Start->Acid Base Base Stress (NaOH) Start->Base Oxidative Oxidative Stress (H2O2) Start->Oxidative Thermal Thermal Stress Start->Thermal Photo Photochemical Stress Start->Photo HPLC HPLC Analysis Control->HPLC Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis & Comparison HPLC->Data Report Generate Stability Report Data->Report

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Guide Troubleshooting Experimental Inconsistencies Start Inconsistent Experimental Results Check_Storage Verify Storage Conditions (-20°C solid, -80°C solution) Start->Check_Storage Check_Handling Review Handling Procedures (Aliquoting, Freeze-Thaw) Check_Storage->Check_Handling Correct Improper_Storage Action: Store correctly and use a fresh sample. Check_Storage->Improper_Storage Incorrect Check_Purity Perform Purity Check (HPLC) Check_Handling->Check_Purity Correct Improper_Handling Action: Prepare fresh aliquots and minimize freeze-thaw. Check_Handling->Improper_Handling Incorrect Degradation_Confirmed Action: Obtain a new batch of the compound. Check_Purity->Degradation_Confirmed Degradation Detected Purity_OK Purity is acceptable Check_Purity->Purity_OK No Degradation

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Technical Support Center: Benzyl-Protected Histidine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered when using benzyl-protected histidine (His(Bn)) in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions associated with the use of benzyl-protected histidine (His(Bn)) in peptide synthesis?

A1: The primary side reactions include:

  • Racemization: Loss of stereochemical integrity at the alpha-carbon of the histidine residue, leading to the formation of the D-enantiomer. Histidine is particularly susceptible to racemization.[1]

  • Incomplete Debenzylation: Difficulty in completely removing the benzyl protecting group from the imidazole ring after peptide synthesis.

  • N-Alkylation of the Imidazole Ring: Alkylation of the unprotected nitrogen on the imidazole ring, which can occur under certain conditions.

  • Diketopiperazine (DKP) Formation: Intramolecular cyclization of a dipeptide containing N-terminal histidine, leading to chain termination.[2][3][4][5]

Q2: Why is histidine prone to racemization during peptide synthesis?

A2: The imidazole ring of histidine can act as an intramolecular base, abstracting the proton from the alpha-carbon. This is particularly problematic during the activation of the carboxylic acid for coupling, as it facilitates the formation of a planar oxazolone intermediate, which can be protonated from either face, leading to racemization.

Q3: Which nitrogen of the imidazole ring does the benzyl group protect?

A3: In commercially available Fmoc-His(Bn)-OH, the benzyl group is typically on the τ (tele) nitrogen of the imidazole ring. This leaves the π (pros) nitrogen unprotected and potentially reactive.

Q4: Can the benzyl protecting group migrate during synthesis or cleavage?

A4: While less common than other side reactions, there is a possibility of benzyl group migration under strong acid conditions used during cleavage. This can lead to the formation of benzyl-modified side products on other residues, such as tyrosine.

Troubleshooting Guides

Issue 1: Racemization of Histidine Residue

Symptom:

  • Appearance of a diastereomeric impurity in the crude peptide, often observed as a closely eluting peak in HPLC analysis.

  • Confirmation of the D-histidine epimer by chiral HPLC or LC-MS/MS analysis of the hydrolyzed peptide.[6]

Troubleshooting Workflow:

G start High Level of Racemization Detected reagent Evaluate Coupling Reagent and Conditions start->reagent base Assess Base and Activation Time reagent->base temp Consider Reaction Temperature base->temp protocol Implement Optimized Protocol temp->protocol end Reduced Racemization protocol->end

Caption: Troubleshooting workflow for addressing histidine racemization.

Possible Causes and Solutions:

  • Inappropriate Coupling Reagent: Certain coupling reagents are more prone to causing racemization.

    • Solution: Switch to a less racemization-prone coupling reagent. Phosphonium-based reagents like PyBOP or HBTU in the presence of an additive like HOBt are generally good choices. For particularly sensitive couplings, consider using a carbodiimide such as DIC in combination with OxymaPure.[7]

  • Excessive Activation Time or Strong Base: Prolonged pre-activation or the use of a strong base can increase the rate of oxazolone formation and subsequent racemization.

    • Solution: Minimize the pre-activation time of the Fmoc-His(Bn)-OH. Use a weaker base, such as N-methylmorpholine (NMM) or collidine, instead of stronger bases like DIPEA.

  • Elevated Temperature: Higher coupling temperatures can accelerate the rate of racemization.

    • Solution: Perform the coupling reaction at room temperature or, if necessary, at a reduced temperature (e.g., 0 °C), although this may require longer reaction times.

Quantitative Data on Racemization with Different Coupling Reagents:

Coupling Reagent/Conditions% D-His(Trt) FormationReference
DIC/Oxyma1.8[3]
HBTU/DIPEA>5[3]
HATU/DIPEA>10[3]
EDCI/HOBt>5[3]
PyBOP/DIPEA~2-3[3]

Note: Data is for Fmoc-His(Trt)-OH, but provides a relative comparison of coupling reagents.

Issue 2: Incomplete Debenzylation

Symptom:

  • The final peptide product shows a mass corresponding to the fully protected peptide or a partially debenzylated species in mass spectrometry analysis.

  • Incomplete removal of the benzyl group is a known challenge, especially in complex peptides.[8]

Troubleshooting Workflow:

G start Incomplete Debenzylation catalyst Optimize Catalyst and Loading start->catalyst conditions Modify Reaction Conditions (Time, Temp, Pressure) catalyst->conditions scavengers Evaluate Scavenger Cocktail conditions->scavengers alternative Consider Alternative Debenzylation Method scavengers->alternative end Complete Debenzylation alternative->end

Caption: Troubleshooting workflow for incomplete debenzylation of His(Bn).

Possible Causes and Solutions:

  • Catalyst Poisoning or Inactivity: The palladium catalyst can be poisoned by sulfur-containing residues (Met, Cys) or become less active over time.

    • Solution: Increase the catalyst loading (e.g., Pd/C or Pd(OH)₂/C). Use a fresh batch of catalyst. Consider using a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C).

  • Suboptimal Reaction Conditions: Insufficient reaction time, temperature, or hydrogen pressure can lead to incomplete debenzylation.

    • Solution: Increase the reaction time and/or temperature. If using catalytic transfer hydrogenation (e.g., with ammonium formate), ensure an adequate excess of the hydrogen donor. For hydrogenation with H₂ gas, increase the pressure.

  • Presence of Scavengers that Interfere with Catalysis: Some scavengers used during cleavage from the resin can interfere with the subsequent debenzylation step.

    • Solution: Purify the crude peptide after cleavage and before debenzylation to remove interfering scavengers.

  • Steric Hindrance: In some peptide sequences, the benzyl group may be sterically hindered, making it less accessible to the catalyst.

    • Solution: Consider using a different deprotection strategy during the synthesis planning phase, such as a different protecting group for histidine if steric hindrance is anticipated to be a major issue.

Issue 3: Diketopiperazine (DKP) Formation

Symptom:

  • Loss of the first two amino acids from the N-terminus of the peptide, resulting in a truncated sequence.

  • This is particularly common when proline is in the second position, but can also occur with other amino acids, including histidine.[2][3][4][5]

Troubleshooting Workflow:

G start DKP Formation Detected resin Use Sterically Hindered Resin start->resin dipeptide Incorporate as a Dipeptide resin->dipeptide deprotection Modify Deprotection Conditions dipeptide->deprotection end Minimized DKP Formation deprotection->end

Caption: Workflow to minimize diketopiperazine (DKP) formation.

Possible Causes and Solutions:

  • Resin Choice: Standard resins like Wang resin can be more susceptible to DKP formation.

    • Solution: Use a more sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, which can suppress the intramolecular cyclization.

  • Stepwise Elongation: The formation of the dipeptidyl-resin is the critical step for DKP formation.

    • Solution: If possible, synthesize the first two amino acids as a dipeptide unit and couple it to the resin. This bypasses the vulnerable dipeptidyl-resin intermediate.

  • Deprotection Conditions: Prolonged exposure to the basic conditions of Fmoc deprotection can promote DKP formation.

    • Solution: Minimize the Fmoc deprotection time for the second amino acid. Consider using a milder deprotection cocktail, such as 20% piperidine in DMF with 0.1 M HOBt, which has been shown to reduce aspartimide formation and can also help with DKP suppression.[1]

Experimental Protocols

Protocol 1: Chiral HPLC Analysis for Histidine Racemization

This protocol provides a general guideline for the analysis of histidine enantiomers after peptide hydrolysis.

1. Peptide Hydrolysis: a. Place 1-2 mg of the purified peptide in a hydrolysis tube. b. Add 500 µL of 6N HCl. c. Seal the tube under vacuum. d. Heat at 110 °C for 24 hours. e. After cooling, open the tube and evaporate the HCl under a stream of nitrogen. f. Re-dissolve the amino acid residue in a suitable solvent (e.g., water or mobile phase).

2. Chiral HPLC Conditions:

  • Column: A chiral stationary phase (CSP) column, such as one based on teicoplanin (e.g., Astec CHIROBIOTIC T), is often effective for underivatized amino acids.
  • Mobile Phase: A typical mobile phase is a mixture of water, methanol, and a small amount of an acidic modifier like formic acid (e.g., 30:70:0.02 v/v/v water:methanol:formic acid). The exact composition may need to be optimized for baseline separation of the D- and L-histidine enantiomers.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 210 nm.
  • Injection Volume: 10 µL.

3. Analysis: a. Inject a standard solution of DL-histidine to determine the retention times of the two enantiomers. b. Inject the hydrolyzed peptide sample. c. Integrate the peak areas for the L- and D-histidine enantiomers to determine the percentage of racemization.

Protocol 2: LC-MS/MS for Detection of Side Products

This protocol outlines a general approach for using LC-MS/MS to identify and potentially quantify side products.

1. Sample Preparation: a. Dissolve the crude or purified peptide in a suitable solvent (e.g., water with 0.1% formic acid or acetonitrile/water). b. Perform a serial dilution to obtain a concentration suitable for LC-MS/MS analysis (typically in the low µg/mL to ng/mL range).

2. LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column is commonly used for peptide analysis.
  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
  • MS Detection: Use a high-resolution mass spectrometer in positive ion mode.
  • MS1 Scan: Acquire a full scan to identify the molecular weights of the parent peptide and any potential impurities.
  • MS2 Scan (Tandem MS): Select the precursor ions of interest (the expected peptide mass and any potential side product masses) for fragmentation to confirm their identity through sequence analysis.

3. Data Analysis: a. Extract ion chromatograms for the expected mass of the desired peptide and potential side products (e.g., +80 Da for phosphorylation, +16 Da for oxidation, -2 Da for deamidation, or the mass of the peptide with the benzyl group still attached). b. Analyze the fragmentation patterns in the MS2 spectra to confirm the sequence and locate the modification.

References

Technical Support Center: Optimization of Cleavage Conditions for Bzl-His-OMe

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of cleavage conditions for N-α-benzyl-L-histidine methyl ester (Bzl-His-OMe). This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the deprotection of this critical histidine derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the cleavage of the benzyl (Bzl) group from Bzl-His-OMe?

The most prevalent and effective method for the debenzylation of Bzl-His-OMe is catalytic transfer hydrogenation (CTH) . This technique offers mild reaction conditions and avoids the need for high-pressure hydrogen gas. The standard system consists of a palladium catalyst, typically 10% palladium on carbon (Pd/C), and a hydrogen donor. Commonly used hydrogen donors include ammonium formate, formic acid, and cyclohexene.[1][2]

Q2: What are the main challenges associated with the debenzylation of Bzl-His-OMe?

The primary challenges stem from the presence of the imidazole ring in the histidine side chain. These include:

  • Catalyst Inhibition: The nitrogen atoms in the imidazole ring can coordinate to the palladium catalyst, leading to deactivation or "poisoning," which can slow down or completely halt the reaction.

  • Racemization: While less common with CTH, harsh reaction conditions or certain reagents can potentially lead to the racemization of the chiral center of the histidine derivative. However, studies have shown that CTH using ammonium formate can proceed without racemization.[3]

  • Incomplete Reaction: Due to catalyst inhibition or suboptimal conditions, the cleavage reaction may not go to completion, resulting in a mixture of starting material and product that can be difficult to separate.

  • Side Reactions: Although generally a clean reaction, side reactions such as reduction of the imidazole ring can occur under aggressive hydrogenation conditions, though this is rare with CTH.

Q3: Which hydrogen donor is best for the debenzylation of Bzl-His-OMe?

Both ammonium formate and formic acid are effective hydrogen donors.

  • Ammonium formate is often preferred as it is used under neutral conditions and the byproducts (ammonia and carbon dioxide) are volatile and easily removed.[1][4] Reactions with ammonium formate are often rapid, with some debenzylations of N-benzyl amino acids completing in as little as 6-10 minutes at reflux temperature.[1]

  • Formic acid is also a good hydrogen donor but can result in the formation of the formate salt of the product amine due to its acidic nature.[4] This may require an additional workup step to neutralize the product.

Q4: How can I monitor the progress of the cleavage reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) . A suitable solvent system should be chosen to achieve good separation between the starting material (Bzl-His-OMe) and the product (His-OMe). The disappearance of the starting material spot and the appearance of the product spot will indicate the progression of the reaction.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the cleavage of Bzl-His-OMe.

Problem Potential Cause(s) Recommended Solution(s)
Slow or Incomplete Reaction Catalyst Inhibition: The imidazole ring of histidine is binding to the Pd catalyst.- Increase the catalyst loading (e.g., from 10 wt% to 20 wt%).- Add a weak acid (e.g., a small amount of acetic acid) to protonate the imidazole ring and reduce its coordination to the catalyst.- Ensure the catalyst is of high quality and activity. Consider using a freshly opened batch.
Poor Quality Hydrogen Donor: The ammonium formate or formic acid may have degraded.- Use fresh, high-purity ammonium formate or formic acid.
Insufficient Temperature: The reaction may be too slow at room temperature.- Gently heat the reaction mixture to reflux (typically in methanol).
Product is Difficult to Isolate/Purify Formation of Formate Salt: When using formic acid as the hydrogen donor, the product is the formate salt.- After filtration of the catalyst, neutralize the filtrate with a mild base (e.g., saturated sodium bicarbonate solution) before extraction.
Product is Water-Soluble: Histidine methyl ester has significant water solubility.- During workup, saturate the aqueous phase with sodium chloride to decrease the solubility of the product before extracting with an organic solvent.- Use a continuous liquid-liquid extractor for efficient extraction.- Consider purification by ion-exchange chromatography.
Presence of Multiple Spots on TLC After Reaction Incomplete Reaction: Starting material remains.- See "Slow or Incomplete Reaction" above.
Side Product Formation: Potential for minor side reactions.- Optimize reaction time; prolonged reaction times can sometimes lead to side products.- Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Low Yield Loss During Workup: Product lost during extraction or purification steps.- See "Product is Difficult to Isolate/Purify" above.- Ensure complete transfer of all materials between steps.
Inefficient Catalyst Filtration: Loss of product adsorbed onto the catalyst.- After filtering the catalyst, wash the filter cake thoroughly with the reaction solvent (e.g., methanol) or another suitable solvent in which the product is soluble. For free amino acids, washing with boiling water can be effective.[1]

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate

This is a widely used and generally efficient method for the debenzylation of Bzl-His-OMe.

Materials:

  • Bzl-His-OMe

  • 10% Palladium on Carbon (Pd/C)

  • Anhydrous Ammonium Formate

  • Methanol (dry)

  • Nitrogen or Argon gas

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve Bzl-His-OMe (1 equivalent) in dry methanol.

  • Add 10% Pd/C (typically 0.5 to 1.0 times the weight of the Bzl-His-OMe).

  • Flush the flask with nitrogen or argon gas.

  • To the stirred suspension, add anhydrous ammonium formate (typically 5 equivalents) in a single portion.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is often complete within 10-60 minutes.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with methanol to ensure all the product is collected.

  • Remove the solvent from the combined filtrate under reduced pressure to obtain the crude His-OMe.

  • The crude product can be further purified by recrystallization or chromatography if necessary.

Protocol 2: Catalytic Transfer Hydrogenation using Palladium on Carbon and Formic Acid

This method is an alternative to using ammonium formate.

Materials:

  • Bzl-His-OMe

  • 10% Palladium on Carbon (Pd/C)

  • Formic Acid (88-98%)

  • Methanol

  • Nitrogen or Argon gas

  • Celite®

Procedure:

  • Dissolve Bzl-His-OMe (1 equivalent) in methanol in a round-bottom flask.

  • Add 10% Pd/C (typically 10-20 mol%).

  • Flush the flask with nitrogen or argon gas.

  • Carefully add formic acid (a large excess, can also be used as a co-solvent) to the stirred suspension.

  • Stir the reaction mixture at room temperature or heat gently if the reaction is slow. Monitor the progress by TLC.

  • Upon completion, filter the mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Evaporate the solvent from the combined filtrate. Note that the product will be the formate salt.

  • To obtain the free amine, dissolve the residue in water, neutralize with a mild base (e.g., sodium bicarbonate), and extract with a suitable organic solvent.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Bzl-His-OMe in Methanol add_catalyst Add 10% Pd/C start->add_catalyst inert_atm Establish Inert Atmosphere (N2/Ar) add_catalyst->inert_atm add_donor Add Hydrogen Donor (e.g., Ammonium Formate) inert_atm->add_donor react Heat to Reflux & Monitor by TLC add_donor->react cool Cool to Room Temperature react->cool filter Filter through Celite® cool->filter wash Wash Celite® Pad filter->wash concentrate Concentrate Filtrate wash->concentrate purify Purify Product concentrate->purify

Caption: General workflow for the catalytic transfer hydrogenation of Bzl-His-OMe.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_reagents Reagent & Condition Issues start Reaction Slow or Incomplete? catalyst_poisoning Potential Catalyst Poisoning by Imidazole start->catalyst_poisoning Yes donor_quality Poor Hydrogen Donor Quality start->donor_quality Yes low_temp Insufficient Temperature start->low_temp Yes increase_loading Increase Catalyst Loading catalyst_poisoning->increase_loading add_acid Add Weak Acid (e.g., AcOH) catalyst_poisoning->add_acid fresh_catalyst Use Fresh Catalyst catalyst_poisoning->fresh_catalyst end Reaction Optimized increase_loading->end Solution add_acid->end Solution fresh_catalyst->end Solution use_fresh_donor Use Fresh Reagent donor_quality->use_fresh_donor use_fresh_donor->end Solution increase_temp Increase Reaction Temperature low_temp->increase_temp increase_temp->end Solution

Caption: Troubleshooting logic for slow or incomplete Bzl-His-OMe cleavage.

References

Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Bzl-His-OMe

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on challenges related to the use of benzyl-protected histidine methyl ester (Bzl-His-OMe).

Frequently Asked Questions (FAQs)

Q1: Why is histidine a "problematic" amino acid in peptide synthesis?

A1: Histidine presents several challenges in peptide synthesis that can contribute to low yields and impurities. The imidazole side chain of histidine is nucleophilic and can catalyze side reactions. Key issues include:

  • Racemization/Epimerization: The nitrogen in the imidazole ring can abstract the alpha-proton of the activated amino acid, leading to a loss of stereochemical integrity.[1][2] This is particularly problematic during the activation step of the coupling reaction.[1]

  • Side-chain Acylation: The unprotected imidazole ring can react with activated amino acids, reducing the amount of reactant available for the desired peptide bond formation.[2]

  • Compatibility with Protecting Groups: Choosing the right side-chain protecting group for histidine is crucial to suppress these side reactions.[2]

Q2: What are the potential implications of using a C-terminal methyl ester (OMe)?

A2: A C-terminal methyl ester can be prone to specific side reactions, especially in the early stages of solid-phase peptide synthesis (SPPS). The primary concern is the formation of diketopiperazine (DKP). This occurs at the dipeptide stage when the deprotected N-terminal amino group of the second amino acid attacks the ester linkage of the first amino acid (His-OMe in this case), cleaving the dipeptide from the resin. This side reaction is more prevalent when proline is one of the first two residues.[3][4] In solution-phase synthesis, the methyl ester can be susceptible to hydrolysis or transesterification depending on the reaction conditions.

Q3: Is the Benzyl (Bzl) protecting group suitable for histidine?

A3: The benzyl (Bzl) group is a commonly used protecting group for the imidazole side chain of histidine in both Boc and Fmoc solid-phase peptide synthesis.[2] However, its stability can be a factor. In Boc chemistry, the Bzl group is generally stable to the TFA used for Nα-Boc deprotection but can be partially removed, especially with repeated TFA treatments. It is more commonly used in Fmoc chemistry where it is stable to the basic conditions used for Fmoc removal. Complete removal of the Bzl group typically requires strong acidic conditions like HF or TFMSA at the final cleavage step.

Troubleshooting Guides

Problem 1: Low coupling efficiency when using Bzl-His-OMe.
  • Possible Cause: Incomplete activation of the carboxylic acid or rapid deactivation of the activated species.

  • Suggested Solutions:

    • Optimize Coupling Reagent: The choice of coupling reagent can significantly impact the reaction's success. Uronium/aminium-based reagents like HBTU, HATU, and COMU are generally very efficient.[5][6]

    • Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can enhance the probability of successful molecular interactions.

    • Extended Coupling Time/Double Coupling: For difficult couplings, extending the reaction time or performing a second coupling step (double coupling) with fresh reagents can help drive the reaction to completion.

    • Solvent Choice: N-Methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) are standard solvents. In cases of aggregation, adding a chaotropic salt or switching to a solvent mixture might be beneficial.[3]

Problem 2: Presence of a major side-product with the mass of a dipeptide.
  • Possible Cause: Diketopiperazine (DKP) formation, leading to cleavage of the dipeptide from the resin.[3][4]

  • Suggested Solutions:

    • Use of 2-Chlorotrityl Chloride Resin: For Fmoc-based SPPS, using a sterically hindered resin like 2-chlorotrityl chloride can suppress DKP formation.[3]

    • Dipeptide Coupling: Instead of coupling the second amino acid to the His-OMe-resin, couple a pre-synthesized dipeptide. This bypasses the vulnerable dipeptide-resin intermediate.[3]

    • In Situ Neutralization: In Boc-based synthesis, using in situ neutralization protocols can minimize the time the deprotected amine is available for intramolecular cyclization.[3]

Problem 3: Final peptide product shows signs of racemization/epimerization.
  • Possible Cause: Histidine is highly susceptible to racemization, especially during the activation step.[1][2][7] The basicity of the imidazole ring facilitates the abstraction of the α-proton.

  • Suggested Solutions:

    • Choice of Coupling Reagent and Additive: The addition of HOBt or Oxyma Pure to carbodiimide-mediated couplings (e.g., DIC) is known to reduce racemization.[5] For uronium/aminium reagents, HATU is reported to cause less epimerization than HBTU.[5]

    • Control of Base: The type and amount of base used can influence racemization. Weaker bases like N-methylmorpholine (NMM) or collidine are sometimes preferred over stronger, more sterically hindered bases like DIEA.

    • Lower Temperature: Performing the coupling reaction at a lower temperature can help to minimize the rate of epimerization.

Data Presentation

Table 1: Influence of Coupling Reagent on Histidine Racemization

Coupling ReagentAdditiveBase% D-Isomer Formed
DICHOBtDIEALow
HBTU-DIEAModerate
HATU-DIEALow
PyBOP-DIEAModerate
COMU-DIEAVery Low

This table summarizes qualitative trends based on available literature. Actual percentages can vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: Standard Coupling using HATU
  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection (if applicable): Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Activation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents), HATU (3-5 equivalents), and DIEA (6-10 equivalents) in DMF. Allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (5-7 times).

  • Monitoring: Perform a Kaiser test or other qualitative test to check for complete coupling. If the test is positive (indicating free amines), consider a second coupling.

Protocol 2: Final Cleavage and Deprotection (for peptides with His(Bzl))
  • Resin Preparation: After synthesis, wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common mixture for peptides containing Arg(Pbf) and His(Bzl) is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and stir at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold ether and dry under vacuum.

Visualizations

Troubleshooting_Workflow cluster_start cluster_analysis Problem Analysis cluster_symptoms Identify Symptoms cluster_solutions Implement Solutions start Low Peptide Yield analysis Analyze Crude Product (LC-MS) start->analysis incomplete_coupling Incomplete Coupling? analysis->incomplete_coupling Identify issue racemization Racemization? analysis->racemization Identify issue side_products Major Side Products? analysis->side_products Identify issue check_coupling Check Coupling Tests (e.g., Kaiser) solution_coupling Optimize Coupling: - Change Reagent - Double Couple - Increase Concentration incomplete_coupling->solution_coupling If yes solution_racemization Minimize Racemization: - Use Additives (HOBt) - Lower Temperature - Weaker Base racemization->solution_racemization If yes solution_side_products Address Side Reactions: - Use Hindered Resin - Couple Dipeptide side_products->solution_side_products If yes His_Side_Reactions cluster_pathways Potential Side Reactions cluster_outcomes Consequences activated_his Activated His(Bzl)-OMe racemization Racemization/ Epimerization activated_his->racemization α-proton abstraction dkp Diketopiperazine Formation activated_his->dkp at dipeptide stage side_chain_acylation Side-Chain Acylation activated_his->side_chain_acylation imidazole nucleophilicity impurities Product Impurities racemization->impurities low_yield Low Yield dkp->low_yield side_chain_acylation->low_yield

References

Technical Support Center: HPLC Purification of Peptides Containing Bzl-His

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the HPLC purification of peptides containing Benzyl-Histidine (Bzl-His).

Frequently Asked Questions (FAQs)

Q1: How does the Benzyl (Bzl) protecting group on Histidine affect its retention in Reversed-Phase HPLC (RP-HPLC)?

A1: The Benzyl group significantly increases the hydrophobicity of the histidine side chain. In RP-HPLC, where separation is based on hydrophobicity, this increased hydrophobicity leads to a longer retention time for the Bzl-His containing peptide compared to its unprotected counterpart.[1][2] The additional aromatic ring of the benzyl group enhances its interaction with the hydrophobic stationary phase (e.g., C18).

Q2: Is the Benzyl-Histidine linkage stable during HPLC purification, especially when using Trifluoroacetic acid (TFA)?

A2: The N-benzyl group on the imidazole ring of histidine is generally stable under the standard acidic conditions of RP-HPLC using TFA.[3] However, prolonged exposure to very strong acids or specific cleavage cocktails with high concentrations of TFA over extended periods could potentially lead to partial deprotection. It is crucial to use fresh, high-quality TFA and to minimize the time the peptide is in the acidic mobile phase post-purification.

Q3: What are the common causes of peak tailing or broadening when purifying Bzl-His containing peptides?

A3: Peak tailing or broadening for Bzl-His peptides can be caused by several factors:

  • Secondary Interactions: The imidazole ring of histidine can engage in secondary ionic or hydrogen bonding interactions with residual silanol groups on the silica-based stationary phase. This can lead to peak tailing.

  • Column Overload: Injecting too much peptide onto the column can saturate the stationary phase, leading to peak fronting or broadening.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, the ionization state of the peptide can vary, contributing to peak distortion.

  • Column Degradation: Over time, the performance of an HPLC column can degrade, leading to poor peak shapes.

Q4: Can I use mass spectrometry (MS) to analyze my Bzl-His peptide fractions after HPLC?

A4: Yes, LC-MS is a highly effective technique for analyzing fractions of Bzl-His containing peptides. It allows for the confirmation of the molecular weight of the desired peptide, including the benzyl protecting group, and helps in identifying impurities. When using TFA in the mobile phase, be aware that it can cause ion suppression in the MS source. Using a lower concentration of TFA (e.g., 0.05%) or a different ion-pairing agent like formic acid (if chromatographic resolution is acceptable) can improve MS sensitivity.[4][5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Resolution / Co-elution of Impurities 1. Inadequate mobile phase conditions. 2. Gradient is too steep. 3. Unsuitable stationary phase.1. Optimize Mobile Phase: Adjust the pH of the aqueous mobile phase. For peptides, a pH of 2-3 is common.[6] Consider using a different organic modifier (e.g., isopropanol instead of acetonitrile) or adding a different ion-pairing agent. 2. Shallow Gradient: Employ a shallower gradient to increase the separation between the target peptide and closely eluting impurities.[5] 3. Change Column: Try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a different particle size.
Broad or Tailing Peaks 1. Secondary interactions with the column. 2. Column overload. 3. Peptide aggregation.1. Use an End-Capped Column: Modern, high-purity, end-capped silica columns minimize the number of free silanol groups, reducing secondary interactions. 2. Reduce Sample Load: Dilute the sample and inject a smaller amount onto the column. 3. Modify Mobile Phase: Adding a small amount of a chaotropic agent or increasing the organic solvent concentration in the sample solvent can sometimes disrupt aggregation.
Loss of Benzyl Group (Observed in MS) 1. Harsh acidic conditions. 2. Extended exposure to TFA.1. Use Fresh TFA: Degraded TFA can be more aggressive. Always use fresh, HPLC-grade TFA. 2. Minimize Post-Purification Acid Exposure: Neutralize the collected fractions as soon as possible if the peptide is intended for applications where the Bzl group must be retained. Lyophilize the purified fractions promptly.[7]
No or Low Recovery of Peptide 1. Peptide precipitation in the sample loop or on the column. 2. Irreversible binding to the column. 3. Incorrect fraction collection.1. Improve Solubility: Ensure the peptide is fully dissolved in the injection solvent. The sample solvent should be as weak as possible (low organic content) to ensure good peak shape, but strong enough to maintain solubility. 2. Column Wash: After the run, wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to elute any strongly bound material. 3. Verify Detector and Fraction Collector Settings: Ensure the detector wavelength is appropriate for peptide bonds (214-220 nm) and that the fraction collector is triggered correctly.

Data Presentation

Table 1: Estimated Hydrophobicity Contribution of Histidine vs. Benzyl-Histidine

The retention of a peptide in RP-HPLC is strongly correlated with its hydrophobicity. The following table provides an estimated hydrophobicity index, which can be used to predict the relative retention times. A higher index indicates greater hydrophobicity and a longer retention time.

Amino Acid DerivativeProtecting GroupEstimated Hydrophobicity Index (Relative)Expected Impact on RP-HPLC Retention Time
Histidine (His)None5.0Baseline
Benzyl-Histidine (Bzl-His)Benzyl (Bzl)Significantly > 5.0 (estimated based on increased non-polarity)Substantial Increase

Note: The exact hydrophobicity index can vary depending on the specific peptide sequence and the experimental conditions. The value for Bzl-His is an estimation based on the added benzyl group's hydrophobicity.[1][2]

Experimental Protocols

General Protocol for RP-HPLC Purification of a Bzl-His Containing Peptide

This protocol provides a general starting point for the purification of a Bzl-His containing peptide. Optimization will be required based on the specific properties of the peptide.

1. Materials and Reagents:

  • Solvent A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water.

  • Solvent B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample Solvent: A mixture of Solvent A and a minimal amount of organic solvent (e.g., acetonitrile or DMSO) to ensure complete dissolution of the peptide.

  • HPLC System: A preparative or semi-preparative HPLC system with a UV detector.

  • Column: A C18 reversed-phase column suitable for peptide purification (e.g., 5-10 µm particle size, 100-300 Å pore size).

2. Sample Preparation:

  • Dissolve the crude Bzl-His containing peptide in the sample solvent to a known concentration (e.g., 1-5 mg/mL).

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

3. HPLC Method:

  • Column Equilibration: Equilibrate the column with 95% Solvent A and 5% Solvent B for at least 5-10 column volumes.

  • Injection: Inject the filtered sample onto the column.

  • Gradient Elution:

    • Start with a shallow gradient to elute polar impurities, for example, 5% to 25% Solvent B over 10 minutes.

    • Develop a linear gradient that encompasses the expected elution of the Bzl-His peptide. A typical starting gradient could be 25% to 55% Solvent B over 30 minutes. The increased hydrophobicity of the Bzl group will likely require a higher percentage of Solvent B for elution compared to the non-benzylated peptide.

    • Follow with a steeper gradient (e.g., 55% to 95% Solvent B over 5 minutes) to elute any remaining hydrophobic impurities.

    • Hold at 95% Solvent B for 5 minutes to wash the column.

  • Detection: Monitor the elution at 214 nm or 220 nm.

  • Fraction Collection: Collect fractions corresponding to the main peak of interest.

4. Post-Purification Processing:

  • Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity and identity.

  • Pool the pure fractions.

  • Lyophilize the pooled fractions to obtain the purified peptide as a powder.

Visualizations

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Dissolve Dissolve Crude Peptide Filter Filter Sample (0.22 µm) Dissolve->Filter Equilibrate Equilibrate Column Filter->Equilibrate Inject Inject Sample Equilibrate->Inject Gradient Gradient Elution Inject->Gradient Detect UV Detection Gradient->Detect Collect Fraction Collection Detect->Collect Analyze Analyze Fractions (LC-MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize

Caption: Workflow for HPLC Purification of Bzl-His Peptides.

Caption: Troubleshooting Decision Tree for Bzl-His Peptide Purification.

References

Technical Support Center: Mass Spectrometry Analysis of Bzl-His-OMe Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the mass spectrometry analysis of peptides containing the benzyl-histidine-methyl ester (Bzl-His-OMe) modification.

Frequently Asked Questions (FAQs)

Q1: What is the expected fragmentation pattern for a Bzl-His-OMe modified peptide in MS/MS analysis?

When analyzing a peptide containing a Bzl-His-OMe modification via collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), you can expect to see two competing fragmentation pathways:

  • Peptide Backbone Fragmentation: This pathway generates the standard b- and y-type ions, which are crucial for determining the amino acid sequence of the peptide.

  • Side-Chain Fragmentation: A characteristic fragmentation involves the neutral loss of the benzyl group. This occurs through the cleavage of the C-N bond linking the benzyl group to the histidine side chain, resulting in the formation of a stable benzyl or tropylium carbocation. This is often observed as a prominent neutral loss of 91 Da.[1][2]

The relative abundance of ions from these two pathways can be influenced by the charge state of the precursor ion.[1][2]

Q2: Why is the signal for my Bzl-His-OMe peptide low, or why do I primarily see a neutral loss of 91 Da?

A dominant neutral loss of the benzyl group (as a tropylium ion with m/z of 91) is a common observation for peptides containing a benzyl modification.[3] This can lead to a decrease in the abundance of sequence-informative b- and y-ions, making peptide identification challenging. The stability of the tropylium ion makes this fragmentation pathway highly favorable.[3] If the precursor ion has a higher charge state, the elimination of the benzyl group can become the predominant fragmentation pathway.[1][2]

Q3: How can I enhance the fragmentation of the peptide backbone for Bzl-His-OMe containing peptides?

To improve the generation of sequence-informative b- and y-ions, consider the following strategies:

  • Optimize Collision Energy: Perform a collision energy ramp or optimization to find the energy that provides the best balance between backbone fragmentation and the neutral loss of the benzyl group.

  • Use Different Fragmentation Techniques: If available, experiment with alternative fragmentation methods such as Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD). These methods are known to be less dependent on the proton affinity of the peptide and can promote fragmentation along the peptide backbone, even in the presence of labile modifications.

  • Lower the Charge State: If possible, try to select a lower charge state precursor ion for MS/MS analysis, as this may reduce the prevalence of the charge-directed elimination of the benzyl group.[1][2]

Q4: What are the best practices for sample preparation of Bzl-His-OMe containing peptides for mass spectrometry?

For optimal results, follow these sample preparation guidelines:

  • Desalting: Ensure your peptide sample is thoroughly desalted using C18 ZipTips or a similar method to remove salts and other contaminants that can interfere with ionization.

  • Solubility: Peptides containing hydrophobic modifications like the benzyl group may have altered solubility. Use appropriate solvents, such as those containing a small percentage of organic solvent (e.g., acetonitrile or methanol) and an ion-pairing agent (e.g., formic acid or trifluoroacetic acid), to ensure the peptide remains in solution.

  • Storage: Store your samples at -20°C or -80°C to prevent degradation.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Signal for Bzl-His-OMe Peptide 1. Poor ionization efficiency. 2. Sample loss during preparation. 3. Peptide degradation. 4. Inefficient transfer into the mass spectrometer.1. Optimize ESI source parameters (e.g., spray voltage, capillary temperature). 2. Use low-binding tubes and pipette tips. Ensure desalting steps are not too harsh. 3. Analyze the sample immediately after preparation or store it properly. 4. Check for clogs in the LC system or ESI needle.
Dominant Peak at m/z 91 or Neutral Loss of 91 Da 1. Prevalent fragmentation of the benzyl group.[1][3] 2. High charge state of the precursor ion.[1][2]1. Optimize collision energy to favor backbone fragmentation. 2. Try alternative fragmentation methods like ETD or ECD. 3. Select a lower charge state precursor for MS/MS.
Poor Sequence Coverage (few b- and y-ions) 1. The dominant neutral loss of the benzyl group suppresses backbone fragmentation. 2. Insufficient peptide abundance for MS/MS.1. Implement strategies to enhance backbone fragmentation (see above). 2. Increase the amount of sample injected. 3. Optimize the LC gradient to improve the peak shape and intensity of the peptide.
Inconsistent Retention Time 1. Issues with the LC column or mobile phases. 2. Variability in sample preparation.1. Equilibrate the column thoroughly before each run. 2. Prepare fresh mobile phases. 3. Ensure consistency in your sample preparation workflow.

Experimental Protocols

Protocol 1: In-Solution Tryptic Digestion of a Protein for Bzl-His-OMe Peptide Analysis
  • Denaturation and Reduction:

    • Dissolve 100 µg of the protein in 50 µL of 8 M urea in 50 mM ammonium bicarbonate.

    • Add dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add iodoacetamide (IAA) to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Quenching and Cleanup:

    • Acidify the reaction with formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 StageTip or ZipTip according to the manufacturer's protocol.

    • Elute the peptides in a solution of 50% acetonitrile and 0.1% formic acid.

    • Dry the peptides in a vacuum centrifuge and resuspend in 0.1% formic acid for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Bzl-His-OMe Peptides
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm, 1.9 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in 80% acetonitrile.

    • Gradient: A linear gradient from 2% to 40% Mobile Phase B over 60 minutes.

    • Flow Rate: 300 nL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI).

    • MS1 Scan Range: m/z 350-1500.

    • MS/MS Method: Data-dependent acquisition (DDA) of the top 10 most intense precursor ions.

    • Fragmentation: HCD with a normalized collision energy of 28 (optimization may be required).

    • Resolution: 60,000 for MS1 scans and 15,000 for MS2 scans.

Data Presentation

Table 1: Representative Quantitative Data for a Bzl-His-OMe Modified Peptide Under Different Treatment Conditions.

Sample Condition Peptide Sequence Precursor m/z Charge Peak Area (Arbitrary Units) Fold Change vs. Control
ControlGYL(Bzl-His)TEK624.832+1.25E+071.0
Treatment AGYL(Bzl-His)TEK624.832+2.50E+072.0
Treatment BGYL(Bzl-His)TEK624.832+5.00E+060.4

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis protein Protein Sample digestion Denaturation, Reduction, Alkylation & Tryptic Digestion protein->digestion cleanup C18 Desalting digestion->cleanup lc Reversed-Phase LC cleanup->lc ms1 MS1 Scan (Precursor Ions) lc->ms1 ms2 MS2 Scan (Fragment Ions) ms1->ms2 Top 10 Precursors identification Peptide Identification ms2->identification quantification Quantification identification->quantification

Caption: Experimental workflow for the analysis of Bzl-His-OMe peptides.

fragmentation_pathway cluster_backbone Backbone Fragmentation cluster_sidechain Side-Chain Fragmentation precursor [Peptide+Bzl-His-OMe+nH]n+ b_ions b-ions precursor->b_ions CID/HCD y_ions y-ions precursor->y_ions CID/HCD neutral_loss Peptide+His-OMe+(n-1)H+ + C7H7+ (m/z 91) precursor->neutral_loss CID/HCD

Caption: Competing fragmentation pathways for Bzl-His-OMe peptides.

References

Handling and safety precautions for Bzl-his-ome 2hcl

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bzl-his-ome 2HCl (N(im)-benzyl-L-histidine methyl ester dihydrochloride). This resource is designed for researchers, scientists, and drug development professionals to provide essential information on the safe handling, storage, and use of this compound, along with troubleshooting guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a protected amino acid derivative of L-histidine. The benzyl group protects the imidazole nitrogen, and the methyl ester protects the carboxylic acid group. This protection strategy is crucial in synthetic chemistry, particularly in:

  • Peptide Synthesis: It serves as a building block in the solid-phase or solution-phase synthesis of peptides. The protecting groups prevent unwanted side reactions involving the histidine side chain and C-terminus during peptide bond formation.

  • Biochemical Research: It is used as a tool to study protein-protein interactions and enzyme activity.[1][2] It has been identified as an inhibitor of β-glucosidase.[2]

  • Pharmaceutical Development: Due to its structural similarity to natural amino acids, it is utilized in the synthesis of peptidomimetics and other complex molecules for drug discovery.[1]

Q2: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is critical to adhere to the following storage protocols:

  • Lyophilized Powder: Store at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) and with a desiccant to prevent moisture absorption.

  • Solutions: For solutions, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C.[3] Stock solutions in DMSO should be used within one month when stored at -20°C and within six months when stored at -80°C.[3]

Q3: What are the appropriate solvents for dissolving this compound?

This compound is sparingly soluble in water. For experimental use, the following solvents are recommended:

  • Dimethyl sulfoxide (DMSO): Soluble at ≥20 mg/mL.

  • Ethanol: Soluble at ≥2 mg/mL.

To aid dissolution, gentle heating to 37°C or sonication can be applied.[3] For biological assays, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it with an appropriate aqueous buffer.

Safety and Handling Precautions

Potential Hazards (based on H-His-OMe·2HCl):

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Tract Irritation: May cause respiratory irritation.

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear compatible chemical-resistant gloves.

    • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

  • Engineering Controls:

    • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

  • Handling Procedures:

    • Avoid breathing dust.

    • Avoid contact with skin and eyes.

    • Wash hands thoroughly after handling.

  • First Aid Measures:

    • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash before reuse. If irritation persists, seek medical attention.

    • In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

    • In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Quantitative Data Summary

PropertyValueSource
CAS Number 102029-99-2Benchchem
Molecular Formula C₁₄H₁₉Cl₂N₃O₂AA Blocks
Molecular Weight 332.23 g/mol AA Blocks
Solubility in DMSO ≥20 mg/mLBenchchem
Solubility in Ethanol ≥2 mg/mLBenchchem
Storage (Solid) -20°CBenchchem
Storage (Solution) -80°CGlpBio

Experimental Protocols and Troubleshooting

General Protocol for Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating this compound into a peptide chain using an automated peptide synthesizer or manual methods.

1. Deprotection of the N-terminal Fmoc Group:

  • Treat the resin-bound peptide with a 20% solution of piperidine in dimethylformamide (DMF) to remove the N-terminal Fmoc protecting group.
  • Wash the resin thoroughly with DMF.

2. Activation of this compound:

  • Dissolve this compound and an activating agent (e.g., HBTU, HATU) in DMF.
  • Add a base, such as diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and facilitate the activation reaction.

3. Coupling to the Resin-Bound Peptide:

  • Add the activated this compound solution to the deprotected resin-bound peptide.
  • Allow the coupling reaction to proceed for the recommended time (typically 1-2 hours).
  • Monitor the reaction for completeness using a qualitative test (e.g., ninhydrin test).

4. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

5. Washing:

  • Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Low Coupling Efficiency 1. Incomplete deprotection of the N-terminus. 2. Inadequate activation of this compound. 3. Steric hindrance. 4. Presence of moisture.1. Increase deprotection time or use a fresh piperidine solution. 2. Use a more efficient activating agent (e.g., HATU). Ensure the correct stoichiometry of reagents. 3. Double the coupling time or perform a second coupling. 4. Use anhydrous solvents and reagents.
Racemization of the Histidine Residue 1. Use of a strong base or prolonged exposure to basic conditions. 2. High reaction temperatures.1. Use a weaker base or a carbodiimide-based activation method with an additive like HOBt to suppress racemization. 2. Maintain the reaction temperature at or below room temperature.
Side Reactions on the Imidazole Ring The benzyl protecting group is generally stable, but can be susceptible to certain harsh conditions.Ensure that the deprotection and cleavage conditions are compatible with the benzyl protecting group.
Precipitation of this compound during experiment Exceeding the solubility limit in the chosen solvent system.Prepare a fresh, more dilute stock solution. If using a mixed solvent system, ensure the final concentration is below the solubility limit in that mixture.

Visualizations

Logical Workflow for Troubleshooting Low Coupling Efficiency in SPPS

G start Low Coupling Efficiency Detected check_deprotection Check Fmoc Deprotection Completeness start->check_deprotection check_activation Verify Reagent Stoichiometry and Activity check_deprotection->check_activation Deprotection OK check_moisture Ensure Anhydrous Conditions check_deprotection->check_moisture Incomplete Deprotection double_couple Perform a Double Coupling check_activation->double_couple Reagents OK change_reagents Use a Stronger Activating Agent (e.g., HATU) check_activation->change_reagents Reagents Suspect double_couple->change_reagents Still Low successful Coupling Successful double_couple->successful Successful change_reagents->successful check_moisture->successful

Caption: Troubleshooting workflow for low peptide coupling efficiency.

Conceptual Signaling Pathway Inhibition

This diagram illustrates a hypothetical scenario where a peptide synthesized using this compound acts as an antagonist to a G-protein coupled receptor (GPCR), thereby inhibiting a downstream signaling cascade.

G ligand Endogenous Ligand receptor GPCR ligand->receptor Binds and Activates peptide Peptide Antagonist (containing Bzl-His-OMe derived residue) peptide->receptor Binds and Blocks g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

References

Validation & Comparative

Purity Analysis of Bzl-His-OMe·2HCl: A Comparative Guide to HPLC and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of peptide building blocks like Nα-Benzyl-L-histidine methyl ester dihydrochloride (Bzl-His-OMe·2HCl) is a critical step in ensuring the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. This guide provides a comparative analysis of Reversed-Phase HPLC (RP-HPLC) for chemical purity assessment against alternative and complementary techniques, namely chiral HPLC for enantiomeric purity and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for an orthogonal purity assessment.

Comparative Analysis of Purity Determination Methods

The choice of analytical technique for purity assessment depends on the specific purity aspect being investigated. While RP-HPLC is excellent for separating and quantifying chemical impurities, it is often blind to enantiomeric impurities and may not detect non-chromophoric substances. The following table summarizes the key performance characteristics of RP-HPLC, chiral HPLC, and qNMR for the analysis of Bzl-His-OMe·2HCl.

ParameterRP-HPLCChiral HPLCQuantitative NMR (qNMR)
Primary Application Chemical Purity & Impurity ProfilingEnantiomeric PurityAbsolute Purity & Structural Confirmation
Typical Purity Result >99.0% (Relative Peak Area)>99.5% ee (Enantiomeric Excess)98.0% - 100.5% (Absolute Molar Purity)
Limit of Detection (LOD) ~0.01%~0.05%~0.1%
Limit of Quantitation (LOQ) ~0.05%~0.1%~0.3%
Analysis Time 15-30 minutes20-40 minutes5-15 minutes per sample
Strengths High resolution for closely related impurities, robust and widely available.Directly separates enantiomers, crucial for stereospecific synthesis.Absolute quantification without a specific reference standard for the analyte, detects non-UV active impurities (e.g., water, residual solvents).[1]
Limitations May not separate all impurities, requires a reference standard for quantification, blind to enantiomers.May require method development to find a suitable chiral stationary phase.Lower sensitivity compared to HPLC for trace impurities, requires a high-field NMR spectrometer.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for each of the discussed analytical techniques.

Reversed-Phase HPLC (RP-HPLC) for Chemical Purity

This method is designed to separate Bzl-His-OMe from potential process-related impurities and degradation products.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: 10% to 70% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of Bzl-His-OMe·2HCl in 1 mL of Mobile Phase A.

Chiral HPLC for Enantiomeric Purity

This method is crucial for determining the enantiomeric excess (e.e.) of the desired L-enantiomer.

  • Column: Chiral Stationary Phase (CSP) based on a polysaccharide derivative (e.g., cellulose or amylose carbamate) coated on silica gel. A DAICEL CHIRALPAK® ZWIX(+) column has been shown to be effective for protected histidine derivatives.[2]

  • Mobile Phase: A mixture of a non-polar solvent like hexane and an alcohol such as isopropanol or ethanol (e.g., 80:20 Hexane:Isopropanol). The exact ratio may require optimization.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of Bzl-His-OMe·2HCl in 1 mL of the mobile phase.

Quantitative ¹H NMR (qNMR) for Absolute Purity

qNMR provides an orthogonal method for purity assessment, offering a direct measurement of the analyte's molar concentration against a certified internal standard.[1][3][4][5][6]

  • Spectrometer: 400 MHz or higher NMR spectrometer

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: Deuterated solvent in which both the analyte and internal standard are soluble (e.g., D₂O or DMSO-d₆).

  • Sample Preparation: Accurately weigh approximately 10 mg of Bzl-His-OMe·2HCl and 5 mg of the internal standard into a vial. Dissolve in a precise volume of the deuterated solvent.

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal recovery for accurate integration.

  • Data Processing: Integrate a well-resolved, characteristic signal of Bzl-His-OMe·2HCl and a signal from the internal standard. The purity is calculated based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the masses of the analyte and the internal standard.

Workflow and Pathway Visualizations

To better illustrate the experimental and logical flows, the following diagrams are provided in the DOT language for Graphviz.

HPLC_Purity_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis weigh Weigh Bzl-His-OMe·2HCl dissolve Dissolve in appropriate solvent weigh->dissolve inject Inject sample onto HPLC dissolve->inject separate Separation on column inject->separate detect UV Detection separate->detect integrate Integrate peak areas detect->integrate calculate Calculate % Purity integrate->calculate report report calculate->report Final Purity Report

Workflow for HPLC Purity Analysis.

Purity_Analysis_Decision_Tree cluster_purity_types Aspects of Purity cluster_methods Analytical Methods start Purity Assessment of Bzl-His-OMe·2HCl chemical_purity Chemical Purity (Process impurities, degradation products) start->chemical_purity enantiomeric_purity Enantiomeric Purity (Presence of D-enantiomer) start->enantiomeric_purity absolute_purity Absolute Purity (Including non-UV active substances) start->absolute_purity rp_hplc RP-HPLC chemical_purity->rp_hplc qnmr qNMR chemical_purity->qnmr Orthogonal Method chiral_hplc Chiral HPLC enantiomeric_purity->chiral_hplc absolute_purity->qnmr

Decision Tree for Purity Analysis Method Selection.

References

Comparative 1H NMR Analysis of Nα-Benzyl-L-histidine Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the 1H NMR spectral data of Nα-Benzyl-L-histidine methyl ester with its un-benzylated counterpart, L-histidine methyl ester, provides valuable insights into the influence of the Nα-benzyl protecting group on the chemical environment of the molecule's protons. This guide presents a summary of the key spectral differences, a detailed experimental protocol for acquiring 1H NMR data, and a structural representation of the target molecule.

For researchers engaged in peptide synthesis and the development of histidine-containing pharmaceuticals, understanding the spectroscopic characteristics of protected amino acid derivatives is crucial. The introduction of a benzyl group at the α-amino position of L-histidine methyl ester induces significant changes in the 1H NMR spectrum, primarily affecting the chemical shifts of the α-proton and the protons of the imidazole ring.

Comparison of 1H NMR Data

The following table summarizes the key differences in the 1H NMR chemical shifts between Nα-Benzyl-L-histidine methyl ester and L-histidine methyl ester dihydrochloride. The data for L-histidine methyl ester dihydrochloride is sourced from publicly available spectral databases. Due to the limited availability of fully assigned and published 1H NMR spectra for Nα-Benzyl-L-histidine methyl ester, the expected shifts are discussed based on the analysis of related N-protected histidine derivatives.

Proton Assignment L-Histidine Methyl Ester Dihydrochloride (in DMSO-d6) Nα-Benzyl-L-histidine Methyl Ester (Expected Shifts in CDCl3 or DMSO-d6) Key Differences & Rationale
Imidazole C2-H ~9.15 ppmExpected to be in a similar region, possibly slightly shielded.The electronic environment of the imidazole ring is primarily influenced by its protonation state and solvent. The Nα-benzyl group has a minor long-range effect.
Imidazole C4-H ~7.57 ppmExpected to be in a similar region.Similar to the C2-H proton, the effect of the distant Nα-benzyl group is expected to be minimal.
α-CH ~4.51 ppmExpected to be shielded (shifted upfield) to ~3.5-4.0 ppm.The electron-donating nature of the benzyl group and the removal of the positively charged ammonium group significantly shield the α-proton.
β-CH2 ~3.36 ppmExpected to show a more complex splitting pattern and potentially a slight shift.The diastereotopic nature of the β-protons may become more pronounced due to the chiral center and the bulky benzyl group, leading to distinct signals.
Methyl Ester (CH3) ~3.74 ppmExpected to be in a similar region (~3.7 ppm).The chemical shift of the methyl ester protons is largely unaffected by the substitution at the α-amino group.
Benzyl CH2 N/AExpected to appear as a singlet or two doublets (AB quartet) around 3.5-4.5 ppm.This signal is characteristic of the benzyl protecting group. The splitting pattern depends on the rotational freedom around the N-CH2 bond.
Benzyl Ar-H N/AExpected to appear in the aromatic region (~7.2-7.4 ppm).These signals correspond to the five protons of the phenyl ring of the benzyl group.

Experimental Protocol: 1H NMR Spectroscopy

A standard protocol for the 1H NMR characterization of Nα-Benzyl-L-histidine methyl ester is as follows:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of Nα-Benzyl-L-histidine methyl ester.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6)). The choice of solvent can affect the chemical shifts, particularly of exchangeable protons.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Record the 1H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Higher field strengths will provide better signal dispersion.

  • Acquire the spectrum at a constant temperature, typically 25 °C.

  • Typical acquisition parameters include:

    • A spectral width of approximately 12-16 ppm.

    • A 30-45 degree pulse angle.

    • A relaxation delay of 1-2 seconds.

    • An acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain a pure absorption lineshape.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift.

  • Integrate the signals to determine the relative number of protons corresponding to each resonance.

  • Analyze the splitting patterns (multiplicity) and coupling constants (J-values) to elucidate the connectivity of the protons in the molecule.

Visualization of Nα-Benzyl-L-histidine methyl ester

The following diagram illustrates the chemical structure of Nα-Benzyl-L-histidine methyl ester, highlighting the key proton environments discussed in the 1H NMR analysis.

Caption: Chemical structure of Nα-Benzyl-L-histidine methyl ester.

A Comparative Guide to Bzl-His-OMe and Other Protected Histidines in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate protecting groups for amino acids is a critical determinant of success in peptide synthesis. Histidine, with its reactive imidazole side chain, presents a unique set of challenges, most notably a high propensity for racemization during coupling reactions. This guide provides an objective comparison of Nα-Boc-N(im)-benzyl-L-histidine methyl ester (Bzl-his-ome) and its corresponding acid (Boc-His(Bzl)-OH), with other commonly employed protected histidine derivatives. The performance of these building blocks will be evaluated based on quantitative experimental data, with a focus on racemization control, coupling efficiency, and deprotection conditions.

Understanding the Challenge: Histidine Racemization

The primary challenge in incorporating histidine into a peptide sequence is the prevention of racemization at the α-carbon. The imidazole ring of histidine can act as an intramolecular base, abstracting the α-proton of the activated amino acid. This leads to the formation of an achiral enolate intermediate, and subsequent reprotonation can result in a mixture of L- and D-isomers, compromising the purity and biological activity of the final peptide.[1][2] The choice of the imidazole protecting group is therefore paramount in mitigating this side reaction.

Quantitative Comparison of Racemization

The degree of racemization is highly dependent on the protecting group, coupling conditions, and temperature. The following table summarizes quantitative data on the formation of the D-histidine isomer for various protected histidine derivatives under different experimental conditions.

Protecting GroupNα-ProtectionCoupling ConditionsTemperature (°C)D-Isomer (%)
Trityl (Trt) Fmoc5-fold excess Fmoc-His(Trt)-OH, 1.0 M DIC, 1.0 M Oxyma Pure in DMF506.8
Trityl (Trt) Fmoc5-fold excess Fmoc-His(Trt)-OH, 1.0 M DIC, 1.0 M Oxyma Pure in DMF90>16
t-Butoxycarbonyl (Boc) Fmoc5-fold excess Fmoc-His(Boc)-OH, 1.0 M DIC, 1.0 M Oxyma Pure in DMF500.18
t-Butoxycarbonyl (Boc) Fmoc5-fold excess Fmoc-His(Boc)-OH, 1.0 M DIC, 1.0 M Oxyma Pure in DMF900.81
π-Benzyloxymethyl (Bom) BocNot specifiedNot specifiedValuable when racemization is a significant problem
π-tert-Butoxymethyl (Bum) FmocTBTU, 1 eq. DIPEANot specifiedNo detectable racemization
π-Methoxybenzyloxymethyl (MBom) FmocHCTU/6-Cl-HOBt/DIPEA (4/4/8), 5 min preactivationNot specified0.3
Trityl (Trt) FmocHCTU/6-Cl-HOBt/DIPEA (4/4/8), 5 min preactivationNot specified7.8

Data compiled from multiple sources. Experimental conditions may vary between studies.

As the data indicates, protecting the π-nitrogen of the imidazole ring, as is the case with the Bum and MBom groups, is highly effective in suppressing racemization.[3] In contrast, the τ-nitrogen protection offered by the widely used Trityl (Trt) group provides only minor suppression of epimerization.[1] The Boc protecting group on the imidazole ring also demonstrates significant suppression of racemization compared to the Trt group, especially at elevated temperatures.[1]

Properties and Compatibility of Histidine Protecting Groups

The choice of a histidine protecting group is also dictated by the overall peptide synthesis strategy, namely Boc/Bzl or Fmoc/tBu. The following table provides a summary of the key properties of common histidine protecting groups.

Protecting GroupAbbreviationPosition of ProtectionBoc/Bzl CompatibilityFmoc/tBu CompatibilityDeprotection ConditionsKey Features
Benzyl BzlImidazole (π or τ)YesLimitedStrong acid (HF, HBr, TMSOTf), Catalytic HydrogenolysisClassic protecting group for Boc strategy; prone to racemization.
Tosyl TosImidazole (π or τ)YesNoStrong acid (HF), HOBtUsed in Boc chemistry.
2,4-Dinitrophenyl DnpImidazole (π or τ)YesNoThiolysis (e.g., thiophenol) prior to final cleavageRequires a separate deprotection step.
Trityl TrtImidazole (τ)NoYesMild acid (TFA)Widely used in Fmoc synthesis; significant racemization can occur.
Benzyloxymethyl BomImidazole (π)YesNoStrong acid (HF)Effective at reducing racemization.
tert-Butoxymethyl BumImidazole (π)NoYesMild acid (TFA)Excellent suppression of racemization.
Methoxybenzyloxymethyl MBomImidazole (π)NoYesMild acid (TFA)Excellent suppression of racemization; may release formaldehyde.
t-Butoxycarbonyl BocImidazole (π or τ)NoYesMild acid (TFA)Good suppression of racemization; cost-effective alternative.

Experimental Protocols

General Protocol for Fmoc-Solid Phase Peptide Synthesis (SPPS) Coupling

This protocol outlines a typical coupling step for incorporating a protected histidine derivative in an automated peptide synthesizer.

  • Fmoc Deprotection: The resin-bound peptide is treated with a solution of 20-40% piperidine in dimethylformamide (DMF) for 3-15 minutes to remove the N-terminal Fmoc group. The resin is then washed thoroughly with DMF.[4]

  • Amino Acid Activation and Coupling:

    • For HBTU activation: 5 equivalents of the Fmoc-protected histidine, 5 equivalents of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and 10 equivalents of N,N-diisopropylethylamine (DIPEA) are dissolved in DMF/N-methyl-2-pyrrolidone (NMP). This activation mixture is added to the resin, and the reaction is agitated for 40 minutes.[4]

    • For DIC/HOBt activation: 3-5 equivalents of the Fmoc-protected histidine are dissolved in DMF. 3-5.5 equivalents of 1-hydroxybenzotriazole (HOBt) and 3-5 equivalents of N,N'-diisopropylcarbodiimide (DIC) are added. This mixture is then added to the resin and allowed to react.[2][5]

  • Washing: After the coupling reaction, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Kaiser Test: A small sample of the resin is tested with ninhydrin to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).[6]

Cleavage and Deprotection Protocols

Fmoc Strategy (e.g., for His(Trt), His(Boc), His(Bum), His(MBom))

  • Resin Preparation: The peptide-resin is washed with DMF, followed by dichloromethane (DCM), and then dried under vacuum.[7]

  • Cleavage Cocktail: A cleavage cocktail is prepared immediately before use. A common cocktail is Reagent B: 88% trifluoroacetic acid (TFA), 5% phenol, 5% water, and 2% triisopropylsilane (TIS).[8]

  • Cleavage Reaction: The dried peptide-resin is suspended in the cleavage cocktail (approximately 10 mL per gram of resin) and stirred at room temperature for 1-2 hours.[7][8] The trityl cation released from Trt-protected residues will often result in a deep yellow color.[9]

  • Peptide Precipitation: The resin is filtered, and the filtrate containing the cleaved peptide is added to cold diethyl ether to precipitate the crude peptide.[7][8]

  • Isolation: The precipitated peptide is collected by centrifugation or filtration and washed with cold ether.

Boc/Bzl Strategy (for His(Bzl))

Cleavage and deprotection in the Boc/Bzl strategy require strong acids.

  • HF Cleavage:

    • The peptide-resin is placed in a specialized HF cleavage apparatus.

    • Scavengers such as anisole, dimethylsulfide (DMS), and p-thiocresol are added.

    • Anhydrous hydrogen fluoride (HF) is condensed into the reaction vessel at low temperature.

    • The reaction is stirred at 0-5°C for 30-60 minutes.

    • The HF is removed by a stream of nitrogen, and the crude peptide is precipitated with cold ether.

  • TMSOTf Cleavage:

    • The dried peptide-resin is cooled to 0°C.

    • A cooled cleavage mixture of trimethylsilyl trifluoromethanesulfonate (TMSOTf), TFA, and m-cresol is added.

    • The reaction is maintained at 0°C for 2 hours.

    • The peptide is precipitated with cold ether. Note that Cys(Bzl) is stable to TMSOTf.[10]

Visualizing the Process

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis and the critical steps of deprotection and coupling.

SPPS_Workflow Resin Resin Support AA1 Attach First Protected Amino Acid Resin->AA1 Deprotection1 Nα-Deprotection (e.g., 20% Piperidine/DMF for Fmoc) AA1->Deprotection1 Wash1 Wash Deprotection1->Wash1 Coupling Couple Next Protected Amino Acid (e.g., His derivative + DIC/HOBt) Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat Cycle (n-1 times) Wash2->Repeat Cleavage Final Cleavage & Deprotection (e.g., TFA Cocktail) Wash2->Cleavage Repeat->Deprotection1 Peptide Purified Peptide Cleavage->Peptide

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Mechanism of Histidine Racemization

This diagram illustrates the base-catalyzed racemization of histidine during peptide bond formation.

Racemization_Mechanism cluster_L_His L-Histidine Derivative cluster_Enolate Achiral Enolate Intermediate cluster_D_His D-Histidine Derivative L_His Activated L-His Enolate Enolate L_His->Enolate α-proton abstraction by unprotected π-Nitrogen Enolate->L_His Reprotonation D_His Activated D-His Enolate->D_His Reprotonation

Caption: Mechanism of histidine racemization via enolization.

Conclusion

The choice of a protecting group for histidine is a critical decision in peptide synthesis that directly impacts the stereochemical purity of the final product. While Bzl-protected histidine has its applications, particularly within the Boc/Bzl synthesis framework, it is evident that it is more susceptible to racemization compared to derivatives with π-nitrogen protection. For Fmoc-based strategies, protecting groups such as Bum, MBom, and even the more economical Boc group on the side chain offer superior suppression of racemization. Researchers must weigh the benefits of reduced racemization against factors such as the cost of the amino acid derivative, the potential for side reactions during deprotection (e.g., formaldehyde release from MBom), and the overall compatibility with their chosen synthesis and cleavage strategy. This guide provides the necessary data and protocols to make an informed decision, ultimately leading to the successful synthesis of high-purity histidine-containing peptides.

References

A Comparative Guide to Histidine Protection in Boc-SPPS: A Focus on Benzyl-type and Other Strategies

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry, the protection of the histidine imidazole side chain is critical to prevent side reactions and, most importantly, to suppress racemization during activation. While the benzyl (Bzl) group is a cornerstone of side-chain protection strategy in Boc-SPPS for many amino acids, for histidine, a variety of protecting groups are employed, each presenting a unique profile of stability, cleavage conditions, and impact on peptide purity. This guide provides a detailed comparison of common protecting groups for histidine in Boc-SPPS, supported by experimental data and protocols.

The primary challenge with histidine lies in the nucleophilicity of its imidazole ring, which can catalyze the racemization of the activated amino acid.[1][2] Protecting the imidazole nitrogen mitigates this issue. In the context of Boc-SPPS, the most frequently used protecting groups for the histidine side chain are the tosyl (Tos), 2,4-dinitrophenyl (Dnp), and benzyloxymethyl (Bom) groups. While the user query specified a comparison between Bzl and Boc for side-chain protection, it is important to clarify that in Boc-SPPS, Boc is the temporary Nα-protecting group, and benzyl-type protectors are used for the side chains. Boc can be used for side-chain protection of histidine, but its lability to the same acidic conditions used for Nα-Boc removal limits its application to the synthesis of short peptides or for introducing histidine near the N-terminus.[1]

Comparative Analysis of Histidine Side-Chain Protecting Groups in Boc-SPPS

The choice of protecting group for the histidine side chain profoundly influences the efficiency of coupling, the extent of racemization, and the overall purity and yield of the final peptide. The following table summarizes the key characteristics of the most common protecting groups used in Boc-SPPS for histidine.

Protecting GroupStructureKey AdvantagesKey DisadvantagesRacemization SuppressionCleavage Conditions
Benzyloxymethyl (Bom) Benzyl-basedVery effective in suppressing racemization.[1]More difficult and costly to prepare.[1]ExcellentStrong acid (e.g., HF, TFMSA).[3]
2,4-Dinitrophenyl (Dnp) Aryl-basedStable to acidic conditions used for Nα-Boc removal.[4]Requires a separate nucleophilic deprotection step before final cleavage.[5] The byproducts are highly colored.[6]GoodThiolysis (e.g., thiophenol).[5]
Tosyl (Tos) Sulfonyl-basedCommercially available and cost-effective.Labile to 1-hydroxybenzotriazole (HOBt), which is often used in coupling reactions.[1] Can lead to side reactions like glycine insertion.ModerateHOBt, strong acid (e.g., HF).[1]
tert-Butyloxycarbonyl (Boc) Carbonyl-basedEasily cleaved.Labile under the same conditions as Nα-Boc, limiting its utility.[1][7]ModerateTrifluoroacetic acid (TFA).[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible success in peptide synthesis. Below are representative protocols for the coupling and deprotection of histidine residues with different side-chain protecting groups in Boc-SPPS.

General Protocol for Boc-Amino Acid Coupling

This protocol is a standard procedure for coupling an Nα-Boc-protected amino acid during solid-phase peptide synthesis.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection: Remove the Nα-Boc group by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization: Neutralize the resin with 5% diisopropylethylamine (DIEA) in DCM (2x for 2 minutes each).

  • Washing: Wash the resin with DCM (3x).

  • Coupling:

    • Dissolve 3 equivalents of the Boc-protected amino acid (e.g., Boc-His(Dnp)-OH) and 3 equivalents of a coupling agent (e.g., HBTU) in N,N-dimethylformamide (DMF).

    • Add 6 equivalents of DIEA to the activation mixture.

    • Add the activated amino acid solution to the resin and shake at room temperature for 2 hours.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

Protocol for Removal of the Dnp Protecting Group from Histidine

The Dnp group requires a specific deprotection step before the final cleavage of the peptide from the resin.[5]

  • Resin Suspension: Swell the peptide-resin in DMF (approximately 10 mL per gram of resin).

  • Thiolysis: Add a 20-fold molar excess of thiophenol and triethylamine (2 mL of each per gram of resin) to the resin suspension.[5]

  • Reaction: Shake the mixture at room temperature for 1.5 to 2 hours.

  • Washing: Filter the resin and wash it sequentially with DMF (3x), methanol (3x), and diethyl ether (3x).

  • Drying: Dry the resin under vacuum before proceeding to the final cleavage.

Final Cleavage from the Resin (HF Cleavage)

The final step in Boc-SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of the side-chain protecting groups. Anhydrous hydrogen fluoride (HF) is a common reagent for this purpose.

  • Resin Preparation: Place the dried peptide-resin in an HF-resistant reaction vessel.

  • Scavenger Addition: Add appropriate scavengers (e.g., anisole, p-cresol) to the resin to trap reactive carbocations generated during cleavage.

  • HF Cleavage: Cool the reaction vessel to 0°C and carefully condense anhydrous HF into the vessel. Stir the mixture at 0°C for 1-2 hours.

  • HF Evaporation: Remove the HF by evaporation under a stream of nitrogen.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

  • Isolation: Collect the precipitated peptide by filtration and wash with cold ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Chemistry of Histidine Protection

Diagrams illustrating the chemical structures and synthetic workflows can aid in understanding the nuances of histidine protection in peptide synthesis.

cluster_BocHisBzl Boc-His(Bom)-OH cluster_BocHisDnp Boc-His(Dnp)-OH BocHisBzl BocHisBzl BocHisDnp BocHisDnp

Caption: Chemical structures of Boc-His(Bom)-OH and Boc-His(Dnp)-OH.

SPPS_Workflow Start Start with Resin-AA1 Deprotection Nα-Boc Deprotection (TFA/DCM) Start->Deprotection Wash_Neutralize_1 Wash & Neutralize (DCM, DIEA) Deprotection->Wash_Neutralize_1 Coupling Couple Boc-AA2 (HBTU/DIEA in DMF) Wash_Neutralize_1->Coupling Wash_2 Wash (DMF, DCM) Coupling->Wash_2 Repeat Repeat for subsequent amino acids Wash_2->Repeat n-1 cycles Repeat->Deprotection Final_Cleavage Final Cleavage & Deprotection (HF) Repeat->Final_Cleavage Purification Purification (RP-HPLC) Final_Cleavage->Purification Racemization_Mechanism Activated_AA Activated L-Amino Acid (Oxazolone Intermediate) Enolate Achiral Enolate Activated_AA->Enolate -H+ L_Isomer L-Amino Acid Enolate->L_Isomer +H+ D_Isomer D-Amino Acid (Racemized) Enolate->D_Isomer +H+

References

A Comparative Guide to Bzl-His-OMe and Alternative Substrates for Serine Protease Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and biochemistry, the selection of an appropriate substrate is critical for the accurate assessment of serine protease activity. This guide provides a comparative overview of Nα-Benzoyl-L-histidine methyl ester (Bzl-His-OMe) and other commonly employed substrates, with a focus on their application in chymotrypsin assays. While Bzl-His-OMe is a potential substrate due to its chemical structure, this guide also presents data on well-characterized alternatives to offer a comprehensive resource for experimental design.

Introduction to Serine Protease Substrates

Serine proteases, such as chymotrypsin and trypsin, are a class of enzymes that cleave peptide bonds in proteins. Their activity is fundamental to numerous physiological processes, making them significant targets in drug discovery. The in vitro study of these enzymes relies on the use of synthetic substrates that, upon cleavage, produce a detectable signal. Chymotrypsin, for instance, preferentially cleaves peptide bonds C-terminal to aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. This specificity is a key consideration in the design and selection of substrates.

Bzl-His-OMe, with its benzoyl-protected aromatic-like histidine residue, presents as a potential candidate for chymotrypsin studies. This guide will compare its structural features with established substrates and provide available kinetic data for the latter to serve as a benchmark for performance.

Comparison of Chymotrypsin Substrates

SubstrateEnzymekcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)
N-Acetyl-L-phenylalanine methyl esterα-ChymotrypsinData not availableData not availableData not available
N-Acetyl-L-tryptophan methyl esterα-ChymotrypsinData not availableData not availableData not available
N-Acetyl-L-tyrosine ethyl esterα-Chymotrypsin1930.72.8 x 10⁵
N-Acetyl-L-tryptophanamideα-Chymotrypsin0.034.76.4
N-Acetyl-L-phenylalaninamideα-Chymotrypsin0.02290.7

Note: The kinetic constants for N-Acetyl-L-phenylalanine methyl ester and N-Acetyl-L-tryptophan methyl ester with α-chymotrypsin were not found in the specifically searched literature but are commonly cited as effective substrates.

Experimental Protocols

The following is a generalized protocol for determining the kinetic parameters of a chymotrypsin substrate. This methodology can be adapted for the evaluation of Bzl-His-OMe.

General Spectrophotometric Assay for Chymotrypsin Activity

Objective: To measure the rate of hydrolysis of a substrate by chymotrypsin by monitoring the change in absorbance over time.

Materials:

  • α-Chymotrypsin solution (e.g., from bovine pancreas) of known concentration.

  • Substrate stock solution (e.g., Bzl-His-OMe, N-Acetyl-L-tyrosine ethyl ester) dissolved in a suitable solvent (e.g., methanol, ethanol).

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 7.8).

  • Spectrophotometer capable of measuring absorbance at the appropriate wavelength for the chosen substrate.

  • Cuvettes.

Procedure:

  • Preparation of Reagents:

    • Prepare the reaction buffer and equilibrate to the desired temperature (e.g., 25°C).

    • Prepare a series of substrate dilutions in the reaction buffer from the stock solution.

    • Prepare a working solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl) to maintain stability.

  • Assay Execution:

    • Set the spectrophotometer to the appropriate wavelength for detecting the product of substrate hydrolysis. For many benzoyl- and acetyl-protected amino acid esters, this is in the UV range (e.g., 256 nm for N-benzoyl-L-tyrosine ethyl ester).

    • To a cuvette, add the reaction buffer and the substrate solution to a final volume of, for example, 3 mL.

    • Place the cuvette in the spectrophotometer and allow it to equilibrate to the set temperature.

    • Initiate the reaction by adding a small, known volume of the α-chymotrypsin working solution to the cuvette.

    • Immediately start recording the absorbance at regular intervals for a set period.

  • Data Analysis:

    • Plot the absorbance as a function of time. The initial linear portion of the curve represents the initial velocity (v₀) of the reaction.

    • Calculate the rate of reaction from the slope of this linear portion, using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the product.

    • Repeat the assay for each substrate concentration.

    • Determine the kinetic parameters, Km and Vmax (and subsequently kcat), by plotting the initial velocities against substrate concentrations and fitting the data to the Michaelis-Menten equation or a linearized form such as the Lineweaver-Burk plot.

Visualizing the Chymotrypsin Catalytic Mechanism

The following diagrams illustrate the general workflow for a chymotrypsin assay and the catalytic mechanism of the enzyme.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Mix Mix Buffer and Substrate Reagents->Mix Spectro Set up Spectrophotometer Spectro->Mix Equilibrate Equilibrate Temperature Mix->Equilibrate Initiate Initiate Reaction with Enzyme Equilibrate->Initiate Record Record Absorbance Initiate->Record Plot Plot Abs vs. Time Record->Plot Calculate Calculate Initial Velocity Plot->Calculate Kinetics Determine Km and kcat Calculate->Kinetics

Caption: Experimental workflow for a typical chymotrypsin assay.

chymotrypsin_mechanism cluster_step1 Step 1: Substrate Binding cluster_step2 Step 2: Acylation cluster_step3 Step 3: Deacylation E_S Enzyme (E) + Substrate (S) ES Enzyme-Substrate Complex (ES) E_S->ES ES_acylation ES -> Acyl-Enzyme Intermediate (E-Acyl) + Product 1 (P1) E_Acyl_H2O E-Acyl + H2O ES->E_Acyl_H2O E_P2 Enzyme (E) + Product 2 (P2) E_Acyl_H2O->E_P2 E_Acyl_H2O->E_P2

Caption: Simplified 'Ping-Pong' mechanism of chymotrypsin catalysis.

Advantages of Using Bzl-His-OMe in Specific Applications

While quantitative performance data is lacking, the structural characteristics of Bzl-His-OMe suggest potential advantages in specific research contexts:

  • Probing Substrate Specificity: The imidazole side chain of histidine is ionizable and can participate in hydrogen bonding, offering a different interaction profile within the enzyme's active site compared to the purely hydrophobic side chains of phenylalanine or tryptophan. Utilizing Bzl-His-OMe could therefore be advantageous in studies aimed at elucidating the finer details of chymotrypsin's substrate specificity and the role of the S1 binding pocket environment.

  • pH-Dependent Studies: The pKa of the histidine imidazole ring is near physiological pH. This property makes Bzl-His-OMe a potentially useful tool for investigating the pH dependence of chymotrypsin activity and the role of protonation states in substrate binding and catalysis.

  • Drug Discovery and Inhibitor Screening: In the context of developing inhibitors that target the active site of chymotrypsin, Bzl-His-OMe could serve as a unique scaffold or a competitor in binding assays to identify compounds that interact with the enzyme in a specific manner, potentially different from those identified using more conventional substrates.

A Comparative Guide to the Efficacy of Bzl-His-OMe 2HCl and Other Compounds as β-Glucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential efficacy of Nα-Benzyl-L-histidine methyl ester dihydrochloride (Bzl-His-OMe 2HCl) as a β-glucosidase inhibitor. Due to a lack of publicly available direct comparative studies on this compound, this document focuses on providing a framework for its evaluation. This includes data on structurally related histidine and imidazole derivatives that have demonstrated inhibitory activity against β-glucosidase, alongside a detailed experimental protocol to facilitate the direct comparison of this compound with other known inhibitors.

Introduction to β-Glucosidase Inhibition

β-glucosidases are a class of enzymes responsible for the hydrolysis of β-glycosidic bonds in various carbohydrates and glycoconjugates. Their inhibition is a key therapeutic strategy in managing conditions such as type 2 diabetes, by delaying carbohydrate digestion and subsequent glucose absorption. Furthermore, β-glucosidase activity is implicated in various other biological processes, making its inhibitors valuable tools in biochemical research. This compound, a derivative of the amino acid histidine, has been identified as a potential inhibitor of β-glucosidase, warranting a detailed investigation of its efficacy relative to other known inhibitors.

Comparative Efficacy of Related Enzyme Inhibitors

CompoundEnzyme SourceKi (Inhibition Constant)Type of Inhibition
L-Histidine β-naphthylamideSweet Almond17 µM[1]Competitive[1]
ω-N-AcetylhistamineSweet Almond35 µM[1]Competitive[1]
4-PhenylimidazoleSweet Almond0.8 µM[2]Reversible[2]
1-DeoxynojirimycinNot SpecifiedPotent InhibitorNot Specified

Note: The efficacy of this compound would need to be determined experimentally to allow for a direct comparison with these and other inhibitors.

Experimental Protocol: β-Glucosidase Inhibition Assay

To determine and compare the inhibitory efficacy of this compound, the following detailed experimental protocol for a colorimetric β-glucosidase inhibition assay can be employed.

1. Materials and Reagents:

  • β-glucosidase (from a suitable source, e.g., almond or Aspergillus niger)

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG) as the substrate

  • This compound (test compound)

  • Reference inhibitors (e.g., Acarbose, Deoxynojirimycin)

  • Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) to stop the reaction

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to the optimal temperature for the enzyme (e.g., 37°C)

2. Preparation of Solutions:

  • Enzyme Solution: Prepare a stock solution of β-glucosidase in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.

  • Substrate Solution: Prepare a stock solution of pNPG in phosphate buffer. The concentration should be optimized based on the Michaelis-Menten constant (Km) of the enzyme for the substrate.

  • Inhibitor Solutions: Prepare a series of dilutions of this compound and the reference inhibitors in phosphate buffer.

3. Assay Procedure:

  • To each well of a 96-well microplate, add 20 µL of the appropriate inhibitor dilution (or buffer for the control).

  • Add 20 µL of the enzyme solution to each well and pre-incubate for 10-15 minutes at the optimal temperature.

  • Initiate the reaction by adding 20 µL of the substrate solution (pNPG) to each well.

  • Incubate the plate at the optimal temperature for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding 100 µL of the sodium carbonate solution to each well. The addition of Na₂CO₃ will raise the pH and stop the enzymatic reaction, while also developing the yellow color of the p-nitrophenolate product.

  • Measure the absorbance of each well at 405 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula:

    % Inhibition = [(Abs_control - Abs_inhibitor) / Abs_control] * 100

    where Abs_control is the absorbance of the reaction without an inhibitor and Abs_inhibitor is the absorbance in the presence of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

  • To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the inhibitory efficacy of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions (this compound & References) add_inhibitor Add Inhibitor to Microplate Wells prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme & Pre-incubate prep_enzyme->add_enzyme prep_substrate Prepare Substrate (pNPG) Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate incubate Incubate at Optimal Temperature add_substrate->incubate stop_reaction Stop Reaction with Na2CO3 incubate->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data determine_ic50 Determine IC50 Value plot_data->determine_ic50 kinetic_studies Perform Kinetic Studies (optional) determine_ic50->kinetic_studies determine_ki Determine Ki and Mechanism (optional) kinetic_studies->determine_ki

Caption: Experimental workflow for β-glucosidase inhibition assay.

Signaling Pathway Context

β-Glucosidase plays a critical role in carbohydrate metabolism. In the context of digestion, its inhibition directly impacts the breakdown of complex carbohydrates into absorbable glucose, thereby influencing blood glucose levels. The diagram below illustrates this simplified pathway.

signaling_pathway cluster_digestion Intestinal Lumen cluster_brush_border Brush Border Membrane cluster_absorption Intestinal Absorption complex_carbs Complex Carbohydrates disaccharides Disaccharides complex_carbs->disaccharides Amylase beta_glucosidase β-Glucosidase disaccharides->beta_glucosidase glucose Glucose beta_glucosidase->glucose Hydrolysis bloodstream Bloodstream glucose->bloodstream Absorption inhibitor This compound (Inhibitor) inhibitor->beta_glucosidase

References

Validating Bzl-His-OMe Incorporation: A Comparative Guide to LC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise incorporation of non-canonical amino acids (ncAAs) like N-benzyl-L-histidine methyl ester (Bzl-His-OMe) is critical for engineering proteins with novel functions. Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone for the validation of such incorporations. This guide provides a detailed comparison of LC-MS based methods with alternative validation techniques, supported by experimental protocols and data.

The site-specific incorporation of ncAAs into proteins is a powerful tool in chemical biology and drug discovery. This is often achieved through methods like nonsense suppression, where an orthogonal aminoacyl-tRNA synthetase/tRNA pair is used to incorporate the ncAA at a specific codon, typically a stop codon like UAG.[1] Validating the successful and specific incorporation of the desired ncAA is a crucial step in the workflow.

LC-MS for Definitive Validation

LC-MS, particularly in a "bottom-up" proteomics approach, offers the most definitive evidence for the successful incorporation of Bzl-His-OMe. This method involves the enzymatic digestion of the target protein into smaller peptides, which are then separated by liquid chromatography and analyzed by mass spectrometry. The key advantage of this technique is its ability to pinpoint the exact location of the modification and provide quantitative information.

Experimental Protocol: LC-MS/MS Analysis of a Bzl-His-OMe Incorporated Protein

This protocol outlines a typical workflow for the validation of Bzl-His-OMe incorporation in a target protein expressed in E. coli.

1. Protein Expression and Purification:

  • Culture E. coli cells engineered with the orthogonal tRNA/aminoacyl-tRNA synthetase pair for Bzl-His-OMe in media supplemented with Bzl-His-OMe.

  • Induce the expression of the target protein containing a UAG stop codon at the desired incorporation site.

  • Lyse the cells and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

2. Sample Preparation for LC-MS:

  • Reduction and Alkylation:

    • Denature the purified protein in a buffer containing 8 M urea.

    • Reduce disulfide bonds by adding dithiothreitol (DTT) and incubating at 37°C for 1 hour.

    • Alkylate free cysteine residues by adding iodoacetamide and incubating in the dark at room temperature for 30 minutes.

  • Protein Digestion:

    • Dilute the urea concentration to less than 1 M.

    • Add trypsin (or another suitable protease) at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the peptide solution with formic acid.

    • Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) cartridge.

    • Elute the peptides and dry them in a vacuum centrifuge.

    • Reconstitute the peptides in a mobile phase suitable for LC-MS analysis (e.g., 0.1% formic acid in water).

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Inject the peptide sample onto a C18 reversed-phase column.

    • Separate the peptides using a gradient of increasing acetonitrile concentration in water, with 0.1% formic acid as an ion-pairing agent.

  • Mass Spectrometry (MS):

    • Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the instrument performs a full MS scan followed by MS/MS scans of the most intense precursor ions.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein sequence database containing the sequence of the target protein.

    • Include the mass of Bzl-His-OMe as a variable modification on histidine residues in the search parameters.

    • Manual validation of the MS/MS spectra for the Bzl-His-OMe containing peptide is crucial to confirm the sequence and modification site.

Data Presentation: LC-MS Validation
ParameterExpected Result for Successful Incorporation
Precursor Ion m/z The measured mass-to-charge ratio of the peptide containing Bzl-His-OMe will be higher than the unmodified peptide.
Mass Shift A specific mass shift corresponding to the addition of the benzyl group to histidine (approximately 90.05 Da) will be observed.
MS/MS Fragmentation The fragmentation pattern of the modified peptide will confirm the amino acid sequence and pinpoint the modification to the specific histidine residue. Key fragment ions (b- and y-ions) will show the expected mass shift.
Incorporation Efficiency (Quantitative) Can be estimated by comparing the peak areas of the modified and unmodified peptides in the LC chromatogram.

Alternative Validation Methods

While LC-MS provides the most detailed information, other methods can offer complementary or preliminary evidence of ncAA incorporation.

SDS-PAGE and Western Blotting

A simple, initial check for protein expression can be performed using SDS-PAGE. Successful incorporation of the ncAA by suppression of a stop codon will result in the production of the full-length protein, which can be visualized as a band at the expected molecular weight. In contrast, the absence of the ncAA or a faulty incorporation system will lead to a truncated protein product.

Western blotting with an antibody against a C-terminal tag (e.g., His-tag or FLAG-tag) can confirm the presence of the full-length protein.

Protein Mass Spectrometry (Intact Mass Analysis)

For smaller proteins, analyzing the intact mass of the purified protein by mass spectrometry (e.g., ESI-MS or MALDI-TOF) can provide a quick confirmation of incorporation. The measured mass of the protein should correspond to the theoretical mass calculated with the Bzl-His-OMe incorporated.

Comparison of Validation Methods
MethodPrincipleAdvantagesDisadvantages
LC-MS/MS (Bottom-up) Analysis of enzymatically digested peptides.Provides site-specific confirmation of incorporation. Can be quantitative. High sensitivity and specificity.Technically complex and time-consuming. Requires specialized instrumentation.
SDS-PAGE / Western Blot Separation of proteins by size and immunodetection.Simple, rapid, and widely available. Good for initial screening of full-length protein expression.Indirect evidence of incorporation. Does not confirm the identity of the incorporated amino acid. Not quantitative for incorporation efficiency.
Intact Mass Spectrometry Measurement of the entire protein's mass.Relatively fast. Confirms the mass of the full-length, modified protein.Less sensitive for larger proteins. Does not provide site-specific information if multiple potential incorporation sites exist.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the validation of Bzl-His-OMe incorporation.

experimental_workflow cluster_expression Protein Expression cluster_purification Purification & Digestion cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Ecoli Engineered E. coli Culture Culture with Bzl-His-OMe Ecoli->Culture Inoculate Induction Induce Protein Expression Culture->Induction Grow Lysis Cell Lysis Induction->Lysis Purification Protein Purification Lysis->Purification Digestion Trypsin Digestion Purification->Digestion LC Liquid Chromatography (Peptide Separation) Digestion->LC MS Mass Spectrometry (MS Scan) LC->MS MSMS Tandem MS (MS/MS Scan) MS->MSMS Select & Fragment Search Database Search MSMS->Search Validation Spectral Validation Search->Validation Result Confirmation of Incorporation Validation->Result decision_logic Start Start Validation SDS_PAGE Run SDS-PAGE & Western Blot Start->SDS_PAGE FullLength Full-length protein band observed? SDS_PAGE->FullLength IntactMS Perform Intact Mass Spectrometry FullLength->IntactMS Yes Troubleshoot Troubleshoot Expression/Incorporation FullLength->Troubleshoot No CorrectMass Correct intact mass observed? IntactMS->CorrectMass LCMS Perform LC-MS/MS (Bottom-up) CorrectMass->LCMS Yes CorrectMass->Troubleshoot No Success Incorporation Validated LCMS->Success Failure Incorporation Failed Troubleshoot->Failure

References

A Comparative Guide to Solution-Phase versus Solid-Phase Synthesis of Nα-Benzyl-L-histidine methyl ester (Bzl-His-OMe)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between solution-phase and solid-phase synthesis is a critical decision that impacts efficiency, scalability, and purity of the final product. This guide provides an objective comparison of these two methodologies for the synthesis of Nα-Benzyl-L-histidine methyl ester (Bzl-His-OMe), a modified amino acid derivative with applications in peptide synthesis and medicinal chemistry.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative parameters for the solution-phase and solid-phase synthesis of Bzl-His-OMe. Please note that where direct experimental data for Bzl-His-OMe was not available, representative values from similar, well-documented syntheses have been included to provide a comprehensive comparison.

ParameterSolution-Phase SynthesisSolid-Phase Synthesis (via pre-synthesized monomer)
Overall Yield Moderate to High (Typically 60-80%)High (Coupling yields are typically >99%)
Purity Variable, requires extensive purificationHigh, purification is simplified
Reaction Time DaysHours to Days (depending on automation)
Scalability Readily scalable to kilogramsScalable, but can be more expensive at very large scales
Purification Method Column chromatography, recrystallizationFiltration and washing, final cleavage and HPLC
Reagent Stoichiometry Near-stoichiometric amountsLarge excess of reagents is often used
Automation Potential LimitedHighly automatable

Experimental Protocols

Solution-Phase Synthesis of Bzl-His-OMe

This synthesis is a two-step process involving the initial esterification of L-histidine followed by N-benzylation.

Step 1: Synthesis of L-histidine methyl ester dihydrochloride

To a suspension of L-histidine (15.5 g, 100 mmol) in methanol (200 mL) at 0°C, thionyl chloride (11.0 mL, 150 mmol) is added dropwise over 30 minutes. The reaction mixture is then heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure to yield L-histidine methyl ester dihydrochloride as a white solid. The crude product can be recrystallized from methanol/ether to afford a pure product.

Step 2: N-benzylation of L-histidine methyl ester via Reductive Amination

L-histidine methyl ester dihydrochloride (12.1 g, 50 mmol) is dissolved in methanol (150 mL), and the solution is neutralized by the addition of triethylamine (13.9 mL, 100 mmol). Benzaldehyde (5.3 g, 50 mmol) is then added, and the mixture is stirred at room temperature for 1 hour. Sodium cyanoborohydride (3.1 g, 50 mmol) is added portion-wise over 30 minutes, and the reaction is stirred overnight at room temperature. The solvent is evaporated, and the residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (eluent: dichloromethane/methanol gradient) to give Nα-Benzyl-L-histidine methyl ester.

Solid-Phase Synthesis of a Peptide Containing Nα-Benzyl-L-histidine

The solid-phase synthesis of a peptide containing Bzl-His is achieved by using the pre-synthesized and protected building block, Nα-Fmoc-Nα-benzyl-L-histidine, which can be synthesized or commercially sourced. The imidazole side chain of histidine is typically protected with a trityl (Trt) group.

Protocol using Nα-Fmoc-Nα-benzyl-L-His(Trt)-OH:

  • Resin Swelling: 2-Chlorotrityl chloride resin is swelled in dichloromethane (DCM) for 30 minutes.

  • First Amino Acid Loading: The first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) is coupled to the resin using diisopropylethylamine (DIPEA) in DCM. The resin is then washed with DCM and methanol and capped with a solution of DCM/methanol/DIPEA.

  • Fmoc Deprotection: The Fmoc group is removed by treating the resin with 20% piperidine in dimethylformamide (DMF) for 20 minutes. The resin is then washed with DMF and DCM.

  • Coupling of Nα-Fmoc-Nα-benzyl-L-His(Trt)-OH: The protected Nα-benzyl-histidine building block is activated with a coupling reagent such as HBTU/HOBt in the presence of DIPEA in DMF and then added to the resin. The coupling reaction is allowed to proceed for 2 hours. The resin is then washed with DMF and DCM.

  • Chain Elongation: Steps 3 and 4 are repeated with subsequent Fmoc-protected amino acids to elongate the peptide chain.

  • Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all protecting groups (including the N-benzyl and Trt groups) are removed using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

  • Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow Visualizations

The following diagrams illustrate the workflows for both the solution-phase and solid-phase synthesis of a dipeptide containing Nα-benzyl-histidine.

Solution_Phase_Synthesis cluster_step1 Step 1: Esterification cluster_step2 Step 2: N-Benzylation cluster_step3 Step 3: Peptide Coupling cluster_step4 Step 4: Purification His L-Histidine SOCl2 SOCl2, MeOH His_OMe L-Histidine Methyl Ester SOCl2->His_OMe Benzaldehyde Benzaldehyde Bzl_His_OMe Bzl-His-OMe His_OMe->Bzl_His_OMe 1. Benzaldehyde 2. NaBH3CN NaBH3CN NaBH3CN Coupling Coupling Reagent Dipeptide Dipeptide Bzl_His_OMe->Dipeptide AA2 Protected Amino Acid 2 AA2->Dipeptide Purification Column Chromatography Dipeptide->Purification

Solution-Phase Synthesis Workflow

Solid_Phase_Synthesis cluster_monomer Monomer Synthesis (Separate) cluster_spps Solid-Phase Peptide Synthesis Cycle cluster_final Final Steps Monomer Fmoc-Bzl-His(Trt)-OH Resin Resin Load_AA1 1. Load First Amino Acid Resin->Load_AA1 Deprotect1 2. Fmoc Deprotection Load_AA1->Deprotect1 Couple_BzlHis 3. Couple Fmoc-Bzl-His(Trt)-OH Deprotect1->Couple_BzlHis Deprotect2 4. Fmoc Deprotection Couple_BzlHis->Deprotect2 Couple_AA3 5. Couple Next Amino Acid Deprotect2->Couple_AA3 Cleave Cleavage & Deprotection Couple_AA3->Cleave Purify RP-HPLC Purification Cleave->Purify

Solid-Phase Synthesis Workflow

Conclusion

The choice between solution-phase and solid-phase synthesis for preparing Bzl-His-OMe or peptides containing this residue depends heavily on the specific research goals.

Solution-phase synthesis is advantageous for producing large quantities of the Bzl-His-OMe building block itself. It allows for straightforward purification and characterization of intermediates. However, the multi-step nature and the need for purification after each step can be time-consuming and may lead to lower overall yields for longer peptides.

Solid-phase synthesis , on the other hand, is the method of choice for the efficient and often automated synthesis of peptides incorporating the Bzl-His moiety. The use of a pre-synthesized, protected building block simplifies the process, and the purification is typically a single step at the end of the synthesis. While the initial synthesis of the protected monomer is required, the subsequent peptide assembly is rapid and high-yielding.

For researchers focused on synthesizing diverse peptide libraries or longer, more complex peptides containing Nα-benzyl-histidine, the solid-phase approach is undoubtedly superior. For those requiring large quantities of the Bzl-His-OMe derivative as a standalone compound or for use in solution-phase fragment condensation, the solution-phase route is more practical.

A Comparative Guide to Protected Histidine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in peptide synthesis and drug development, the incorporation of histidine presents a unique set of challenges, primarily the propensity of its imidazole side chain to cause undesirable side reactions and racemization. The selection of an appropriate protecting group for the histidine side chain is therefore a critical decision that impacts not only the stereochemical purity of the final peptide but also the overall efficiency and cost of the synthesis. This guide provides a detailed cost-benefit analysis of Nα-Fmoc-histidine derivatives with three common side-chain protecting groups: Benzyl (Bzl), Trityl (Trt), and tert-Butoxycarbonyl (Boc), with a focus on their application in solid-phase peptide synthesis (SPPS). While the initial query mentioned Bzl-His-OMe 2HCl, for modern Fmoc-based SPPS, the relevant compound is its Nα-Fmoc protected counterpart, Fmoc-His(Bzl)-OH.

Performance Comparison of Histidine Protecting Groups

The primary function of a side-chain protecting group for histidine in SPPS is to prevent the imidazole nitrogen from participating in side reactions and to minimize racemization of the chiral center during amino acid activation and coupling. The choice of protecting group directly influences coupling efficiency, the extent of racemization, and the conditions required for final deprotection.

Protecting GroupKey AdvantagesKey DisadvantagesRacemization Potential
Benzyl (Bzl) Relatively low cost.Labile to standard TFA cleavage cocktails, leading to premature deprotection and side reactions.[1][2]Higher, as the imidazole nitrogen can still act as a base.[2]
Trityl (Trt) Widely used and well-established.[2] Provides good protection against side-chain acylation.Prone to significant racemization, especially at elevated temperatures.[3] The bulky group can sometimes hinder coupling efficiency.High, particularly with prolonged activation times or elevated temperatures.[3]
tert-Butoxycarbonyl (Boc) Offers superior suppression of racemization, even at high temperatures.[3]Generally higher cost compared to Bzl and Trt derivatives.[4]Very low, due to the electron-withdrawing nature of the Boc group which reduces the basicity of the imidazole nitrogen.[3]

Experimental Data Summary:

DerivativeCoupling ConditionsD-Isomer Formation (%)Crude Peptide Purity (%)Reference
Fmoc-His(Trt)-OH 50°C, 10 min6.8Comparable to Fmoc-His(Boc)-OH--INVALID-LINK--
Fmoc-His(Boc)-OH 50°C, 10 min0.18Comparable to Fmoc-His(Trt)-OH--INVALID-LINK--
Fmoc-His(Trt)-OH 90°C, 2 min>16Not specified--INVALID-LINK--
Fmoc-His(Boc)-OH 90°C, 2 min0.81Not specified--INVALID-LINK--

Cost-Benefit Analysis

The selection of a protected histidine derivative is often a trade-off between cost and performance. The following table provides an approximate cost comparison to aid in this decision-making process. Prices are subject to change and may vary between suppliers.

DerivativeApproximate Price (per gram)Key BenefitIdeal Application
Fmoc-His(Bzl)-OH ~$20 - $40Low costNot recommended for standard Fmoc-SPPS due to TFA lability.
Fmoc-His(Trt)-OH ~$25 - $50[5]Moderate cost, widely availableRoutine peptide synthesis where racemization can be carefully controlled by optimizing coupling conditions (e.g., lower temperatures, shorter activation times).
Fmoc-His(Boc)-OH ~$30 - $60[4][6][7]Superior performance (low racemization)Synthesis of long or complex peptides, peptides where stereochemical purity is paramount, and syntheses employing elevated temperatures to overcome aggregation.

Experimental Protocols

The following is a generalized protocol for the incorporation of a histidine residue during Fmoc-based solid-phase peptide synthesis.

1. Materials and Reagents:

  • Fmoc-protected amino acids (Fmoc-His(Bzl)-OH, Fmoc-His(Trt)-OH, or Fmoc-His(Boc)-OH)

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., DIPEA or 2,4,6-collidine)

  • Fmoc deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

2. General Coupling Cycle:

SPPS_Cycle Resin Resin with N-terminal amine Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-His(PG)-OH, Coupling Reagents, Base) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Next_Cycle Repeat for next amino acid Wash2->Next_Cycle Next_Cycle->Deprotection Histidine_Derivatives cluster_Bzl Fmoc-His(Bzl)-OH cluster_Trt Fmoc-His(Trt)-OH cluster_Boc Fmoc-His(Boc)-OH Bzl Trt Boc

References

Safety Operating Guide

Proper Disposal of Bzl-his-ome 2HCl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This document provides essential procedural guidance for the proper disposal of Bzl-his-ome 2HCl (N(im)-benzyl-L-histidine methyl ester dihydrochloride), a crucial component in peptide synthesis and biochemical research.

The following procedures are based on established safety protocols for similar chemical compounds and are intended to provide a comprehensive framework for waste management. It is imperative to consult your institution's specific safety guidelines and local, regional, and national regulations for full compliance.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

In case of accidental exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek prompt medical attention.

  • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

  • Inhalation: Move to an area with fresh air. If breathing becomes difficult, administer oxygen and seek medical help.

  • Ingestion: Do not induce vomiting. If the individual is conscious, rinse their mouth with water and provide them with water to drink. Seek immediate medical attention.

Step-by-Step Disposal Procedures

The proper disposal of this compound is contingent on its form (solid or in solution) and any potential contamination.

1. Unused or Expired Solid this compound:

  • Step 1: Classification. While a specific hazardous waste classification for this compound is not universally established, it should be treated as a chemical waste. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous according to local, regional, and national regulations.[1][2]

  • Step 2: Packaging. Carefully place the solid this compound in a clearly labeled, sealed, and appropriate chemical waste container. The label should include the full chemical name, concentration (if applicable), and any known hazards.

  • Step 3: Storage. Store the waste container in a designated, secure chemical waste storage area, away from incompatible materials such as strong oxidizing agents.

  • Step 4: Collection. Arrange for collection by your institution's authorized chemical waste disposal service.

2. This compound Solutions:

  • Step 1: Neutralization (if required by local regulations). For aqueous solutions, check the pH. If acidic, it may require neutralization with a suitable base (e.g., sodium bicarbonate) to a neutral pH range (typically 6-8) before disposal, provided this is in accordance with your local wastewater regulations.

  • Step 2: Collection. Collect the neutralized or untreated solution in a designated, labeled hazardous waste container for liquid chemical waste. Do not mix with other incompatible waste streams.

  • Step 3: Disposal. The collected liquid waste must be disposed of through your institution's hazardous waste management program. Under no circumstances should this compound solutions be poured down the drain unless explicitly permitted by your local environmental health and safety (EHS) office.

3. Contaminated Materials:

  • Step 1: Segregation. Any materials, such as pipette tips, gloves, or weighing paper, that have come into contact with this compound should be considered contaminated.

  • Step 2: Collection. Place all contaminated solid waste into a designated, labeled hazardous waste container.

  • Step 3: Disposal. Dispose of the container through the authorized chemical waste disposal service.

Quantitative Safety Data

The following table summarizes key safety and physical property data for L-Histidine methyl ester dihydrochloride, a closely related compound. This information should be used as a reference for safe handling and storage.

PropertyValue
Appearance White to off-white crystalline powder
Purity ≥ 98%
Molecular Formula C₁₄H₁₇N₃O₂ · 2HCl
Molecular Weight 332.22 g/mol
Storage Temperature 0 - 8 °C

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start This compound Waste form Solid or Liquid? start->form solid_waste Unused/Expired Solid form->solid_waste Solid liquid_waste Aqueous Solution form->liquid_waste Liquid contaminated Contaminated Materials (Gloves, Pipettes, etc.) form->contaminated Contaminated Materials package_solid Package in Labeled Solid Waste Container solid_waste->package_solid check_ph Check pH (if aqueous) liquid_waste->check_ph package_contaminated Collect in Labeled Solid Waste Container contaminated->package_contaminated store Store in Designated Waste Area package_solid->store neutralize Neutralize to pH 6-8 (if required by local regulations) check_ph->neutralize Acidic package_liquid Collect in Labeled Liquid Waste Container check_ph->package_liquid Neutral neutralize->package_liquid package_liquid->store package_contaminated->store dispose Dispose via Authorized Chemical Waste Service store->dispose

Caption: Disposal decision workflow for this compound.

By adhering to these guidelines, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community.

References

Essential Safety and Logistical Information for Handling Bzl-His-OMe 2HCl

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical reagents is paramount. This document provides critical safety protocols, personal protective equipment (PPE) recommendations, and disposal guidelines for Bzl-His-OMe 2HCl (L-Histidine methyl ester dihydrochloride).

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety.[1] The following table summarizes the required PPE:

PPE CategoryItemSpecifications
Eye and Face Safety Goggles/ShieldChemical splash goggles are mandatory. A face shield should be used in conjunction with goggles when there is a risk of splashes or sprays.[1]
Hand GlovesChemical-resistant gloves (e.g., nitrile or neoprene) should be worn at all times. Inspect gloves for any signs of degradation before use.
Body Laboratory CoatA full-length laboratory coat should be worn to protect skin and clothing from potential contamination.
Respiratory RespiratorIn case of inadequate ventilation or when handling the powder outside of a fume hood, a NIOSH-approved respirator for dusts should be used.[2]
Handling and Storage Procedures

Proper handling and storage are essential to maintain the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

  • Avoid direct contact with skin, eyes, and clothing.[3]

  • Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.[3]

  • Wash hands thoroughly after handling the substance.[2]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong bases and oxidizing agents.[3]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate the immediate area.

  • Wear the appropriate PPE as outlined above.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container.

  • For large spills, contain the material and absorb it with an inert material (e.g., sand, vermiculite).

  • Ventilate the area and wash the spill site after the material has been collected.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[2]

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[3]

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste this compound: Collect in a designated and properly labeled hazardous waste container.

  • Contaminated Materials: Any materials, such as gloves, paper towels, and other disposable items that have come into contact with this compound, should also be placed in a labeled hazardous waste container.

  • Disposal Vendor: Arrange for pick-up and disposal by a licensed hazardous waste disposal company.

Visual Guides for Safe Handling

To further clarify the procedural steps for safe handling and in case of an emergency, the following diagrams provide a clear, step-by-step visual workflow.

Handling_Workflow prep Preparation ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe 1. Assess Risks handling Handling in Fume Hood weigh Weigh/Measure handling->weigh 2. Use appropriate tools storage Secure Storage store Store Properly storage->store 4. Label and Secure ppe->handling dissolve Dissolve/React weigh->dissolve cleanup Clean Work Area dissolve->cleanup 3. Post-Experiment decontaminate Decontaminate Equipment cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose dispose->storage

Caption: Standard workflow for handling this compound.

Emergency_Response_Workflow cluster_spill Spill Response cluster_exposure Exposure Response spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill ppe->contain cleanup Clean Up Spill contain->cleanup dispose Dispose of Waste cleanup->dispose report Report Incident dispose->report exposure Personal Exposure first_aid Administer First Aid exposure->first_aid medical Seek Medical Attention first_aid->medical

Caption: Emergency response plan for spills or personal exposure.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.